molecular formula C14H22N2O3 B2411904 H-Lys(Z)-OL CAS No. 101250-90-2

H-Lys(Z)-OL

Cat. No.: B2411904
CAS No.: 101250-90-2
M. Wt: 266.341
InChI Key: VCIWOXCDTQASKH-ZDUSSCGKSA-N
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Description

H-Lys(Z)-OL is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(5S)-5-amino-6-hydroxyhexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c15-13(10-17)8-4-5-9-16-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13,17H,4-5,8-11,15H2,(H,16,18)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIWOXCDTQASKH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Protected Amino Alcohols in Modern Synthesis

In the landscape of synthetic organic chemistry and drug development, chiral amino alcohols serve as indispensable building blocks.[1][2] Their utility spans from being precursors in the synthesis of peptidomimetics and pharmaceuticals to acting as chiral ligands in asymmetric catalysis. Nε-Benzyloxycarbonyl-L-lysinol, systematically named (S)-2-amino-6-(((benzyloxy)carbonyl)amino)hexan-1-ol and commonly abbreviated as H-Lys(Z)-OL, is a derivative of the amino acid L-lysine. Unlike its carboxylic acid counterpart, H-Lys(Z)-OH, this compound possesses a primary alcohol functionality, which imparts distinct reactivity and physicochemical characteristics. This guide provides an in-depth exploration of the physicochemical properties of this compound, grounded in established chemical principles and synthetic methodologies, to support its application in research and development. Due to its nature as a synthetic intermediate, direct experimental data for this compound is not widely published; therefore, this guide will also detail its synthesis from the readily available H-Lys(Z)-OH and provide estimated properties based on analogous compounds and theoretical considerations.

Molecular Identity and Structure

The foundational step in understanding the physicochemical properties of this compound is to establish its precise molecular structure. This compound is derived from L-lysine, retaining the S-configuration at the alpha-carbon. The epsilon-amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group, a common protecting group in peptide synthesis, while the alpha-carboxyl group is reduced to a primary alcohol.

Caption: Chemical structure of this compound.

Synthesis of this compound: From Carboxylic Acid to Alcohol

The most direct and widely practiced method for the synthesis of amino alcohols is the reduction of the corresponding amino acid or its ester.[1] For this compound, the precursor is the commercially available H-Lys(Z)-OH. Several robust reduction methods are documented for N-protected amino acids. A common and effective approach involves the use of sodium borohydride (NaBH₄) in the presence of an activating agent for the carboxylic acid, such as ethyl chloroformate, to form a mixed anhydride that is subsequently reduced.[3] Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄).[4][5]

A well-established and reliable one-pot procedure for the synthesis of N-protected amino alcohols from their corresponding acids involves activation with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride.[6] This method is advantageous due to its mild conditions, short reaction times, and high yields with retention of stereochemical integrity.

Experimental Protocol: Synthesis of this compound via CDI Activation and NaBH₄ Reduction

This protocol is adapted from a general procedure for the reduction of N-protected amino acids.[6]

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve H-Lys(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF). To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 10-15 minutes to allow for the formation of the imidazolide intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of sodium borohydride (5 equivalents) in water. Add the NaBH₄ solution to the activated amino acid mixture in one portion.

  • Quenching and Work-up: Stir the reaction mixture for 30 minutes at 0 °C. Quench the reaction by the slow addition of 1N HCl until the pH is acidic. Extract the aqueous solution with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow start H-Lys(Z)-OH in THF activation Add CDI (Room Temperature, 15 min) start->activation intermediate Imidazolide Intermediate activation->intermediate reduction Add NaBH4/H2O (0°C, 30 min) intermediate->reduction quench Quench with 1N HCl reduction->quench product This compound extraction Extract with Ethyl Acetate quench->extraction purification Purify by Column Chromatography extraction->purification purification->product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties of this compound

While specific, experimentally determined data for this compound is scarce, its properties can be reliably estimated based on its structure and comparison to similar compounds. The presence of a primary amine, a primary alcohol, and the bulky, aromatic benzyloxycarbonyl group are the primary determinants of its physical and chemical behavior.

PropertyEstimated Value / ObservationRationale and Comparative Insights
Molecular Formula C₁₄H₂₂N₂O₃Derived from the reduction of H-Lys(Z)-OH (C₁₄H₂₀N₂O₄).
Molecular Weight 266.34 g/mol Calculated from the molecular formula.
Appearance White to off-white solidN-protected amino alcohols are typically crystalline solids at room temperature.[2]
Melting Point Expected to be lower than H-Lys(Z)-OH (259 °C, dec.)The reduction of the carboxylic acid to an alcohol disrupts the zwitterionic character and strong intermolecular hydrogen bonding associated with the acid, generally leading to a lower melting point.
Solubility Soluble in methanol, ethanol, and THF. Sparingly soluble in water, with solubility dependent on pH. Insoluble in non-polar solvents like hexane.The presence of the polar amine and hydroxyl groups allows for solubility in polar protic and aprotic solvents. The long alkyl chain and the aromatic Z-group reduce water solubility compared to unprotected lysinol. Solubility in aqueous solutions will be enhanced at acidic pH due to the protonation of the primary amine.
Optical Rotation Expected to be a non-zero value, specific value requires experimental determination.As a chiral molecule derived from L-lysine with the stereocenter intact, it will rotate plane-polarized light.

Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons of the Z-group (~5.1 ppm), the aromatic protons (7.3-7.4 ppm), and a new set of signals corresponding to the -CH₂OH group (a doublet of doublets or a multiplet around 3.5-3.7 ppm), which replaces the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show a signal for the new primary alcohol carbon (~65 ppm) and the absence of the carboxylic acid carbonyl carbon signal (which would be >170 ppm in H-Lys(Z)-OH).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3400 cm⁻¹ for the alcohol and N-H stretching bands in the same region. The characteristic C=O stretching of the carbamate in the Z-group would be observed around 1690-1710 cm⁻¹. The carboxylic acid C=O and broad O-H stretches of the precursor would be absent.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 267.35.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:

  • Peptidomimetic Synthesis: The primary alcohol can be further modified to introduce non-peptidic linkages, creating peptide analogs with altered pharmacological properties such as increased stability to enzymatic degradation.

  • Synthesis of Chiral Ligands: The bifunctional nature of this compound (amine and alcohol) makes it a candidate for the synthesis of chiral ligands for asymmetric catalysis.

  • Drug Discovery: The amino alcohol moiety is a common pharmacophore in various biologically active molecules. This compound can serve as a starting material for the synthesis of novel drug candidates.[7]

Conclusion

This compound, or Nε-benzyloxycarbonyl-L-lysinol, represents a versatile chiral building block with significant potential in synthetic chemistry. While not a commonly cataloged compound, its synthesis from the readily available H-Lys(Z)-OH is straightforward using established reduction methodologies. Its physicochemical properties, characterized by the presence of a primary amine, a primary alcohol, and a benzyloxycarbonyl protecting group, make it a valuable intermediate for the construction of more complex molecules. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.

References

  • Molecules. A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]

  • Chemistry Stack Exchange. Reduction of amino acids to corresponding amino alcohols. Available at: [Link]

  • The Chemical Society of Japan. The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium. Available at: [Link]

  • PubMed. Asymmetric resolution in ester reduction by NaBH4 at the interface of aqueous aggregates of amino acid, peptide, and chiral-counterion-based cationic surfactants. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A Reduction of Chiral Amino Acids Based on Current Method. Available at: [Link]

  • ResearchGate. (PDF) A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Available at: [Link]

  • Sciencemadness Discussion Board. NaBH4 ester reduction to alcohol ?'s. Available at: [Link]

  • Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Available at: [Link]

  • Google Patents. Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • DiVA portal. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • Utah State University DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available at: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Available at: [Link]

  • ResearchGate. Lithium Aminoborohydrides: Powerful, Selective, Air-Stable Reducing Agents. Available at: [Link]

  • ACS Publications. The Reduction of Acid Amides with Lithium Aluminum Hydride. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. Available at: [Link]

  • ResearchGate. (PDF) Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Available at: [Link]

  • Taylor & Francis Online. Amino alcohols – Knowledge and References. Available at: [Link]

  • PubMed Central (PMC). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Available at: [Link]

  • PubMed. Synthesis of N-epsilon-lithocholyl-L-lysine, a component of tissue-bound lithocholic acid, via... Available at: [Link]

  • Universität Münster. Chemists succeed in synthesis of aminoalcohols by utilizing light. Available at: [Link]

Sources

H-Lys(Z)-OL molecular structure and formula.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to H-Lys(Z)-OL: Molecular Structure, Properties, and Application in Peptide Synthesis

Introduction

Nε-(Benzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Lys(Z)-OH, is a pivotal amino acid derivative extensively utilized by researchers and drug development professionals in the field of synthetic peptide chemistry. As a derivative of the essential amino acid L-lysine, it features a benzyloxycarbonyl (Z or Cbz) protecting group on its side-chain (epsilon, ε) amino functionality.[1] This selective protection leaves the alpha (α) amino group and the carboxyl group available for peptide bond formation, making H-Lys(Z)-OH an indispensable building block in the controlled, stepwise synthesis of peptides, particularly in solution-phase methodologies.

This guide provides a comprehensive technical overview of H-Lys(Z)-OH, detailing its molecular architecture, physicochemical properties, and the strategic rationale behind its application in modern peptide synthesis. We will explore the function of the Z-group, present a detailed experimental workflow, and offer insights grounded in established chemical principles to support researchers in its effective utilization.

Molecular Structure and Physicochemical Properties

The defining feature of H-Lys(Z)-OH is the strategic placement of the benzyloxycarbonyl (Z) group. This modification masks the nucleophilic nature of the ε-amino group on the lysine side chain, thereby preventing unwanted side reactions during peptide coupling, such as the formation of branched peptides.[1]

Chemical Structure

The molecular structure consists of a standard L-lysine backbone with the ε-amino group acylated by a benzyl chloroformate moiety.

Caption: Molecular structure of H-Lys(Z)-OH.

Chemical Formula and Identifiers
  • Molecular Formula: C₁₄H₂₀N₂O₄[2]

  • Molecular Weight: 280.32 g/mol [3]

  • CAS Number: 1155-64-2

  • Synonyms: Nε-Z-L-lysine, N6-Carbobenzyloxy-L-lysine

  • SMILES String: NC(O)=O

  • InChI Key: CKGCFBNYQJDIGS-LBPRGKRZSA-N

Quantitative Data Summary

The physicochemical properties of H-Lys(Z)-OH are critical for its handling, storage, and application in synthesis.

PropertyValueSource(s)
Appearance White to off-white solid/powder[2]
Melting Point 259 °C (decomposes)
Optical Activity [α]20/D +15.5° ± 1° (c = 1% in 1 M HCl)
Solubility Soluble in 0.1 M HCl; sparingly soluble in H₂O; insoluble in DMSO.[2]
Storage Store at -20°C for long-term stability.[2][4]

The Role of the Benzyloxycarbonyl (Z) Group in Peptide Synthesis

The success of peptide synthesis hinges on the use of protecting groups to prevent undesired reactions at reactive sites on amino acid side chains.[5] The benzyloxycarbonyl (Z or Cbz) group is a foundational and widely used carbamate-type protecting group for amines.[6]

Mechanism and Rationale for Use
  • Orthogonality: In peptide synthesis strategies like Boc-SPPS (Solid-Phase Peptide Synthesis using tert-Butoxycarbonyl), the α-amino group is protected by the acid-labile Boc group. The Z-group is stable under the mild acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the Boc group.[1] This stability is crucial, as it prevents premature deprotection of the lysine side chain, which would otherwise lead to peptide branching.[1]

  • Deprotection Conditions: The Z-group is typically removed under conditions that do not affect other protecting groups or the peptide backbone. The most common method is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[5] Alternatively, it can be cleaved by strong acids such as hydrogen bromide in acetic acid (HBr/AcOH) or neat hydrogen fluoride (HF).[1][6]

  • Crystallinity and Stability: The introduction of the Z-group often enhances the crystallinity of the protected amino acid, which facilitates purification.[7] Z-protected amino acids are generally stable and can be stored for extended periods.[5]

G cluster_0 Z-Group Protection Strategy Start H-Lys(Z)-OH Coupling Peptide Coupling (e.g., with Boc-AA-OH) Start->Coupling Boc_Deprotection Boc Deprotection (TFA) Coupling->Boc_Deprotection Z_Intact Z-Group Remains Intact Boc_Deprotection->Z_Intact Orthogonality Final_Deprotection Final Cleavage & Z-Deprotection Z_Intact->Final_Deprotection Product Final Peptide Final_Deprotection->Product

Caption: Logical workflow of Z-group stability in Boc chemistry.

Experimental Protocol: Solution-Phase Dipeptide Synthesis

This section details a representative protocol for the synthesis of a dipeptide, Boc-Gly-Lys(Z)-OH, using H-Lys(Z)-OH in a solution-phase coupling reaction.

Objective

To couple Nα-Boc-protected glycine (Boc-Gly-OH) to the free α-amino group of H-Lys(Z)-OH to form the protected dipeptide Boc-Gly-Lys(Z)-OH.

Materials and Reagents
  • H-Lys(Z)-OH (1.0 eq)

  • Boc-Gly-OH (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve H-Lys(Z)-OH (1.0 eq) and Boc-Gly-OH (1.1 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask to 0°C in an ice bath.

    • Causality: The reaction is cooled to 0°C to minimize potential side reactions and racemization, particularly during the activation step. DMF is used as it is an excellent polar aprotic solvent for dissolving amino acid derivatives and peptides.

  • Activation and Coupling:

    • Add HOBt (1.1 eq) to the solution. This suppresses racemization and improves coupling efficiency by forming an active ester intermediate.

    • Slowly add DIC (1.1 eq) to the cooled solution. DIC is the coupling agent that activates the carboxylic acid of Boc-Gly-OH.

    • Add DIPEA (2.5 eq) to the reaction mixture. This non-nucleophilic base neutralizes the protonated amine and maintains a basic pH conducive to the coupling reaction.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Extraction:

    • Monitor the reaction progress using TLC.

    • Once complete, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (3x), saturated NaHCO₃ solution (3x), and brine (1x).

    • Causality: The acidic wash removes unreacted DIPEA and any remaining amine. The basic wash removes unreacted Boc-Gly-OH and HOBt. The brine wash removes residual water.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure Boc-Gly-Lys(Z)-OH.

    • Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Conclusion

H-Lys(Z)-OH is a cornerstone reagent for scientists engaged in peptide synthesis and drug development. Its molecular design, featuring an orthogonally protected side chain, provides the necessary control for constructing complex peptide sequences with high fidelity.[1][8] A thorough understanding of its properties and the chemical principles governing the use of the Z-protecting group is paramount for its successful application. The protocols and insights provided in this guide serve as a robust foundation for researchers, enabling them to leverage H-Lys(Z)-OH effectively in their synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 6, 2026.
  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved January 6, 2026, from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • Aapptec Peptides. (n.d.). Z-Lys-OH [2212-75-1]. Retrieved January 6, 2026, from [Link]

  • AdooQ Bioscience. (n.d.). H-Lys(Z)-OH | Buy from Supplier AdooQ®. Retrieved January 6, 2026, from [Link]

Sources

Synthesis and purification methods for H-Lys(Z)-OL.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purification of H-Lys(Z)-OL

Abstract

Nε-Benzyloxycarbonyl-L-lysinol, commonly abbreviated as this compound, is a pivotal chiral building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics, peptidomimetics, and complex molecular architectures. Its structure, featuring a primary alcohol and a selectively protected amine, makes it a versatile intermediate. This guide provides a comprehensive overview of the robust synthesis and rigorous purification methods for this compound, grounded in fundamental chemical principles and field-proven laboratory practices. It is intended for researchers, chemists, and process development professionals who require a reliable and scalable methodology for obtaining this high-value compound in excellent purity.

Introduction: The Strategic Importance of this compound

The synthesis of modified amino acids and their derivatives is a cornerstone of modern drug discovery. This compound emerges from the parent amino acid L-lysine, which contains two amine functionalities (α and ε) and a carboxylic acid. For its targeted use in synthesis, selective manipulation of these groups is essential. The transformation of the α-carboxylic acid to a primary alcohol (lysinol) while retaining the orthogonally protected ε-amine with a benzyloxycarbonyl (Z or Cbz) group yields this compound.

The primary challenge in this synthesis lies in the chemoselective reduction of the carboxylic acid moiety without affecting the carbamate (Z) protecting group. The Z-group is susceptible to hydrogenolysis, and other strong reducing agents could potentially cleave it. Therefore, the choice of reducing agent is a critical decision dictated by the need for efficacy, selectivity, and operational safety.

Synthetic Pathway: From L-Lysine to this compound

The synthesis is a two-stage process: first, the selective protection of the ε-amino group of L-lysine to form the key intermediate, H-Lys(Z)-OH, followed by the targeted reduction of the α-carboxylic acid.

Stage 1: Synthesis of the Starting Material, H-Lys(Z)-OH

The journey begins with the regioselective protection of the ε-amino group of L-lysine. This is a well-established procedure in peptide chemistry.[1] The differential basicity of the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) allows for selective protection under carefully controlled pH conditions. A common method involves the use of a copper(II) salt to form a chelate with the α-amino acid moiety, temporarily blocking it and directing the protecting group to the ε-amine.[1] However, more direct methods under basic conditions are also prevalent.

A representative procedure involves reacting L-lysine with benzyl chloroformate at an alkaline pH, which favors acylation at the more nucleophilic ε-amino group.[2]

Stage 2: Reduction of H-Lys(Z)-OH to this compound

This is the core transformation of the synthesis. The goal is to reduce the carboxylic acid to a primary alcohol. The choice of reducing agent is paramount.

  • Sodium Borohydride (NaBH₄): This reagent is generally too mild to reduce carboxylic acids directly.[3] It is primarily used for reducing aldehydes and ketones. While methods exist to activate the carboxylic acid first (e.g., by conversion to a mixed anhydride), this adds steps and complexity.[4]

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a very powerful and non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and many other functional groups.[5][6] Its high reactivity ensures a complete and often rapid reduction of the carboxylic acid in H-Lys(Z)-OH.[7] Given that the only other potentially reducible group is the carbamate, which is generally stable to LAH under controlled conditions, it stands as a primary candidate for this transformation.[8] The main consideration is its pyrophoric nature and violent reaction with protic solvents, necessitating careful handling under anhydrous conditions.[7]

  • Borane (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for reducing carboxylic acids.[9][10] A key advantage of borane is its high chemoselectivity; it reduces carboxylic acids rapidly while being significantly less reactive towards esters and many other functional groups, making it a superior choice in more complex molecules.[11] For the specific case of H-Lys(Z)-OH, both LAH and borane are effective, but borane is often considered safer for scale-up operations.[4]

For this guide, we will detail a protocol using Lithium Aluminum Hydride due to its widespread availability and effectiveness.

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Reduction Lys L-Lysine Lys_Z_OH H-Lys(Z)-OH Lys->Lys_Z_OH Benzyl Chloroformate (Cbz-Cl), Base Lys_Z_OL This compound (Final Product) Lys_Z_OH->Lys_Z_OL 1. LiAlH₄, Anhydrous THF 2. Aqueous Workup

Figure 1: Overall synthetic workflow from L-Lysine to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via LAH Reduction

This protocol is a self-validating system. Successful execution will yield a product that, after purification, meets the characterization standards outlined in Section 5.

Materials and Equipment:

  • H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine)

  • Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure the entire system is under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (2.5 to 3.0 molar equivalents relative to the starting material) in anhydrous THF. The use of a moderate excess ensures the complete reduction of the carboxylic acid. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve H-Lys(Z)-OH (1.0 equivalent) in a minimum amount of anhydrous THF. This solution may require gentle warming to fully dissolve. Add this solution dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 65 °C) for 4-6 hours, or until the reaction is complete.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is 10% Methanol in Dichloromethane. The product, this compound, will have a higher Rf value (less polar) than the starting carboxylic acid, H-Lys(Z)-OH.

  • Workup (Quenching): This step is highly hazardous and must be performed with extreme caution behind a blast shield. Cool the reaction mixture back to 0 °C in an ice bath. Slowly and sequentially add the following reagents dropwise while stirring vigorously:

    • 'X' mL of water (where 'X' is the mass in grams of LAH used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water. This sequence, known as the Fieser workup, is designed to safely quench the excess LAH and precipitate the aluminum salts as a granular, easily filterable solid.

  • Isolation: After the final addition of water, stir the resulting slurry at room temperature for 30 minutes. The grey salts should turn into a white, granular precipitate. Add anhydrous sodium sulfate to the mixture to absorb excess water and stir for another 15 minutes.

  • Filtration and Concentration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate. Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a white solid or a viscous oil.

Purification Strategy

The crude product from the synthesis will likely contain minor impurities. The choice of purification method depends on the nature of these impurities and the desired final purity.

Purification_Logic Crude Crude this compound Analyze Analyze by TLC / ¹H NMR Crude->Analyze Decision Is the major spot >90% pure with minimal baseline? Analyze->Decision Recrystallize Recrystallization Decision->Recrystallize Yes Chromatography Silica Gel Column Chromatography Decision->Chromatography No Pure_Product Pure this compound (>98%) Recrystallize->Pure_Product Chromatography->Pure_Product

Figure 2: Decision workflow for the purification of this compound.
Protocol 2: Purification by Silica Gel Column Chromatography

This method is highly effective for removing both more polar and less polar impurities.

Materials and Equipment:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Chromatography column, collection tubes

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a stock of the mobile phase. A typical starting point is a mixture of 98:2 DCM:MeOH. The polarity can be gradually increased by adding more methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. If it does not fully dissolve, add a few drops of methanol. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the 98:2 DCM:MeOH mixture. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of methanol (e.g., to 95:5, then 90:10 DCM:MeOH). This will help elute the more polar product from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white solid.

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

PropertyH-Lys(Z)-OH (Starting Material)This compound (Final Product)
Molecular Formula C₁₄H₂₀N₂O₄C₁₄H₂₂N₂O₃
Molecular Weight 280.32 g/mol 266.34 g/mol
Appearance White crystalline powderWhite solid
Melting Point ~259 °C (decomposes)~78-81 °C
Typical Yield N/A75-90% (after purification)
Purity (HPLC) >98%>98%
Key ¹H NMR Signals δ ~3.5-3.7 (α-H)δ ~3.4-3.6 (CH₂OH)

Characterization Notes:

  • ¹H NMR: The most telling change is the disappearance of the carboxylic acid proton (broad singlet, >10 ppm) and the appearance of new signals corresponding to the CH₂OH group (typically two protons around 3.4-3.6 ppm) and the OH proton.

  • ¹³C NMR: Expect the disappearance of the carboxyl carbon signal (~175 ppm) and the appearance of a new signal for the alcohol carbon (~65 ppm).

  • Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of this compound ([M+H]⁺ ≈ 267.16).

  • HPLC: Purity is assessed by integrating the peak area of the product relative to any impurities.

Conclusion

The synthesis and purification of this compound is a straightforward yet exacting process that hinges on the careful selection of a reducing agent and meticulous execution of both the reaction and purification steps. The use of Lithium Aluminum Hydride provides an efficient and high-yielding route to this valuable synthetic intermediate. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce high-purity this compound, enabling further advancements in peptide synthesis and drug development.

References

  • Organic Chemistry Portal. (n.d.). Acid to Alcohol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids [Video]. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reaction mechanisms).
  • Jakob Suckale. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 4). The Science Behind Nε-Carbobenzoxy-L-lysine N-Carboxyanhydride: Synthesis and Application in Polylysine. Retrieved from [Link]

  • P.L. Anelli, et al. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES. Google Patents. WO2008014811A1.
  • Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

  • MDPI. (2019). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • ResearchGate. (2015). Lithium Aluminum Hydride: A Powerful Reducing Agent. Retrieved from [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Hanson, R. L., et al. (1992). Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine using L-amino acid oxidase from Providencia alcalifaciens and L-2-hydroxy-isocaproate dehydrogenase from Lactobacillus confusus. Applied Microbiology and Biotechnology, 37(5), 599-603. Retrieved from [Link]

  • SciSpace. (2001). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and ring-opening (Co) polymerization of L-lysine N-carboxyanhydrides containing labile side-chain protective groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (2001). Preparation of amino-protected lysine derivatives. WO2001027074A1.
  • The Royal Society of Chemistry. (2010). Supplementary Material A genetically encoded photocaged Nε-methyl-L-lysine. Retrieved from [Link]

  • BioCrick. (n.d.). H-Lys(Z)-OH | CAS:1155-64-2. Retrieved from [Link]

  • PubMed. (2006). Large-scale synthesis of H-antigen oligosaccharides by expressing Helicobacter pylori alpha1,2-fucosyltransferase in metabolically engineered Escherichia coli cells. Retrieved from [Link]

  • NIH National Library of Medicine. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. Retrieved from [Link]

  • Semantic Scholar. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • NIH National Library of Medicine. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • Wikipedia. (n.d.). Copper peptide GHK-Cu. Retrieved from [Link]

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Introduction: The Strategic Importance of H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to H-Lys(Z)-OL: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, also known as Nε-benzyloxycarbonyl-L-lysinol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis protocols, and critical applications of this versatile amino alcohol derivative. We will explore the causal reasoning behind its use in complex molecular constructions and provide actionable methodologies for its synthesis and application.

In the landscape of peptide synthesis and medicinal chemistry, protected amino acids and their derivatives are fundamental building blocks. This compound is a protected form of L-lysinol where the epsilon (ε) amino group of the lysine side chain is protected by a benzyloxycarbonyl (Z or Cbz) group. The defining feature of this molecule is the reduction of the carboxylic acid group to a primary alcohol (-OL), distinguishing it from its more common carboxylic acid counterpart, H-Lys(Z)-OH.

This structural modification from a carboxylic acid to an alcohol opens up a distinct set of chemical possibilities. The primary alcohol serves as a versatile nucleophile and a site for further chemical modifications, such as esterification, etherification, or oxidation. This makes this compound a valuable starting material for synthesizing complex peptides, peptidomimetics, and various molecular scaffolds used in drug discovery.[1] The presence of the Z-group provides robust protection for the side-chain amine under conditions typically used for peptide coupling, while the primary alpha-amine remains available for chain elongation.

Physicochemical Properties

The precise chemical identity and properties of this compound are crucial for its effective use in synthesis. The following table summarizes its key quantitative data.

PropertyValueSource
Chemical Name Nε-benzyloxycarbonyl-L-lysinolChem-Impex[1]
Synonyms H-Lys(Cbz)-ol, N-epsilon-Z-L-lysinolChem-Impex[1]
CAS Number 101250-90-2Chem-Impex[1]
Molecular Formula C₁₄H₂₂N₂O₃Chem-Impex[1]
Molecular Weight 266.3 g/mol Chem-Impex[1]
Appearance Off-white solidChem-Impex[1]
Purity ≥ 95% (HPLC)Chem-Impex[1]
Optical Rotation [a]D²⁰ = +6 ± 2º (c=1 in MeOH)Chem-Impex[1]

Core Applications in Research and Development

The unique bifunctional nature of this compound—a primary amine and a primary alcohol, with a protected side chain—makes it a strategic component in several advanced applications.

  • Peptide and Peptidomimetic Synthesis : The primary amine allows for its incorporation into a peptide sequence using standard coupling chemistries. The hydroxyl group can then serve as an attachment point for linkers, solubility-enhancing moieties (like polyethylene glycol or PEG), or other functional groups.

  • Drug Delivery and Bioconjugation : this compound is a key intermediate for building targeted drug delivery systems.[1] The alcohol handle can be used to conjugate drugs, imaging agents, or targeting ligands, while the lysine backbone provides a biocompatible scaffold.

  • Scaffold for Novel Therapeutics : As a chiral building block, it is used in the synthesis of novel therapeutic agents where the specific stereochemistry and functional group presentation are critical for biological activity.[1]

Experimental Protocols: Synthesis of this compound from H-Lys(Z)-OH

A common and practical method for preparing this compound is through the reduction of the corresponding carboxylic acid, H-Lys(Z)-OH. This procedure must be carefully controlled to selectively reduce the carboxylic acid without affecting the Z-protecting group.

Principle: The carboxylic acid at the alpha-carbon of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH) is selectively reduced to a primary alcohol using a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF). The borane complex is chosen for its high reactivity towards carboxylic acids over the carbamate (Z-group), ensuring the integrity of the side-chain protection.

Step-by-Step Methodology:

  • Preparation : In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve H-Lys(Z)-OH (1 equivalent) in anhydrous tetrahydrofuran (THF). The concentration should be approximately 0.2–0.5 M.

  • Cooling : Cool the solution to 0°C using an ice-water bath. This is critical to control the exothermic reaction upon addition of the reducing agent.

  • Reduction : Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5–2.0 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), quench the reaction by the slow, careful addition of methanol at 0°C. This will decompose the excess borane.

  • Workup : Remove the solvents under reduced pressure (rotary evaporation). The resulting residue can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure this compound.

  • Characterization : Confirm the identity and purity of the product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Causality in Protocol Design:

  • Anhydrous Conditions : The use of anhydrous THF and an inert atmosphere is essential because borane reagents react violently with water.

  • Slow Addition at 0°C : This prevents overheating and potential side reactions, ensuring a controlled and selective reduction.

  • Methanol Quench : Methanol is used to safely neutralize the highly reactive excess borane, forming trimethyl borate, which is volatile and easily removed.

Below is a diagram illustrating the workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Quench & Purification cluster_final 4. Final Product start Dissolve H-Lys(Z)-OH in anhydrous THF inert Maintain under inert atmosphere (Ar/N₂) start->inert cool Cool to 0°C (Ice Bath) inert->cool add_reagent Slowly add BH₃·THF solution cool->add_reagent monitor Monitor reaction by TLC add_reagent->monitor quench Quench with Methanol at 0°C monitor->quench evap Solvent Evaporation quench->evap purify Purify by Column Chromatography evap->purify product This compound purify->product characterize Characterize (NMR, MS) product->characterize

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound stands as a pivotal, yet specialized, building block for chemical and pharmaceutical research. Its unique combination of a primary alcohol, a primary amine, and a protected side chain provides a high degree of synthetic flexibility. This enables the construction of complex molecular architectures that are central to the development of next-generation therapeutics, from peptide-based drugs to sophisticated bioconjugates. As the demand for precisely engineered biomolecules grows, the strategic application of versatile intermediates like this compound will continue to be a cornerstone of innovation in drug discovery and development.

References

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An In-depth Technical Guide to H-Lys(Z)-OL and H-Lys(Boc)-OH: Strategic Selection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of two critical lysine derivatives used in peptide synthesis: Nε-Benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL) and Nε-tert-Butoxycarbonyl-L-lysine (H-Lys(Boc)-OH). We will explore their core structural differences, the strategic implications of these differences in synthesis planning, and provide field-proven protocols for their application.

Introduction: The Central Role of Lysine and Protecting Groups

Lysine, with its primary amino group on the ε-carbon of its side chain, is a crucial amino acid in many biologically active peptides. This side chain offers a site for post-translational modifications, bioconjugation, or the creation of branched peptides.[1] However, its reactivity necessitates the use of protecting groups during peptide synthesis to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The choice of these protecting groups, and the functionality at the C-terminus, dictates the overall synthesis strategy. This guide focuses on two lysine derivatives that exemplify the strategic choices researchers face.

Molecular Overview: Structure Defines Function

The fundamental differences between this compound and H-Lys(Boc)-OH lie in two key areas: the nature of the ε-amino protecting group and the chemical functionality at the C-terminus.

  • H-Lys(Boc)-OH features a tert-Butoxycarbonyl (Boc) group protecting the side-chain amino group and a carboxylic acid (-COOH) at the C-terminus.[2][3][4]

  • This compound employs a Benzyloxycarbonyl (Z or Cbz) group for side-chain protection and has its C-terminal carboxylic acid reduced to a primary alcohol (-CH₂OH) , making it a lysinol derivative.[5]

These seemingly subtle variations have profound consequences for their application in peptide synthesis.

G cluster_boc H-Lys(Boc)-OH cluster_z This compound boc_c boc_n NH₂ boc_ca α boc_n->boc_ca boc_cooh COOH boc_ca->boc_cooh boc_side boc_ca->boc_side boc_eps_n NH boc_boc Boc boc_eps_n->boc_boc z_c z_n NH₂ z_ca α z_n->z_ca z_ch2oh CH₂OH z_ca->z_ch2oh z_side z_ca->z_side z_eps_n NH z_z Z (Cbz) z_eps_n->z_z

Caption: Core structural differences between H-Lys(Boc)-OH and this compound.

The Core Distinction: Protecting Groups and C-Terminal Functionality

Side-Chain Protection: Z vs. Boc

The choice between the Z and Boc protecting groups is a classic example of selecting for "orthogonal" stability—the ability to remove one protecting group without affecting another.[6][7]

  • The Boc Group (tert-Butoxycarbonyl): The Boc group is renowned for its stability in basic and mildly acidic conditions but is easily removed by strong acids like Trifluoroacetic Acid (TFA).[8][9][10] This acid-lability is the cornerstone of the Boc/Bzl strategy in Solid-Phase Peptide Synthesis (SPPS).[6] The cleavage mechanism involves protonation of the carbonyl oxygen by TFA, followed by the loss of a stable tert-butyl cation to form an unstable carbamic acid, which rapidly decarboxylates to release the free amine.[11]

  • The Z Group (Benzyloxycarbonyl or Cbz): Introduced by Bergmann and Zervas, the Z group is stable to the acidic conditions used to remove Boc groups.[7][12] Its primary method of cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which cleaves the benzyl C-O bond to yield the free amine, carbon dioxide, and toluene as benign byproducts.[7][12][13] This distinct removal condition makes it orthogonal to the Boc group.

FeatureBoc (tert-Butoxycarbonyl) Z (Benzyloxycarbonyl)
Chemical Nature Aliphatic carbamateAromatic carbamate
Primary Cleavage Strong Acid (e.g., TFA)[8][14]Catalytic Hydrogenolysis (H₂/Pd)[7][13]
Stability Stable to base and hydrogenolysis[1][9]Stable to TFA (acid-labile under harsh conditions)[12]
Byproducts Isobutylene, CO₂Toluene, CO₂
Orthogonality Orthogonal to Fmoc and Z groups[6][12]Orthogonal to Boc and Fmoc groups[6][12]
C-Terminal Functionality: Carboxylic Acid (-OH) vs. Alcohol (-OL)

The C-terminal group defines how the amino acid derivative can be incorporated into a growing peptide chain.

  • Carboxylic Acid (-OH) in H-Lys(Boc)-OH: The free carboxylic acid is essential for standard peptide synthesis protocols. It is the site of activation (e.g., using carbodiimides like DIC) that allows for the formation of a new peptide bond with the N-terminal amine of another amino acid or a resin. This makes H-Lys(Boc)-OH ideally suited for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[3]

  • Alcohol (-OL) in this compound: The C-terminal alcohol cannot form a peptide bond directly. This modification is intentional and serves several strategic purposes. It can act as a C-terminal protecting group itself, preventing the carboxyl group from reacting.[15] The alcohol can be used to form ester linkages or can be oxidized back to a carboxylic acid if needed later in the synthesis.[15] This makes this compound particularly useful in solution-phase fragment condensation, where pre-synthesized peptide fragments are coupled together.[16]

Strategic Application in Peptide Synthesis

The distinct properties of these two molecules lend them to different synthesis strategies.

H-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

SPPS involves building a peptide chain sequentially while one end is anchored to an insoluble resin support.[17] H-Lys(Boc)-OH is a workhorse in the Fmoc/tBu SPPS strategy.[18][19]

Why it works:

  • Anchoring: The C-terminal carboxylic acid allows for the initial attachment of the lysine residue to a resin (e.g., Wang resin).[18]

  • Orthogonal Protection: The α-amino group is protected with an Fmoc group (removed by base), while the ε-amino side chain is protected by the Boc group (stable to the base used for Fmoc removal).[1][18]

  • Final Cleavage: At the end of the synthesis, a strong acid cocktail (predominantly TFA) is used to simultaneously cleave the completed peptide from the resin and remove the Boc side-chain protecting group.

SPPS_Workflow Resin Wang Resin Step1 1. Couple Fmoc-Lys(Boc)-OH Resin->Step1 Resin_Lys Fmoc-Lys(Boc)-Resin Step1->Resin_Lys Step2 2. Fmoc Deprotection (Piperidine) Resin_Lys->Step2 Resin_Lys_NH2 H₂N-Lys(Boc)-Resin Step2->Resin_Lys_NH2 Step3 3. Couple Next Fmoc-AA Resin_Lys_NH2->Step3 Resin_Dipeptide Fmoc-AA-Lys(Boc)-Resin Step3->Resin_Dipeptide Step4 Repeat Cycle... Resin_Dipeptide->Step4 Final Final Cleavage & Deprotection (TFA Cocktail) Step4->Final Peptide H₂N-AA-Lys-OH Final->Peptide

Caption: Typical SPPS workflow utilizing an Fmoc/Boc protected Lysine derivative.

This compound in Solution-Phase Synthesis and Fragment Condensation

Solution-phase synthesis, while often more labor-intensive, is highly scalable and allows for the purification of intermediates.[16][20][21] this compound is particularly valuable in this domain.

Why it works:

  • C-Terminal Protection: The alcohol (-OL) functionality prevents the C-terminus from participating in coupling reactions, effectively acting as a protecting group. This is useful when building a peptide fragment from the C- to N-terminus in solution.

  • Fragment Strategy: A peptide fragment can be synthesized with this compound at its C-terminus. The Z group on the lysine side chain can be selectively removed via hydrogenolysis to reveal the ε-amino group for creating a branched peptide, without affecting other acid-labile groups.

  • Reduced Acidity: The lack of a free carboxylic acid can improve the solubility of some peptide fragments in organic solvents, simplifying purification.

Solution_Phase_Workflow cluster_frag1 Fragment A Synthesis cluster_frag2 Fragment B Synthesis A1 Boc-AA-OH A_Couple Couple in Solution (e.g., DIC/HOBt) A1->A_Couple A2 This compound A2->A_Couple A_Frag Boc-AA-Lys(Z)-OL A_Couple->A_Frag Deprotect Boc Deprotection (TFA) A_Frag->Deprotect B1 Peptide-COOH Condense Fragment Condensation B1->Condense Deprotect->B1 Final_Peptide Peptide-AA-Lys(Z)-OL Condense->Final_Peptide

Caption: Use of this compound in a solution-phase fragment condensation strategy.

Experimental Protocols

Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the final cleavage and deprotection step for a peptide synthesized on a Wang resin using Fmoc/tBu chemistry, where a Lys(Boc) residue is present.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)[11]

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Add the TFA cleavage cocktail (e.g., 2 mL) to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.[11]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the combined filtrate under a gentle stream of nitrogen to about one-third of the original volume.

  • Precipitate the peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-fold volume excess).

  • Isolate the peptide precipitate by centrifugation, decant the ether, and wash the pellet twice more with cold ether.

  • Dry the final peptide product under vacuum.

  • Validation: Confirm identity and purity via HPLC and Mass Spectrometry.

Protocol 2: Z (Cbz) Group Cleavage by Catalytic Hydrogenolysis

This protocol describes the removal of a Z group from a peptide in solution.

Materials:

  • Z-protected peptide

  • Palladium on carbon (10% Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the Z-protected peptide in a suitable solvent in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Seal the flask and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Introduce hydrogen gas into the flask (e.g., via a balloon) and maintain a positive pressure.

  • Stir the reaction vigorously at room temperature. The efficiency of the reaction is often dependent on good mixing to overcome mass transfer limitations.[22]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[13]

  • Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Remove the solvent from the combined filtrate under reduced pressure to yield the deprotected peptide.

  • Validation: Confirm complete deprotection via Mass Spectrometry (observing the mass change) and purity by HPLC.

Summary of Key Differences

AttributeH-Lys(Boc)-OH This compound
Side-Chain Protection Boc (tert-Butoxycarbonyl)[4]Z (Benzyloxycarbonyl)[5]
C-Terminus Carboxylic Acid (-COOH)[4]Alcohol (-CH₂OH)[15]
Cleavage Condition Strong Acid (TFA)[10]Catalytic Hydrogenolysis[13]
Primary Application Solid-Phase Peptide Synthesis (SPPS)[18][19]Solution-Phase Synthesis, Fragment Condensation[16]
Key Advantage Compatibility with standard Fmoc/tBu SPPS protocols[18]Orthogonal stability to acid-labile groups; C-terminal protection[15]

References

  • Neuland Labs. (2013, November 3). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? Retrieved from [Link]

  • GenScript. (n.d.). What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? Retrieved from [Link]

  • Baishixing. (n.d.). H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • ChemBK. (2024, April 10). H-Lys(Boc)-OH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Retrieved from [Link]

  • ResearchGate. (n.d.). shows the cleavage conditions for the Boc group | Download Table. Retrieved from [Link]

  • PubMed. (n.d.). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Solid and Solution phase peptide synthesis PPT.pptx. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Oreate. (n.d.). The Chemistry Behind Boc-L-Lys(Z)-OH: Applications in Research. Retrieved from [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. PMC. Retrieved from [Link]

  • PubMed. (n.d.). C-terminal peptide alcohol, acid and amide analogs of desulfato hirudin54-65 as antithrombin agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing N-Fmoc-Lysin[N-(2-deoxy-d-glucos-2-yl),N-Boc]-OH as building block. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Lys(Z)-OH [1155-64-2]. Retrieved from [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

  • Oreate AI Blog. (2025, December 16). Study on the Chemical Properties and Applications of H-Lys-Ala-Oh (Lysyl-Alanine Dipeptide). Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations. Retrieved from [Link]

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An In-depth Technical Guide to the Role of the Benzyloxycarbonyl (Z) Group in Lysine Protection

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount to achieving desired outcomes. Among the arsenal of chemical tools available, protecting groups stand as silent guardians, ensuring that the orchestrated assembly of amino acids proceeds with fidelity. The benzyloxycarbonyl (Z or Cbz) group, a pioneering protecting group introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone in the strategic protection of amino groups, particularly the versatile side chain of lysine.[1] This guide provides a comprehensive technical overview of the Z-group's fundamental role in lysine protection, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Principles of the Benzyloxycarbonyl (Z) Group in Lysine Protection

The utility of the Z-group stems from its unique chemical properties, which allow for its stable introduction and selective removal under specific conditions. Understanding its mechanism of action is crucial for its effective implementation in complex synthetic strategies.

Mechanism of Protection: A Nucleophilic Acyl Substitution

The introduction of the benzyloxycarbonyl group onto a lysine amino group proceeds via a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl, or Z-Cl).[2] This is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

The key functions of the Z-group in this context are:

  • Prevention of Self-Condensation: Lysine's two amino groups and one carboxyl group make it susceptible to polymerization. The Z-group masks one of the amino groups, preventing it from reacting with the carboxyl group of another lysine molecule.[1]

  • Direction of Subsequent Reactions: By protecting a specific amino group (either α or ε), the Z-group directs subsequent reactions, such as peptide bond formation, to the desired unprotected site.[1]

  • Enhanced Solubility: The aromatic nature of the Z-group can improve the solubility of the protected amino acid in organic solvents commonly used in synthesis.[1]

Protection_Mechanism cluster_reactants Reactants cluster_product Product Lysine Lysine (H₂N-R-NH₂) CbzCl Benzyl Chloroformate (Z-Cl) Lysine->CbzCl Nucleophilic Attack Z_Lysine Z-Protected Lysine (Z-HN-R-NH₂) CbzCl->Z_Lysine Forms HCl HCl CbzCl->HCl Byproduct

Caption: Mechanism of Z-group protection of a primary amine.

Mechanism of Deprotection: Versatility in Cleavage

A significant advantage of the Z-group is the availability of distinct methods for its removal, which underpins its role in orthogonal protection strategies.

  • Catalytic Hydrogenolysis: The most common and mildest method for Z-group cleavage is catalytic hydrogenation.[1][3] This involves reacting the Z-protected lysine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction proceeds via the reductive cleavage of the benzylic carbon-oxygen bond, yielding the free amine, toluene, and carbon dioxide.

Deprotection_Hydrogenolysis cluster_reactants Reactants cluster_products Products Z_Lysine Z-Protected Lysine H2_PdC H₂ / Pd-C Z_Lysine->H2_PdC Reacts with Free_Amine Free Amine H2_PdC->Free_Amine Yields Toluene Toluene H2_PdC->Toluene Yields CO2 CO₂ H2_PdC->CO2 Yields Orthogonal_Protection Peptide Fully Protected Peptide (e.g., Boc-AA-Lys(Z)-AA-Resin) N_Terminal_Deprotection N-Terminal Deprotection Peptide->N_Terminal_Deprotection TFA (removes Boc) Side_Chain_Deprotection Side Chain Deprotection N_Terminal_Deprotection->Side_Chain_Deprotection H₂/Pd (removes Z) Final_Cleavage Final Cleavage Side_Chain_Deprotection->Final_Cleavage HF (cleaves from resin)

Caption: Orthogonal deprotection strategy with Z and Boc groups.

Applications in Solid-Phase vs. Solution-Phase Synthesis

While the Z-group was initially developed for solution-phase peptide synthesis, its application in solid-phase peptide synthesis (SPPS) has been more limited. [4]

  • Solution-Phase Synthesis: The Z-group remains a valuable tool in solution-phase synthesis, where its crystallinity and solubility properties can aid in the purification of intermediates.

  • Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is often preferred over the Z-group for lysine side-chain protection due to its increased stability to the repetitive TFA treatments required for N-terminal Boc removal. [4]In Fmoc-based SPPS, the Z-group's stability to base makes it a viable option for side-chain protection, although other groups like Boc are more commonly used.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of Z-protected lysine. These should be adapted based on the specific requirements of the synthetic target and laboratory conditions.

Protocol 1: Synthesis of Nα-Z-L-Lysine

This protocol describes the selective protection of the α-amino group of L-lysine.

  • Dissolution: Dissolve L-lysine monohydrochloride in an aqueous solution of sodium hydroxide.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the cooled solution while vigorously stirring. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [1]6. Precipitation: Acidify the aqueous layer to a pH of approximately 4 with hydrochloric acid to precipitate the Nα-Z-L-lysine. [1]7. Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent system like ethanol/water to obtain the pure product. [1]

Protocol 2: Deprotection of Z-Lysine via Catalytic Hydrogenolysis

This protocol outlines the removal of the Z-group using catalytic hydrogenation.

  • Dissolution: Dissolve the Z-protected lysine or peptide in a suitable solvent such as methanol, ethanol, or a mixture of solvents like methanol/acetic acid.

  • Catalyst Addition: Add 10% palladium on activated carbon (Pd/C) catalyst to the solution (typically 10-20% by weight of the substrate).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) using a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Comparative Analysis and Field-Proven Insights

The choice of a protecting group is a critical decision in peptide synthesis. The Z-group offers a unique set of advantages and disadvantages compared to other commonly used lysine protecting groups.

Protecting GroupAbbreviationDeprotection ConditionsKey Features
Benzyloxycarbonyl Z or Cbz Catalytic Hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) [5]Classic protecting group; harsh acid deprotection can be a limitation.
tert-Butoxycarbonyl Boc Moderate to strong acid (e.g., TFA) [6]Widely used in SPPS; generates reactive tert-butyl cations upon cleavage. [5]
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., 20% piperidine in DMF) [7]Cornerstone of modern SPPS; base-lability offers orthogonality to acid-labile groups.
Allyloxycarbonyl Alloc Pd(0) catalysis [5]Orthogonal to both acid- and base-labile groups. [5]
Trityl Trt Very mild acid (e.g., 1-5% TFA in DCM) [5]Highly acid-labile, offering excellent orthogonality; bulky group can mitigate aggregation. [5]
Expert Considerations and Troubleshooting
  • Catalyst Poisoning: When using catalytic hydrogenolysis for Z-group deprotection, be aware of potential catalyst poisoning by sulfur-containing amino acids like methionine and cysteine. In such cases, increasing the catalyst loading or using alternative deprotection methods may be necessary.

  • Incomplete Deprotection: Incomplete cleavage of the Z-group can occur, especially in larger peptides or under suboptimal reaction conditions. Monitoring the reaction closely and ensuring efficient stirring are crucial.

  • Side Reactions with Strong Acids: The use of strong acids for deprotection can lead to side reactions, particularly with sensitive amino acids like tryptophan and tyrosine. The inclusion of scavengers in the cleavage cocktail is essential to minimize these side products.

Conclusion

The benzyloxycarbonyl group, despite being one of the earliest developed amino protecting groups, continues to hold a significant place in the synthetic chemist's toolbox. Its stability under a range of conditions, coupled with the versatility of its removal, makes it an invaluable asset for the protection of lysine in both traditional and contemporary peptide synthesis. A thorough understanding of its chemical principles, strategic applications, and practical considerations, as outlined in this guide, is essential for leveraging the full potential of the Z-group in the creation of complex and vital peptide-based molecules.

References

  • The Crucial Role of the Carbobenzyloxy Group in the Synthesis of Z-LYS-SBZL: An In-depth Technical Guide. Benchchem.
  • Conditions for the stability of the B, C, and Z structural forms of poly(dG-dC)
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applic
  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Various Sources.
  • The Crucial Role of Protected Amino Acids in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation of amino-protected lysine derivatives.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Various Sources.
  • A Comparative Guide to Lysine Protecting Groups: The Advantages of Fmoc-Lys(Trt)-OH. Benchchem.
  • A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. Benchchem.
  • Z - Benzyloxycarbonyl. Bachem.
  • Adding Cbz Protecting Group Mechanism. Organic Chemistry - YouTube.

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An In-depth Technical Guide to the Solubility of H-Lys(Z)-OL in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nε-(Benzyloxycarbonyl)-L-lysinol, commonly abbreviated as H-Lys(Z)-OL, is a pivotal building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Its utility in these applications is profoundly influenced by its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of the solubility of this compound, offering a blend of empirical data, mechanistic insights, and practical laboratory protocols. We delve into the physicochemical properties of the molecule that govern its solubility, present a detailed solubility profile across a spectrum of common organic solvents, and explain the underlying principles of solute-solvent interactions. Furthermore, this guide furnishes a robust, step-by-step experimental workflow for researchers to accurately determine solubility parameters in their own laboratory settings, ensuring reproducibility and reliability in their synthetic endeavors.

Introduction to this compound: Structure and Significance

This compound is a derivative of the essential amino acid L-lysine, where the epsilon-amino group (Nε) is protected by a benzyloxycarbonyl (Z or Cbz) group, and the carboxylic acid is reduced to a primary alcohol (hydroxymethyl group). This unique structural modification imparts specific chemical properties that are highly valuable in synthetic organic chemistry.

  • The Z-Protecting Group: The benzyloxycarbonyl group is a classic urethane-type protecting group for amines.[1] It is stable under a wide range of conditions, including those used for peptide coupling, but can be readily removed by catalytic hydrogenolysis. This stability and selective removal are cornerstones of its use in multi-step syntheses.

  • The Hydroxymethyl Group (-OL): The reduction of the carboxylate to an alcohol alters the molecule's polarity, hydrogen bonding capability, and reactivity, making it a useful precursor for introducing a lysine-like side chain into molecules where a terminal alcohol is desired.

The strategic importance of this compound lies in its role as a versatile intermediate. In drug development, it is often incorporated into peptide-based therapeutics or small molecules to enhance properties like target binding, bioavailability, or to serve as a linker for conjugation.[2] Understanding its solubility is not a trivial pursuit; it is a critical parameter that dictates the choice of reaction media, purification strategies (e.g., crystallization), and formulation approaches.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound (Molar Mass: 280.32 g/mol ), the key features are:

  • Polar Functional Groups: The molecule possesses a primary amine (α-amino), a primary alcohol (-CH₂OH), and a urethane linkage (-NH-C(O)O-). These groups are capable of acting as both hydrogen bond donors and acceptors.

  • Non-Polar Moieties: The butyl side chain and the benzyl ring of the Z-group introduce significant hydrophobic character.

  • Amphiphilic Nature: The coexistence of polar, hydrogen-bonding groups and non-polar, hydrophobic regions makes this compound an amphiphilic molecule. Its solubility behavior is a result of the delicate balance between these opposing characteristics.

The interplay between these groups determines how well this compound can interact with solvent molecules, overcoming the crystal lattice energy of its solid form.

Solubility Profile in Common Organic Solvents

Gathering precise, quantitative solubility data for specialized reagents like this compound can be challenging as it is often not extensively published. However, based on technical data sheets from suppliers and analogous compounds, a qualitative and semi-quantitative profile can be constructed. The following table summarizes the expected solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

Solvent CategorySolventPolarity IndexExpected SolubilityRationale for Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Soluble / Slightly SolubleStrong H-bond acceptor, effectively solvates the -NH₂ and -OH groups.[3][4]
Dimethylformamide (DMF)6.4SolubleSimilar to DMSO, a powerful H-bond acceptor that can disrupt intermolecular H-bonds in the solid state.
Acetone5.1Soluble / Slightly SolubleModerate polarity and H-bond accepting capability.[4]
Acetonitrile (ACN)5.8Sparingly SolubleLess effective at H-bonding compared to DMSO/DMF, leading to lower solubility.
Polar Protic Methanol (MeOH)5.1SolubleCan act as both H-bond donor and acceptor, effectively solvating all polar groups of the molecule.
Ethanol (EtOH)4.3SolubleSimilar to methanol, though slightly less polar.
Water (H₂O)10.2Sparingly Soluble / InsolubleDespite its high polarity, the large hydrophobic Z-group and butyl chain limit solubility. Solubility increases significantly in acidic aqueous solutions (e.g., 0.1 M HCl) due to the protonation of the α-amino group.[3]
Non-Polar / Weakly Polar Dichloromethane (DCM)3.1SolubleCan interact well with the non-polar benzyl ring and alkyl chain, while also having sufficient polarity to interact with the polar groups.[4]
Chloroform (CHCl₃)4.1SolubleSimilar mechanism to DCM.[4]
Ethyl Acetate (EtOAc)4.4Soluble / Slightly SolubleBalances ester functionality with alkyl chains, allowing for moderate interaction.[4]
Tetrahydrofuran (THF)4.0Sparingly SolubleThe ether oxygen is a weak H-bond acceptor.
Hexanes / Heptane0.1InsolubleLacks the polarity and H-bonding ability to overcome the solute-solute interactions of this compound.

Note: "Soluble" generally implies >50 mg/mL, "Slightly Soluble" 10-50 mg/mL, "Sparingly Soluble" 1-10 mg/mL, and "Insoluble" <1 mg/mL. These are estimates and should be confirmed experimentally.

Mechanistic Discussion: The "Why" Behind the Data

The observed solubility patterns can be explained by the principle of "like dissolves like," which is governed by intermolecular forces.

  • Role of Hydrogen Bonding: In polar protic solvents like methanol, the solvent molecules can form strong hydrogen bonds with the amine, hydroxyl, and urethane groups of this compound. This energetic favorability drives the dissolution process.

  • Influence of Dipole-Dipole Interactions: Polar aprotic solvents like DMF and DMSO, while unable to donate hydrogen bonds, are excellent acceptors.[5] Their large dipole moments allow for strong interactions with the polar functionalities of the solute, effectively prying the molecules away from their crystal lattice.

  • The Hydrophobic Effect: The large, non-polar benzyloxycarbonyl group is the primary driver of solubility in less polar solvents like DCM and chloroform. These solvents can effectively solvate the aromatic ring and alkyl chain through van der Waals forces. In highly polar solvents like water, this hydrophobic group disrupts the water's hydrogen-bonding network, leading to poor solubility.

  • The Zwitterionic Character Analogy: While this compound is not a zwitterion like an unprotected amino acid, the presence of both a basic amine and a weakly acidic hydroxyl group means its net charge and solubility in protic solvents are pH-dependent. As observed, protonating the amine in acidic water drastically improves solubility by forming a highly polar ammonium salt.[3]

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a systematic approach to solubility determination is essential. The following protocol describes a standard method for determining the equilibrium solubility of this compound at a given temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (powder form)

  • Analytical balance (±0.01 mg)

  • A set of candidate organic solvents (high purity)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Vortex mixer and/or sonicator

  • Thermostatic shaker or incubator set to 25 °C

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UPLC-MS)

Step-by-Step Methodology
  • Preparation: Accurately weigh an excess amount of this compound (e.g., 20-30 mg) into a pre-weighed glass vial. The key is to ensure that undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker set to 25 °C. Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Intermittent vortexing or sonication can help break up aggregates but should be followed by continued shaking.[6]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostat for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved particulates.

  • Dilution & Analysis: Prepare an accurate dilution of the saturated filtrate. Analyze this diluted sample using a pre-calibrated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mM), accounting for the dilution factor. This value represents the equilibrium solubility.

This protocol is self-validating because the continued presence of solid material at the end of the equilibration period confirms that the solution is indeed saturated.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Weigh excess this compound into a tared vial B Add precise volume of solvent (e.g., 1.0 mL) A->B C Seal vial and place in thermostatic shaker (25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Let stand for >2 hours for solids to settle D->E F Withdraw supernatant with a syringe E->F G Filter through 0.22 µm syringe filter F->G H Prepare accurate dilution of the filtrate G->H I Analyze concentration via calibrated HPLC H->I J Calculate Solubility (mg/mL or mM) I->J

Caption: Workflow for determining the equilibrium solubility of this compound.

Conclusion and Practical Recommendations

The solubility of this compound is a complex function of its amphiphilic nature. It exhibits good solubility in polar aprotic (DMF, DMSO), polar protic (alcohols), and moderately polar aprotic (DCM, Chloroform) solvents. Its solubility in water is poor but can be dramatically increased by acidification. Conversely, it is effectively insoluble in non-polar hydrocarbon solvents.

For the practicing scientist, we recommend the following:

  • For Reactions: DMF, DCM, and Methanol are excellent first choices for reaction solvents, offering good solvating power for this compound and many common reaction partners.

  • For Purification: Anti-solvent crystallization is a viable strategy. For instance, dissolving the compound in a minimal amount of methanol or DCM and then slowly adding a non-polar solvent like hexanes can induce crystallization.

  • For Stock Solutions: While DMSO is a common choice for creating stock solutions for biological screening, its potential insolubility or slight solubility should be experimentally verified.[3] For chemical synthesis, creating fresh solutions in the reaction solvent is often the best practice.

Ultimately, the empirical data presented in this guide should serve as a starting point. Researchers must perform their own solubility tests using the provided protocol to determine the optimal conditions for their specific application, as purity, temperature, and moisture content can all influence the final results.

References

  • H-Lys(Z)-OH | CAS:1155-64-2. BioCrick. [Link]

  • Peptide Solubilization. JPT. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

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An In-Depth Technical Guide to the Stability and Storage of H-Lys(Z)-OL Powder

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the factors influencing the stability of H-Lys(Z)-OL (Nε-Benzyloxycarbonyl-L-lysinol) powder. It is intended for researchers, scientists, and drug development professionals who utilize this critical reagent. The recommendations herein are synthesized from established principles of chemical stability, regulatory guidelines, and field-proven insights to ensure the long-term integrity and performance of the compound.

Foundational Principles: Understanding the Molecular Structure of this compound

The stability of this compound is intrinsically linked to its molecular architecture. As a protected amino alcohol, it possesses several functional groups that dictate its reactivity and susceptibility to degradation. A thorough understanding of these components is paramount for establishing appropriate handling and storage protocols.

  • The ε-Carbamate Group: The benzyloxycarbonyl (Z or Cbz) protecting group forms a carbamate linkage with the ε-amino group of the lysine side chain. Carbamates derived from primary alcohols and amines are generally characterized by high chemical stability due to resonance stabilization.[1][2] The Z-group, in particular, is known to enhance the crystallinity and overall stability of amino acid derivatives.[3] It is stable under mildly acidic or basic conditions but can be cleaved by strong acids or catalytic hydrogenolysis.[3][4]

  • The Primary α-Amine: The free primary amine at the α-carbon is a nucleophilic center. While less reactive in the solid state compared to in solution, it remains a potential site for oxidative degradation or reaction with atmospheric components like carbon dioxide.

  • The Primary Terminal Alcohol: The hydroxyl (-OH) group at the terminus of the molecule introduces polarity and the potential for hydrogen bonding. Unlike its carboxylic acid counterpart, H-Lys(Z)-OH, the alcohol functionality makes this compound susceptible to oxidation, which could yield the corresponding aldehyde or carboxylic acid.[5]

  • The Benzyl Moiety: The benzyl group within the Z-protecting group contains an aromatic ring, which can be susceptible to photolytic degradation upon exposure to UV light.[6][7]

Below is a diagram illustrating the key functional groups of the this compound molecule.

Key functional groups of the this compound molecule.

Postulated Degradation Pathways

Based on the functional group analysis, this compound powder may degrade via several mechanisms, particularly under suboptimal storage conditions. These pathways must be understood to design effective stability-indicating analytical methods.

  • Hydrolysis: Although the carbamate bond is relatively stable, it can undergo hydrolysis, especially if the powder is exposed to high humidity and elevated temperatures. This would cleave the Z-group, yielding L-lysinol and benzyl alcohol.

  • Oxidation: The primary alcohol and, to a lesser extent, the primary amine are susceptible to oxidation. Atmospheric oxygen or residual peroxides in excipients can initiate these reactions, leading to the formation of the corresponding aldehyde, carboxylic acid (H-Lys(Z)-OH), or N-oxide impurities.

  • Photodegradation: Exposure to light, particularly in the UV spectrum, can induce cleavage of the benzyloxycarbonyl group.[6][7] This pathway generates toluene and CO2, ultimately resulting in the unprotected L-lysinol.

  • Dimerization/Oligomerization: In the solid state, intermolecular reactions can occur, although at a much slower rate than in solution. The free α-amino group of one molecule could potentially react with another molecule, though this is considered a low-probability event under proper storage.

The following diagram outlines the potential degradation pathways originating from the parent this compound molecule.

DegradationPathways cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound Powder humidity Humidity / Moisture parent->humidity Hydrolysis oxygen Oxygen / Oxidants parent->oxygen Oxidation light Light (UV) parent->light Photolysis hydrolysis_prod L-Lysinol + Benzyl Alcohol humidity->hydrolysis_prod oxidation_prod H-Lys(Z)-aldehyde or H-Lys(Z)-OH oxygen->oxidation_prod photo_prod L-Lysinol + Toluene + CO2 light->photo_prod

Postulated degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation risks, the following storage and handling conditions are essential for maintaining the purity and stability of this compound powder.

ParameterConditionRationale and Expert Insights
Temperature Long-Term: -20°C ± 5°C Short-Term: 2-8°C Low temperatures significantly reduce the rates of all potential chemical degradation reactions. While some protected amino acids can be stored at room temperature for short periods, long-term storage at -20°C is the industry best practice to ensure maximum shelf life.[8][9] This is particularly critical for preventing slow solid-state reactions and oxidation.
Humidity Store in a desiccator or under inert gas (Argon/Nitrogen) This compound is expected to be hygroscopic due to its polar amine and alcohol groups.[1][10] Moisture absorption can lower the melting point, promote chemical degradation (hydrolysis), and lead to physical clumping of the powder. Always allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[8]
Light Store in an amber, tightly sealed container The benzylic C-O bond in the Z-group is susceptible to photolytic cleavage.[6] Storing the material in an opaque or amber glass vial inside a light-blocking secondary container (e.g., a cabinet) is a mandatory precaution.
Atmosphere Tightly sealed container, purged with inert gas for long-term storage Sealing the container prevents the ingress of moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively. For maximum stability over years, backfilling the vial with an inert gas like argon or nitrogen after each use is highly recommended.
Retest Period 12-24 months under recommended conditions Based on the stability of similar protected amino acid derivatives, a retest period of 12 to 24 months is a reasonable starting point. However, this must be confirmed by a formal stability study. After this period, the material should be re-analyzed for purity before use.

Experimental Design for Stability Assessment

A robust stability study is the only definitive way to establish a retest period and confirm the optimal storage conditions. The following protocols are based on International Council for Harmonisation (ICH) guidelines.[8][11]

Comprehensive Stability Study Workflow

The workflow below outlines a self-validating system for assessing the stability of this compound.

StabilityWorkflow start Obtain Initial Batch of this compound (T=0) initial_analysis Initial Analysis (T=0) - Purity (HPLC) - Identity (NMR, MS) - Appearance start->initial_analysis forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) initial_analysis->forced_degradation stability_studies Initiate Long-Term & Accelerated Stability Studies initial_analysis->stability_studies Place on Stability method_validation Validate Stability-Indicating HPLC Method forced_degradation->method_validation Identify Degradants method_validation->stability_studies Use Validated Method pull_samples Pull Samples at Defined Time Points stability_studies->pull_samples analyze_samples Analyze Samples - Purity (HPLC) - Appearance pull_samples->analyze_samples evaluate_data Evaluate Data - Degradation Rate - Identify Trends analyze_samples->evaluate_data evaluate_data->pull_samples Continue Study establish_retest Establish Retest Period & Storage Conditions evaluate_data->establish_retest Sufficient Data

Workflow for a comprehensive stability assessment.
Forced Degradation Protocol

Forced degradation (or stress testing) is essential to identify likely degradation products and to prove that the chosen analytical method is "stability-indicating."[12][13]

  • Preparation: Prepare stock solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Keep at room temperature for 1, 2, 4, and 8 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid powder at 80°C for 1 week. Also, heat a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][14] A sample protected from light (e.g., wrapped in aluminum foil) should be stored alongside as a dark control.[7]

  • Analysis: Analyze all stressed samples by the developed HPLC method against a non-stressed control. The goal is to achieve 5-20% degradation of the main peak.

Stability-Indicating HPLC-UV Method Protocol

This method must be able to resolve the parent this compound peak from all degradation products formed during the forced degradation study.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (for the benzyl group) and 210 nm (for the carbamate/amide bond).

  • Injection Volume: 10 µL

  • System Suitability: The method should demonstrate adequate resolution (>2) between the parent peak and the closest eluting impurity peak from the forced degradation samples.

¹H NMR Spectroscopy Protocol for Structural Confirmation

NMR is used for initial structural confirmation and to identify major degradation products if necessary.[15][16]

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound powder and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire a standard 1D proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Confirm the presence of characteristic peaks:

    • Aromatic protons of the Z-group (~7.3 ppm).

    • Benzylic protons (-CH₂-Ph) of the Z-group (~5.0 ppm).

    • Protons on the lysine backbone and sidechain.

  • Interpretation: Compare the spectrum of aged or stressed samples to a reference standard (T=0 sample). The appearance of new signals or disappearance of parent signals can help elucidate degradation pathways (e.g., loss of the ~7.3 and ~5.0 ppm signals would indicate cleavage of the Z-group).

Conclusion

This compound is a chemically stable molecule when stored under appropriate conditions. Its primary vulnerabilities are exposure to moisture, high temperatures, and UV light. The integrity of the powder is best preserved by long-term storage at -20°C in a tightly sealed, amber container under a dry, inert atmosphere . Adherence to these protocols, coupled with a robust stability testing program, will ensure the material's suitability for its intended use in research and development, safeguarding the accuracy and reproducibility of experimental outcomes.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • EMA. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Che, et al. (2017). Protection of hydrophobic amino acids against moisture-induced deterioration in the aerosolization performance of highly hygroscopic spray-dried powders. PubMed. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Reddy, K. M., et al. (2010). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. ResearchGate. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Molnár-Perl, I. (2000). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. ResearchGate. [Link]

  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • T. W. Green, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • IAGIM. Photostability. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Organic Chemistry Portal. Amino Protecting Groups Stability. [Link]

  • Ziblim, Z., et al. (2020). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing. [Link]

  • EMA. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • Prati, L., et al. (2018). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]

  • SIELC Technologies. HPLC Method for Analysis of L-Lysine and L-Arginine. [Link]

  • University of Calgary. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • Hoe, S., et al. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. NIH. [Link]

  • Ziblim, Z., et al. (2020). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Publishing. [Link]

  • Utah State University. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. [Link]

  • Jawerth, L., et al. (2020). NMR spectroscopy and temporal stability of lysine-driven condensation. ResearchGate. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • ChemTalk. Functional Groups In Organic Chemistry. [Link]

  • MDPI. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

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The Genesis and Application of Z-Protected Amino Acids in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Uncontrolled Polymerization

The ability to synthesize peptides with a defined sequence is a fundamental pillar of modern chemistry, biochemistry, and drug development. However, prior to the 1930s, the synthesis of peptides was an exercise in frustration, often resulting in the uncontrolled polymerization of amino acids into complex, uncharacterizable mixtures.[1] This was due to the inherent bifunctional nature of amino acids, each possessing a nucleophilic amino group and an electrophilic carboxylic acid group.[1] Activating one amino acid to form a peptide bond with another could just as easily lead to self-reaction, hindering any attempt at controlled, stepwise synthesis.[1]

The paradigm shifted in 1932 with the groundbreaking work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (or carbobenzyloxy, Cbz, or Z) protecting group.[1][2][3] This innovation provided the first reliable method for temporarily "masking" the amino group of an amino acid, rendering it significantly less nucleophilic and thereby enabling the controlled, sequential formation of peptide bonds.[1][4] This seminal development, known as the Bergmann-Zervas synthesis, is considered an "epoch-making" event that established synthetic peptide chemistry as a distinct and powerful field.[2]

This technical guide provides an in-depth exploration of Z-protected amino acids, from their synthesis and strategic application in peptide chemistry to the various methods for their removal. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this foundational protecting group.

The Benzyloxycarbonyl (Z) Group: Properties and Synthesis

The benzyloxycarbonyl group is a carbamate-based protecting group for amines.[3][5] Its success and enduring utility in peptide synthesis can be attributed to several key characteristics:

  • Ease of Introduction: The Z-group is readily introduced to the amino group of an amino acid.

  • Stability: Z-protected amino acids are stable under a wide range of reaction conditions, including those that are basic or mildly acidic.[1][6] This stability allows for flexibility in subsequent synthetic steps.

  • Crystallinity: Many Z-protected amino acids are crystalline solids, which facilitates their handling and purification.[6]

  • Racemization Suppression: The use of the Z-group helps to suppress racemization during the activation and coupling of amino acids.[6][7]

Synthesis of Z-Protected Amino Acids

The most common method for the introduction of the Z-group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][8] A base, such as sodium carbonate or sodium bicarbonate, is required to neutralize the hydrochloric acid generated during the reaction.[8][9]

The reaction mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of benzyl chloroformate.[4][8] The chloride ion is subsequently eliminated, forming the stable carbamate linkage.

G AA H₂N-CHR-COOH (Amino Acid) Z_AA C₆H₅CH₂OCONH-CHR-COOH (Z-Protected Amino Acid) AA->Z_AA Nucleophilic Attack CbzCl C₆H₅CH₂OCOCl (Benzyl Chloroformate) CbzCl->Z_AA Base Base (e.g., Na₂CO₃) Salt Base·HCl Base->Salt HCl HCl HCl->Salt

Caption: General scheme for the synthesis of a Z-protected amino acid.

Detailed Experimental Protocol: Synthesis of Z-Alanine
  • Dissolution: Dissolve L-Alanine (1.0 equivalent) in a 2M sodium hydroxide solution in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly and simultaneously add benzyl chloroformate (1.1 equivalents) and a 4M sodium hydroxide solution, maintaining the pH of the reaction mixture between 9 and 10.

  • Reaction: Continue stirring the reaction mixture in the ice bath for one hour after the addition is complete.

  • Work-up: Remove the reaction vessel from the ice bath and allow it to warm to room temperature. Extract the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of Z-Alanine should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsMolesMass (g)
L-Alanine89.091.00.18.91
Benzyl Chloroformate170.591.10.1118.76
Z-Alanine223.23--Theoretical Yield: 22.32

Application of Z-Protected Amino Acids in Peptide Synthesis

The Z-group has been extensively utilized in solution-phase peptide synthesis (SPPS) but has found limited application in solid-phase peptide synthesis (SPPS).[10]

Solution-Phase Peptide Synthesis (SPPS)

In solution-phase synthesis, Z-protected amino acids are coupled with a C-terminally protected amino acid or peptide fragment. The Z-group's stability to the conditions used for many carboxyl protecting groups, such as methyl or ethyl esters, makes it a valuable tool in this approach.

G start Start z_aa Z-Amino Acid 1 (Z-AA1-OH) start->z_aa aa_ester Amino Acid 2 Ester (H-AA2-OR) start->aa_ester coupling Coupling Reaction (e.g., DCC/HOBt) z_aa->coupling aa_ester->coupling z_dipeptide Z-Dipeptide Ester (Z-AA1-AA2-OR) coupling->z_dipeptide deprotection Z-Group Deprotection (e.g., Hydrogenolysis) z_dipeptide->deprotection dipeptide_ester Dipeptide Ester (H-AA1-AA2-OR) deprotection->dipeptide_ester elongation Further Elongation or C-Terminal Deprotection dipeptide_ester->elongation

Caption: Workflow for dipeptide synthesis using a Z-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS)

While the dominant strategies in modern SPPS are the Fmoc/tBu and Boc/Bzl approaches, Z-protected amino acids can be strategically employed in specific situations.[2][11] One notable application is in the prevention of diketopiperazine (DKP) formation.[11] DKP formation is a significant side reaction that can occur after the coupling of the second amino acid, leading to chain termination and cleavage of the dipeptide from the resin.[11] By introducing the second amino acid as a Z-protected derivative, the N-terminal amine remains protected, preventing the intramolecular cyclization that leads to DKP formation.[11] The Z-group can then be removed at a later stage or during the final cleavage from the resin.[11]

Deprotection of the Benzyloxycarbonyl (Z) Group

A key advantage of the Z-group is the variety of methods available for its removal, allowing for orthogonal protection schemes in complex syntheses.[3][12] The choice of deprotection method depends on the stability of other functional groups in the peptide and, in the case of SPPS, the resin.

Catalytic Hydrogenolysis

The most common and mildest method for Z-group deprotection is catalytic hydrogenolysis.[8][12] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[8] The mechanism proceeds via the cleavage of the benzylic C-O bond, which generates an unstable carbamic acid intermediate.[8] This intermediate spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[8]

G Z_Peptide Z-NH-Peptide Free_Amine H₂N-Peptide Z_Peptide->Free_Amine Hydrogenolysis Toluene C₆H₅CH₃ Z_Peptide->Toluene CO2 CO₂ Z_Peptide->CO2 Catalyst H₂, Pd/C Catalyst->Free_Amine

Sources

Spectroscopic Characterization of Nε-benzyloxycarbonyl-L-lysineol (H-Lys(Z)-OL): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for H-Lys(Z)-OL (Nε-benzyloxycarbonyl-L-lysineol), a crucial building block in peptide synthesis and drug development. Due to the limited availability of direct spectroscopic data for this compound, this guide will leverage the comprehensive data available for its parent compound, Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH), as a foundational proxy. The structural similarities allow for a robust interpretation of the core molecular framework, with specific annotations highlighting the expected spectral changes resulting from the reduction of the carboxylic acid to a primary alcohol. This approach provides researchers, scientists, and drug development professionals with a predictive and practical framework for the characterization of this compound.

Introduction to this compound: Structure and Significance

This compound is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is reduced to a primary alcohol. This modification is pivotal in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics. The Z-group offers robust protection under various reaction conditions and can be selectively removed, while the terminal alcohol provides a versatile handle for further chemical modifications. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. This section details the expected ¹H and ¹³C NMR spectra of this compound, based on the well-documented spectra of H-Lys(Z)-OH.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed map of the proton environment within the molecule. The chemical shifts are influenced by the electron-donating and -withdrawing effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Correlations & Insights
Aromatic (Z-group) ~7.35multipletThe five protons of the phenyl ring of the benzyloxycarbonyl group typically appear as a complex multiplet.
CH₂ (Z-group) ~5.10singletThe two benzylic protons are chemically equivalent and appear as a sharp singlet.
α-CH ~3.5-3.7multipletThis proton is adjacent to the chiral center and the primary alcohol. Its chemical shift is expected to be slightly downfield compared to the corresponding proton in H-Lys(Z)-OH due to the change in the C-terminal functional group.
ε-CH₂ ~3.10quartetThese protons are adjacent to the nitrogen atom of the carbamate and will show coupling to the neighboring methylene protons.
β, γ, δ-CH₂ ~1.3-1.9multipletsThe methylene groups of the lysine side chain appear as a series of overlapping multiplets in the aliphatic region of the spectrum.
CH₂OH ~3.4-3.6multipletThese are the protons of the newly formed primary alcohol. Their chemical shift will overlap with the α-CH proton. Decoupling experiments or 2D NMR would be necessary for unambiguous assignment.
NH (carbamate) ~4.8-5.0tripletThe proton on the carbamate nitrogen will appear as a triplet due to coupling with the adjacent ε-CH₂ protons. Its chemical shift can be concentration and solvent dependent.
NH₂ (α-amino) Variablebroad singletThe chemical shift of the primary amine protons is highly variable and depends on the solvent and concentration. They may exchange with solvent protons, leading to a broad signal or no observable signal.
OH (alcohol) Variablebroad singletSimilar to the amine protons, the hydroxyl proton's chemical shift is variable and it may undergo rapid exchange, resulting in a broad signal.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (NH and OH).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-10 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Insights
C=O (carbamate) ~156The carbonyl carbon of the benzyloxycarbonyl protecting group.
Aromatic (Z-group) ~127-137The six carbons of the phenyl ring. The carbon attached to the benzylic CH₂ will be the most downfield.
CH₂ (Z-group) ~65The benzylic carbon of the Z-group.
C-OH ~60-65This is the carbon of the primary alcohol, which is a key differentiator from H-Lys(Z)-OH (where the carboxylic carbon appears around 175 ppm).
α-C ~55The chiral carbon atom attached to the primary amine and the alcohol-bearing carbon.
ε-C ~40The carbon atom adjacent to the carbamate nitrogen.
β, γ, δ-C ~22-32The methylene carbons of the lysine side chain.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Utilize a 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum to a series of singlets.

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, process the FID with an appropriate window function, followed by Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration TypeIntensity & Notes
3200-3500O-H, N-HStretchingBroad, strong. This region will contain overlapping bands from the alcohol O-H and the amine/amide N-H stretches.
3030-3100C-H (aromatic)StretchingMedium to weak.
2850-2960C-H (aliphatic)StretchingMedium to strong.
~1690C=O (carbamate)StretchingStrong, sharp. This is a characteristic peak for the Z-group.
1500-1600C=C (aromatic)StretchingMedium.
~1530N-HBendingMedium.
1200-1300C-O (carbamate)StretchingStrong.
1000-1100C-O (alcohol)StretchingStrong. This will be a prominent peak distinguishing it from the carboxylic acid precursor.
690-770C-H (aromatic)Bending (out-of-plane)Strong. Characteristic of a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the structure of this compound and the key correlations in its NMR spectra.

H_Lys_Z_OL_Structure cluster_lysine_backbone Lysine Backbone cluster_Z_group Benzyloxycarbonyl (Z) Group NH2 H₂N alpha_C α-C NH2->alpha_C beta_C β-CH₂ alpha_C->beta_C C_OH CH₂OH alpha_C->C_OH gamma_C γ-CH₂ beta_C->gamma_C delta_C δ-CH₂ gamma_C->delta_C epsilon_C ε-CH₂ delta_C->epsilon_C NH_carbamate NH epsilon_C->NH_carbamate C_O_carbamate C=O NH_carbamate->C_O_carbamate O_carbamate O C_O_carbamate->O_carbamate CH2_benzyl CH₂ O_carbamate->CH2_benzyl Aromatic Phenyl CH2_benzyl->Aromatic

Caption: Chemical structure of this compound.

NMR_Correlations cluster_H1_NMR ¹H NMR cluster_C13_NMR ¹³C NMR H_Aromatic Aromatic (Z) ~7.35 ppm C_Aromatic Aromatic (Z) ~127-137 ppm H_Aromatic->C_Aromatic HSQC/HMBC H_CH2_Z CH₂ (Z) ~5.10 ppm H_CH2_Z->C_Aromatic HMBC C_CH2_Z CH₂ (Z) ~65 ppm H_CH2_Z->C_CH2_Z HSQC H_alpha_CH α-CH ~3.5-3.7 ppm C_alpha α-C ~55 ppm H_alpha_CH->C_alpha HSQC H_epsilon_CH2 ε-CH₂ ~3.10 ppm C_CO_carbamate C=O (carbamate) ~156 ppm H_epsilon_CH2->C_CO_carbamate HMBC C_epsilon ε-C ~40 ppm H_epsilon_CH2->C_epsilon HSQC H_aliphatic β,γ,δ-CH₂ ~1.3-1.9 ppm C_aliphatic β,γ,δ-C ~22-32 ppm H_aliphatic->C_aliphatic HSQC H_CH2OH CH₂OH ~3.4-3.6 ppm C_OH C-OH ~60-65 ppm H_CH2OH->C_OH HSQC

Caption: Key 2D NMR correlations for this compound.

Conclusion

The spectroscopic characterization of this compound is essential for its application in synthetic chemistry. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR data, using the closely related H-Lys(Z)-OH as a reliable reference. The detailed experimental protocols and visual diagrams offer a practical framework for researchers to confidently identify and characterize this important molecule. The key spectral features that confirm the successful reduction of the carboxylic acid to the primary alcohol are the appearance of a C-OH signal around 60-65 ppm in the ¹³C NMR and a strong C-O stretching band around 1000-1100 cm⁻¹ in the IR spectrum, coupled with the disappearance of the carboxylic acid signals.

References

  • PubChem. (n.d.). epsilon-(Benzyloxycarbonyl)-L-lysine. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, May 29). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. Retrieved from [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

A Technical Guide to the Synthetic Applications of Lysine-Derived Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derived from one of the most fundamental chiral building blocks of life, L-lysine, lysine amino alcohols represent a class of versatile and powerful tools in modern organic synthesis. Their inherent chirality, coupled with the bifunctional amino and alcohol moieties, makes them exceptional candidates for use as chiral auxiliaries, ligands in asymmetric catalysis, and as foundational scaffolds for complex molecules and peptidomimetics. This technical guide provides an in-depth exploration of the synthesis and application of these compounds, offering field-proven insights, detailed experimental protocols, and mechanistic elucidations for researchers, chemists, and professionals in drug development. We will delve into the causality behind their stereodirecting influence and showcase their practical utility through validated synthetic workflows.

Introduction: The Structural and Strategic Value of Lysine Amino Alcohols

Chiral amino alcohols are cornerstones of asymmetric synthesis, primarily due to their prevalence in the "chiral pool" and their ability to form stable, stereodirecting complexes and intermediates. Lysine-derived amino alcohols are particularly advantageous. The presence of a primary amine at the terminus of the side chain, in addition to the α-amino group and the newly formed primary alcohol, provides multiple points for functionalization or coordination. This unique structural arrangement allows for the construction of sophisticated chiral environments, essential for controlling the stereochemical outcome of a reaction.

The conversion of the C-1 carboxylate of lysine to a hydroxymethyl group transforms the amino acid into a stable, chiral scaffold that can be readily incorporated into larger molecules without the lability of the carboxylic acid. This guide will explore the primary methodologies for their preparation and their subsequent application in three key areas: as transient chiral directors (auxiliaries), as ligands for powerful catalysts, and as permanent structural components in bioactive molecules.

Synthesis of Lysine-Derived Amino Alcohols: A Bio-Inspired Approach

While traditional chemical methods for reducing amino acids to amino alcohols exist, they often involve harsh reagents and multi-step protection/deprotection schemes.[1] Modern biocatalysis offers a more elegant, efficient, and sustainable alternative, mirroring nature's own synthetic strategies.[2]

Enzymatic Cascade for Chiral Amino Alcohol Production

A highly effective method for synthesizing chiral amino alcohols from L-lysine involves a one-pot, two-step enzymatic cascade.[1][3][4] This process leverages the high regio- and stereoselectivity of enzymes to perform transformations that are exceptionally challenging for conventional chemistry.[1][4]

  • Regio- and Diastereoselective Hydroxylation: The process begins with the oxidation of an unactivated C-H bond on the lysine side chain, catalyzed by an iron(II)/α-ketoacid-dependent dioxygenase (αKAO). This step introduces a hydroxyl group with precise stereochemical control.[1][3]

  • Decarboxylation: The resulting hydroxylated L-lysine is then treated with a pyridoxal-phosphate (PLP)-dependent decarboxylase (DC), which selectively removes the C-1 carboxylic acid group to yield the final, optically enriched amino alcohol, such as 2-hydroxycadaverine.[2][3]

The primary advantage of this biocatalytic route is its high stereoselectivity and the mild, aqueous reaction conditions, which eliminate the need for protecting groups.[1][2]

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Decarboxylation Lysine L-Lysine Hydroxylysine Hydroxy-L-Lysine Lysine->Hydroxylysine Dioxygenase (αKAO) Fe(II), α-Ketoglutarate AminoAlcohol Chiral Amino Alcohol (e.g., 2-Hydroxycadaverine) Hydroxylysine->AminoAlcohol Decarboxylase (PLP) - CO2

Caption: Enzymatic cascade for lysine amino alcohol synthesis.

Experimental Protocol: Enzymatic Synthesis of a Hydroxylated Cadaverine

This protocol is adapted from a validated enzymatic cascade method.[1][3]

Materials:

  • L-lysine stock solution (100 mM)

  • HEPES buffer (1 M, pH 7.5)

  • α-ketoglutaric acid stock solution (150 mM)

  • Sodium ascorbate stock solution (100 mM)

  • Mohr's salt (Fe(NH₄)₂(SO₄)₂·6H₂O) stock solution (10 mM)

  • Purified Dioxygenase (e.g., KDO1) solution

  • Purified Decarboxylase solution

  • Solid Phase Extraction (SPE) cartridge for purification

Procedure:

  • Hydroxylation Reaction Setup: In a 50 mL flask, combine 5.0 mL of 1 M HEPES buffer (final conc. 50 mM), 10.0 mL of 100 mM L-lysine (final conc. 10 mM), and other co-factors as described in the literature.[1]

  • Enzyme Addition (Step 1): Add the dioxygenase enzyme solution to a final concentration of approximately 0.075 mg/mL.

  • Incubation (Step 1): Shake the reaction mixture at 300 rpm at room temperature for 24 hours. Monitor conversion by HPLC.

  • Enzyme Addition (Step 2): Once the hydroxylation is complete, add the decarboxylase enzyme to the same reaction vessel.

  • Incubation (Step 2): Continue shaking the mixture for an additional 24 hours. The decarboxylation retains the stereocenter created in the first step.[3]

  • Reaction Quenching & Analysis: Terminate the reaction by adding an equal volume of ethanol. Derivatize a small aliquot with 1-fluoro-2,4-dinitrobenzene for HPLC analysis to confirm product formation.[3]

  • Purification: Purify the final amino alcohol product using solid-phase extraction (SPE). This straightforward method can afford the product in excellent yields (>93%).[3][4]

Application I: Lysine Amino Alcohols as Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is cleaved and can often be recovered.[5] Oxazolidinones, popularized by David Evans, are a classic example.[5][] Lysine amino alcohols can be used to form analogous chiral auxiliaries where the rigid, bicyclic structure sterically shields one face of a reactive intermediate, such as an enolate.

Causality of Stereocontrol: The effectiveness of these auxiliaries stems from their ability to enforce a specific conformation upon the substrate. The lysine-derived portion creates a sterically demanding environment. When an N-acylated auxiliary is deprotonated to form an enolate, the bulky side chain of the auxiliary blocks one face of the planar enolate. Consequently, an incoming electrophile can only approach from the less hindered face, resulting in a highly diastereoselective bond formation.

G cluster_0 Mechanism of Stereodirection cluster_1 Key Feature Start N-Acyl Lysine-Derived Auxiliary Enolate Chelated Z-Enolate Start->Enolate Base (LDA) TransitionState Transition State (Blocked Face) Enolate->TransitionState Electrophile (E+) Product Diastereomerically Enriched Product TransitionState->Product Shielding Bulky Lysine-Derived Group Shields Top Face of Enolate TransitionState->Shielding Steric Hindrance

Caption: Stereocontrol using a lysine-derived chiral auxiliary.

This approach is highly effective for synthesizing enantiomerically pure α-alkylated carboxylic acids, amino acids, and other valuable chiral building blocks.[][7]

Application II: Chiral Ligands in Asymmetric Metal Catalysis

The dual amine and alcohol functionalities of lysine amino alcohols make them excellent bidentate ligands for coordinating with transition metals like copper, zinc, cobalt, and nickel.[8] When a metal center is complexed with a chiral ligand, it creates a chiral catalytic environment capable of differentiating between enantiotopic faces or groups of a prochiral substrate.

Mechanism of Action: The ligand-metal complex forms a rigid, well-defined structure. A substrate molecule coordinates to the metal center within this chiral pocket. The steric and electronic properties of the lysine-derived ligand dictate the preferred orientation of the substrate, ensuring that the subsequent reaction (e.g., addition, reduction) occurs selectively on one face, leading to an enantiomerically enriched product. These complexes have proven effective in reactions such as the asymmetric Henry reaction and Friedel-Crafts alkylations.[9]

Representative Data

The performance of chiral ligands derived from amino alcohols is often evaluated in benchmark reactions. The table below summarizes typical results for a copper-catalyzed asymmetric reaction using an in-situ generated catalyst.

Ligand TypeReactionSubstrateYield (%)ee (%)Reference
Bis(β-amino alcohol)Henry ReactionBenzaldehyde>90>95[9]
Amino AlcoholAldehyde AlkylationBenzaldehydeHigh>99[10]
BozPHOSZn AdditionKetimine85-9580-92[11]
Protocol: In-Situ Catalyst Generation for Asymmetric Henry Reaction

This generalized protocol is based on the use of amino alcohol-derived ligands for copper-catalyzed reactions.[9]

Materials:

  • Lysine-derived amino alcohol ligand

  • Cu(OAc)₂·H₂O

  • Aldehyde substrate

  • Nitromethane

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

  • Base (e.g., triethylamine)

Procedure:

  • Catalyst Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral amino alcohol ligand (0.1 mmol) and Cu(OAc)₂·H₂O (0.1 mmol) in the anhydrous solvent (5 mL).

  • Stirring: Stir the solution at room temperature for 1-2 hours. A color change (e.g., to a deep blue or green solution) typically indicates complex formation.

  • Substrate Addition: Cool the solution to the desired reaction temperature (e.g., -20 °C or 0 °C). Add the aldehyde substrate (1.0 mmol) followed by the base (0.12 mmol).

  • Nucleophile Addition: Add nitromethane (2.0 mmol) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours, monitoring its progress by TLC.

  • Workup and Purification: Upon completion, quench the reaction with saturated NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Application III: Chiral Scaffolds for Peptidomimetics and Bio-polymers

Beyond transient roles, lysine amino alcohols are valuable as permanent chiral building blocks incorporated into the final structure of a target molecule.[2] Their applications range from novel polymers to advanced peptidomimetics.[2][12]

Synthesis of Peptoids

Peptoids are a class of peptidomimetics where the side chain is attached to the backbone nitrogen rather than the α-carbon.[12] This structural modification grants them remarkable stability against proteolytic degradation, making them promising therapeutic candidates. Lysine-type monomers are crucial for introducing cationic charges, which are often essential for biological activity. A key challenge is the synthesis of peptoids containing both lysine-type (amino) and arginine-type (guanido) residues. This can be solved using an orthogonal protection strategy.[12][13]

Synthetic Strategy: The Submonomer Method with Orthogonal Protection The solid-phase submonomer method involves a two-step cycle: acylation with bromoacetic acid, followed by displacement with a primary amine. To create mixed cationic peptoids, Boc-protected diamines are used for lysine-type residues, while a Dde-protected diamine is used for residues destined to become arginine-type. The Dde group can be selectively removed with hydrazine, allowing for on-resin guanidinylation without affecting the Boc-protected amines.[12][13]

cluster_cycle Submonomer Cycle (Repeat n times) cluster_amines Amine Choices start Start with Rink Amide Resin acylation 1. Acylation (Bromoacetic Acid, DIC) start->acylation displacement 2. Displacement (Amine Monomer) acylation->displacement lys_amine For Lysine-type: Boc-protected diamine acylation->lys_amine Use arg_amine For Arginine-type: Dde-protected diamine acylation->arg_amine Use displacement->acylation Next Cycle deprotect_dde Selective Dde Removal (2% Hydrazine in DMF) guanidinylation On-Resin Guanidinylation deprotect_dde->guanidinylation cleavage Final Cleavage & Boc Deprotection (TFA Cocktail) guanidinylation->cleavage product Final Mixed Cationic Peptoid cleavage->product

Caption: Workflow for solid-phase synthesis of mixed cationic peptoids.

Building Blocks for Novel Polymers

Amino alcohols like 2-hydroxycadaverine, derived from lysine, are valuable monomers for creating new bio-based polyamides.[2] The presence of the hydroxyl group allows for potential cross-linking between polymer chains via esterification, which can significantly alter and enhance the functional properties of the resulting material, opening doors to new advanced biomaterials.[2][14]

Conclusion and Future Outlook

Lysine-derived amino alcohols are far more than simple derivatives of an amino acid. They are sophisticated synthetic tools whose utility is rooted in their inherent chirality and multifunctional nature. The development of efficient biocatalytic cascades has made these building blocks more accessible than ever, paving the way for their broader adoption.[1][2] Future research will likely focus on expanding the enzymatic toolbox to generate an even greater diversity of hydroxylated lysine derivatives and on designing novel, highly efficient catalysts and auxiliaries based on this versatile scaffold. As the demand for enantiomerically pure pharmaceuticals, advanced materials, and robust chemical tools continues to grow, the applications of lysine amino alcohols in synthesis are set to expand even further.

References

  • Fossey-Jouenne, A., Vergne-Vaxelaire, C., & Zaparucha, A. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • JoVE (Journal of Visualized Experiments). (2022). Enzymatic Cascade Reactions For Synthesis Of Chiral Amino Alcohols From L-lysine l Protocol Preview. YouTube. [Link]

  • University of Greifswald. (n.d.). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. [Link]

  • Ma, W., et al. (2022). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. MDPI. [Link]

  • Bolt, H. L., & Cobb, S. L. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments. [Link]

  • Bolt, H. L., & Cobb, S. L. (2015). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. RSC Publishing. [Link]

  • Chen, R., et al. (2020). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System. MDPI. [Link]

  • Fossey-Jouenne, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Journal of Visualized Experiments. [Link]

  • Fossey-Jouenne, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine | Request PDF. ResearchGate. [Link]

  • Tsuchida, A., et al. (2023). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Omega. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Toray Industries Inc. (1979). Method for producing lysine ester.
  • Ma, W., et al. (2022). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of New amino alcohol chiral Ligands (L1–L5). ResearchGate. [Link]

  • Brandänge, S., et al. (1984). Enantioselective synthesis of optically pure (R)- and (S)-β-lysine via nitrone cycloaddition. Journal of the Chemical Society, Chemical Communications. [Link]

  • DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (L)-Fmoc-α-Me-Lys(Boc)OH via diastereoselective alkylation of oxazinone as a chiral auxiliary | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds | Request PDF. ResearchGate. [Link]

  • Klyachko, N. A. (2005). Method for preparing l-lysine.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • American Chemical Society. (2025). Engineered Artificial Carboligase-Catalyzed Stereoselective Michael Addition of Nitroalkane to Cyclohexadienone. ACS Publications. [Link]

  • UNICAM. (2021). Enantioselective Catalyzed Synthesis of Amino Derivatives Using Electrophilic Open‐Chain N‐Activated Ketimines. UNICAM Institutional Research Repository. [Link]

  • AAPPTEC. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. AAPPTEC. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Solution-Phase Coupling of H-Lys(Z)-OH

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Introduction: The Strategic Role of H-Lys(Z)-OH in Peptide Synthesis

Lysine, with its nucleophilic ε-amino group, is a cornerstone of many biologically active peptides. Its effective incorporation into a peptide sequence necessitates a robust protection strategy to prevent unwanted side reactions, such as branched peptide formation.[1][2] The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the lysine side chain, favored in solution-phase synthesis for its stability and orthogonal removal conditions, typically catalytic hydrogenation (H₂/Pd).[1][3] H-Lys(Z)-OH, or Nε-benzyloxycarbonyl-L-lysine, is therefore a critical building block for the synthesis of complex peptides.[4][5]

This guide provides a comprehensive protocol for the coupling of H-Lys(Z)-OH in solution-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind the chosen coupling strategies, offer a detailed, step-by-step experimental procedure, and address common challenges and troubleshooting measures. The aim is to equip researchers with the necessary knowledge to confidently and successfully incorporate this essential amino acid derivative into their synthetic targets.

Core Principles: Mechanistic Insights into Amide Bond Formation

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid moiety of one amino acid to facilitate nucleophilic attack by the amino group of another.[6][7] In the context of coupling H-Lys(Z)-OH, this amino acid will typically serve as the amine component (the C-terminal residue of the growing peptide is activated, and H-Lys(Z)-OH provides the free α-amino group). However, for the purpose of this protocol, we will illustrate the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to H-Lys(Z)-OH, where the latter's carboxyl group is activated. This is a common scenario in the synthesis of dipeptides.

The choice of coupling reagent is paramount to achieving high yields and minimizing racemization.[8] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are frequently employed activators in solution-phase synthesis.[8][9] The mechanism involves the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions, an additive like 1-Hydroxybenzotriazole (HOBt) is almost universally included.[8][10][11] HOBt acts as a nucleophilic trap, converting the O-acylisourea into a more stable and less racemization-prone HOBt-active ester.[10][12]

Alternatively, uronium/aminium salt-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer efficient and rapid coupling.[8][12][13] These reagents directly convert the carboxylic acid into its corresponding HOBt or HOAt active ester, respectively, in the presence of a base.[12][13]

Experimental Protocol: Coupling of Boc-Xaa-OH with H-Lys(Z)-OH

This protocol details the coupling of an N-Boc protected amino acid (Boc-Xaa-OH) to the α-carboxyl group of H-Lys(Z)-OH using the DCC/HOBt method.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
H-Lys(Z)-OHPeptide Synthesis Gradee.g., Sigma-Aldrich, AapptecStore at -20°C.[14][15]
Boc-Xaa-OH (e.g., Boc-Ala-OH)Peptide Synthesis GradeAny reputable supplier
Dicyclohexylcarbodiimide (DCC)Reagent GradeAny reputable supplierMoisture sensitive.
1-Hydroxybenzotriazole (HOBt)AnhydrousAny reputable supplierMoisture sensitive.
N,N-Dimethylformamide (DMF)AnhydrousAny reputable supplierUse from a sealed bottle.
Dichloromethane (DCM)AnhydrousAny reputable supplierUse from a sealed bottle.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeAny reputable supplierFor neutralization if starting from a salt.
Ethyl Acetate (EtOAc)ACS GradeAny reputable supplier
1 M Hydrochloric Acid (HCl)ACS GradePrepare from concentrated HCl
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepare in-house
Brine (Saturated NaCl solution)ACS GradePrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeAny reputable supplier
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄Any reputable supplier
Step-by-Step Coupling Procedure
  • Preparation of the Amine Component:

    • If H-Lys(Z)-OH is in its free form, proceed to step 2.

    • If starting with a salt (e.g., H-Lys(Z)-OH·HCl), dissolve it (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) to neutralize the salt and stir for 15-20 minutes at room temperature to liberate the free amine.[16]

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve the N-terminally protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.[16]

    • Cool the solution to 0 °C in an ice-water bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Ala-OH/HOBt solution.[16]

    • A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir the activation mixture for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • To the activated acid mixture at 0 °C, add the solution containing the free amine of H-Lys(Z)-OH from step 1.

    • Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.[16]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by TLC. A typical mobile phase would be a mixture of DCM and methanol (e.g., 95:5 or 9:1 v/v). Visualize the spots using UV light and/or a ninhydrin stain. The disappearance of the starting amine (H-Lys(Z)-OH) indicates reaction completion.

Work-up and Purification
  • Removal of Dicyclohexylurea (DCU):

    • After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

    • Filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Work-up:

    • Combine the filtrate and washes. Transfer the solution to a separatory funnel.

    • Wash the organic layer successively with:

      • 1 M HCl (2 x) to remove any unreacted amine and excess base.

      • Saturated NaHCO₃ solution (2 x) to remove unreacted carboxylic acid and HOBt.[16]

      • Brine (1 x) to reduce the water content in the organic layer.[16]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude protected dipeptide.[16]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the dipeptide, but a gradient of methanol in dichloromethane is often effective.

    • Alternatively, if the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) can be attempted.

Visualization of the Coupling Workflow

DCC/HOBt Coupling Mechanism

DCC_HOBt_Mechanism R_COOH Boc-Xaa-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) R_COOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Trapping) DCU DCU (Byproduct) O_Acylisourea->DCU (Rearrangement) HOBt HOBt HOBt->HOBt_Ester Dipeptide Protected Dipeptide HOBt_Ester->Dipeptide + H-Lys(Z)-OH (Nucleophilic Attack) Lys_NH2 H-Lys(Z)-OH Lys_NH2->Dipeptide

Caption: Mechanism of peptide coupling using DCC and HOBt additive.

Solution-Phase Synthesis Workflow

Solution_Phase_Workflow start Start activation 1. Activate Boc-Xaa-OH (DCC/HOBt in DCM/DMF at 0°C) start->activation coupling 2. Add H-Lys(Z)-OH (Stir overnight) activation->coupling filtration 3. Filter DCU Byproduct coupling->filtration workup 4. Aqueous Work-up (HCl, NaHCO₃, Brine) filtration->workup drying 5. Dry & Concentrate workup->drying purification 6. Purify Product (Chromatography/Recrystallization) drying->purification end End Product purification->end

Caption: General workflow for solution-phase peptide coupling.

Troubleshooting and Expert Insights

  • Problem: Low Coupling Yield.

    • Cause & Solution: Incomplete activation or premature hydrolysis of the active ester. Ensure all reagents and solvents are anhydrous. The use of freshly opened or distilled solvents is crucial. Also, confirm the stoichiometry of your reagents. For sterically hindered amino acids, switching to a more potent coupling reagent like HATU or HCTU may be necessary.[8][13]

  • Problem: Racemization.

    • Cause & Solution: The primary reason for including HOBt is to suppress racemization.[8][12] Ensure at least one equivalent of HOBt is used. Running the reaction at 0°C during the initial coupling phase is also critical. Avoid using excess base, as it can promote epimerization.[8]

  • Problem: Difficulty Removing DCU.

    • Cause & Solution: DCU has some solubility in DCM. After filtration, some DCU might remain. Concentrating the filtrate and redissolving in a solvent where DCU is less soluble (like ethyl acetate) followed by another filtration can help. If DIC is used instead of DCC, the resulting diisopropylurea is more soluble in organic solvents, simplifying its removal during the aqueous work-up.[8]

  • Problem: Hydrophobicity of Protected Peptides.

    • Cause & Solution: The Z group, along with the Boc group and other side-chain protecting groups, can make the resulting peptide quite hydrophobic.[17] This can lead to purification challenges, such as poor solubility in standard HPLC mobile phases or co-elution with hydrophobic impurities.[17] Normal-phase chromatography might be a viable alternative to reverse-phase for purification in such cases.

Conclusion

The solution-phase coupling of H-Lys(Z)-OH is a fundamental and reliable procedure in peptide chemistry.[9] A thorough understanding of the underlying reaction mechanisms, careful execution of the experimental protocol, and proactive troubleshooting are key to achieving high-purity protected peptides. The DCC/HOBt method, as detailed in this guide, represents a classic and effective approach that, when mastered, provides a solid foundation for the synthesis of more complex and biologically significant peptide targets.

References

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023, February 1). YouTube. Retrieved from [Link]

  • Albericio, F., & Subirós-Funosas, R. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1736-1752. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins. (2020). PMC - NIH. Retrieved from [Link]

  • Peptide Synthesis- Solution-Phase. (2021, February 28). Chemistry LibreTexts. Retrieved from [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024, September 19). Open Access Pub. Retrieved from [Link]

  • Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. (2021, August 23). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (n.d.). NIH. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]

  • Hplc free purification of peptides by the use of new capping and capture reagents. (n.d.). Google Patents.
  • H-Lys(Z)-OH. (n.d.). G-Biosciences. Retrieved from [Link]

  • H-Lys(Z)-OH [1155-64-2]. (n.d.). Aapptec Peptides. Retrieved from [Link]

Sources

Reaction conditions for H-Lys(Z)-OL with EDC/HOBt coupling agents.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Amide Bond Formation: Reaction Conditions for H-Lys(Z)-OL with EDC/HOBt Coupling Agents

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the synthesis of amides utilizing this compound (Nε-Benzyloxycarbonyl-L-lysinol) and a generic carboxylic acid, mediated by the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system. We move beyond a simple recitation of steps to explore the mechanistic rationale behind the protocol, offering insights into parameter optimization and troubleshooting. This guide is designed to empower researchers to achieve high-yield, high-purity coupling products by understanding the fundamental principles governing this critical transformation.

The Cornerstone of Synthesis: Understanding the EDC/HOBt Mechanism

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[1] The EDC/HOBt system is a widely adopted strategy due to its efficiency, mild reaction conditions, and the convenient removal of byproducts.[2][3]

  • EDC (The Activator): As a water-soluble carbodiimide, EDC is the primary activating agent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, but it is also unstable and can rearrange into an unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[1]

  • HOBt (The Safeguard): This is where HOBt plays its indispensable role. It acts as an additive that rapidly intercepts the O-acylisourea intermediate to form an HOBt-active ester.[4][5] This new intermediate is more stable than the O-acylisourea, preventing the formation of the N-acylurea side product.[1] Crucially, the HOBt-ester is highly reactive towards the amine nucleophile (in this case, the primary amine of this compound), leading to efficient amide bond formation and regenerating HOBt, which can then act catalytically.[2][6] The addition of HOBt is strongly recommended to enhance reactivity, increase yields, and suppress racemization, a significant challenge in peptide chemistry.[1][4][5]

Mechanistic Pathway

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC Urea Water-Soluble Urea HLysOL This compound HOBt HOBt HOBt_Ester HOBt Active Ester (Stable & Reactive) O_Acyl->HOBt_Ester + HOBt N_Acyl N-Acylurea (Unreactive Side Product) O_Acyl->N_Acyl Rearrangement (Side Reaction) O_Acyl->Urea + H₂O Amide Desired Amide Product HOBt_Ester->Amide + this compound (- HOBt)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the coupling reaction hinges on the careful control of several key parameters. The following table summarizes the recommended ranges and provides the scientific rationale for each choice.

ParameterRecommended RangeRationale & Expert Insights
Molar Ratio
(Carboxylic Acid : this compound)1 : 1 to 1.2 : 1A slight excess of the carboxylic acid can drive the reaction to completion, especially if the acid is readily available. Start with a 1.1:1 ratio.
EDC 1.1 - 1.5 equivalentsA slight excess is necessary to ensure complete activation of the carboxylic acid. Using more than 1.5 equivalents rarely improves yield and complicates purification.
HOBt 1.0 - 1.2 equivalentsStoichiometric amounts relative to the carboxylic acid are crucial for effectively trapping the O-acylisourea intermediate and preventing side reactions.[5][6]
Base (e.g., DIPEA, NMM) 1.5 - 3.0 equivalentsRequired if either the carboxylic acid or this compound is used as a salt (e.g., hydrochloride). A non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) is used to neutralize the acid and maintain an optimal pH for the reaction.
Solvent DMF, DCM, NMPDMF (N,N-Dimethylformamide) is often the solvent of choice due to its excellent solvating power for all reactants.[7][8] DCM (Dichloromethane) is also effective, particularly if reactants are highly soluble, and it simplifies solvent removal.[9][10]
Temperature 0 °C to Room Temp.The reaction is typically initiated at 0 °C to control the initial exothermic activation step and minimize potential side reactions like N-acylurea formation.[1][7][8] The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Reaction Time 4 - 24 hoursProgress should be monitored by TLC or LC-MS. Reactions are often complete within 12 hours, but more sterically hindered substrates may require longer times.

Detailed Laboratory Protocol

This protocol outlines a robust procedure for the coupling of a generic carboxylic acid to this compound.

Materials and Reagents
  • Carboxylic Acid

  • This compound

  • EDC hydrochloride (EDC·HCl)

  • HOBt (anhydrous or hydrate)

  • Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous DMF or DCM[11]

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Prep Dissolve Carboxylic Acid, This compound, & HOBt in anhydrous DMF Cool Cool mixture to 0 °C in an ice bath Prep->Cool Add_Base Add DIPEA (if needed), stir for 10 min Cool->Add_Base Add_EDC Add EDC·HCl portion-wise Add_Base->Add_EDC Stir Stir at 0 °C for 1 hr, then warm to RT overnight Add_EDC->Stir Monitor Monitor reaction (TLC / LC-MS) Stir->Monitor Dilute Dilute with EtOAc Monitor->Dilute Wash_Acid Wash with 1M HCl Dilute->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry organic layer (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify

Caption: Step-by-step experimental workflow for EDC/HOBt coupling.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir until a homogeneous solution is formed.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Base Addition (if necessary): If starting materials are salts, add DIPEA (2.0-3.0 eq) dropwise to the cooled solution. Stir for 10 minutes.

  • Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in small portions over 5-10 minutes. This helps to control the initial exotherm.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitoring: Monitor the consumption of the limiting reagent (this compound) using an appropriate technique such as TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA and any remaining EDC.

    • Wash with saturated NaHCO₃ solution (2x) to remove HOBt and any unreacted carboxylic acid.

    • Wash with brine (1x) to remove residual water.[10]

    • The water-soluble urea byproduct from EDC is removed during these aqueous washes.[1][5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final amide product.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Yield Inactive reagents; Insufficient activation.Ensure EDC and HOBt are not degraded. Use fresh, high-quality reagents. Check molar ratios and ensure sufficient equivalents of coupling agents are used.
Messy TLC / Multiple Spots Formation of N-acylurea; Side reactions.Maintain a low temperature (0 °C) during the addition of EDC.[1] Ensure the order of addition is followed correctly (pre-activation with HOBt before the amine fully reacts).
Unreacted Starting Material Steric hindrance; Insufficient reaction time.Increase reaction time. For very difficult couplings, consider a more potent coupling agent system like HATU/HOAt.
Difficult Purification Residual urea or HOBt.Perform the aqueous work-up thoroughly. The acidic wash is critical for removing EDC/urea and the basic wash is critical for removing HOBt.[10]

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt).
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • ResearchGate. (2023). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • ResearchGate. (2015, March 22).
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros.
  • Organic Syntheses. (n.d.). Procedure.
  • Reddit. (2024, August 20). Feasibility of a one-pot EDC coupling. r/Chempros.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

Sources

H-Lys(Z)-OL application in synthesizing branched peptides.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Application of H-Lys(Z)-OL in the Solid-Phase Synthesis of Branched Peptides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Branched Peptides

Linear peptides, while foundational, are often susceptible to rapid proteolytic degradation and may exhibit limited receptor engagement. Branched peptide architectures offer a compelling solution to these challenges, providing enhanced biological stability, increased solubility, and the potential for multivalent interactions that can significantly amplify binding affinity and biological response.[1] These complex structures are pivotal in fields ranging from vaccine development, where they serve as potent antigen presenters (e.g., Multiple Antigen Peptides or MAPs), to drug delivery systems and novel biomaterials.[1][2]

The amino acid lysine is a natural and highly effective scaffold for creating these branches due to the presence of two distinct amino groups: the α-amino group involved in the peptide backbone and the ε-amino group on the side chain.[2] By employing an orthogonal protection strategy, one can selectively extend peptide chains from both of these points, creating a defined, non-linear structure. This guide details the strategic use of a specialized, non-canonical building block, This compound (Nε-benzyloxycarbonyl-L-lysinol), as a foundational core for the solid-phase synthesis of branched peptides. We will explore the unique advantages conferred by its C-terminal alcohol and the robust benzyloxycarbonyl (Z) protecting group.

The Core Building Block: this compound

This compound is a lysine derivative with two critical modifications that make it uniquely suited for initiating branched peptide synthesis from a solid support:

  • C-Terminal Alcohol (-OL): The native carboxyl group of lysine has been reduced to a primary alcohol. This feature allows for the covalent attachment of the entire lysine core to a suitable resin (e.g., 2-Chlorotrityl chloride resin) via a stable ether linkage. This anchoring strategy orients the molecule for subsequent synthesis, making both the α- and ε-amino groups available for peptide chain elongation.

  • Nε-Benzyloxycarbonyl (Z) Protection: The side-chain ε-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z-group is a classic protecting group that offers exceptional stability and orthogonality, which is the cornerstone of this methodology.[3]

The Principle of Orthogonality

Successful branched peptide synthesis hinges on the ability to deprotect one functional group without affecting others.[4][5] The Z-group is considered orthogonal to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6]

  • It is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the temporary Nα-Fmoc group.[4]

  • It is stable to the mild acidic conditions used to cleave hyper-acid-labile resins and some side-chain protecting groups (e.g., Mtt).

  • It is removed under specific, harsh conditions, most commonly strong acidolysis (e.g., HBr in acetic acid) or catalytic hydrogenolysis (H₂/Pd), which do not affect the acid-labile tBu-based side-chain protecting groups or the final TFA-mediated cleavage from the resin.[3]

This robust orthogonality allows for the synthesis of the main peptide chain off the α-amino group, followed by the specific removal of the Z-group and subsequent synthesis of the branch chain from the ε-amino group.

Start Fmoc-Lys(Z)-OL Core (Attached to Resin) Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection 20% Piperidine/DMF (Z-group is stable) Main_Chain Main Chain Elongation (Fmoc-SPPS Cycles) Fmoc_Deprotection->Main_Chain Z_Deprotection Nε-Z Deprotection Main_Chain->Z_Deprotection HBr/AcOH or H₂/Pd (tBu groups are stable) Branch_Chain Branch Chain Elongation (Fmoc-SPPS Cycles) Z_Deprotection->Branch_Chain Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Branch_Chain->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Diagram 1: Orthogonal strategy using this compound core.

Experimental Protocols

This section provides a step-by-step methodology for synthesizing a model branched peptide using this compound as the branching core.

Protocol 1: Preparation of Lys(Z)-OL Functionalized Resin

This protocol describes the anchoring of the this compound core to a 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid lability, which allows for the final peptide to be cleaved while leaving side-chain protecting groups intact if desired.

Materials:

  • This compound

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Fritted syringe reaction vessel

Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in the reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM.

  • Core Molecule Preparation: In a separate vial, dissolve this compound (1.5 eq. relative to resin loading) and DIPEA (4.0 eq.) in a minimal amount of DCM.

  • Coupling to Resin: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chloride sites on the resin, add 1.0 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

  • Drying and Loading Determination: Dry the resin under vacuum. The loading of this compound can be determined gravimetrically (by weight gain) or by Fmoc-cleavage quantification after coupling the first Nα-Fmoc protected amino acid.

Causality Insight: Using DIPEA as a non-nucleophilic base is crucial to activate the hydroxyl group for attachment without causing side reactions. Capping with methanol is a critical step to prevent unreacted resin sites from interfering in subsequent steps.

Protocol 2: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a model branched peptide on the custom-prepared Lys(Z)-OL resin using Fmoc/tBu chemistry.

Model Peptide:

  • Main Chain: H-Ala-Leu-Gly-

  • Branch Chain: H-Val-Ser(tBu)-

  • Core: Lys

  • Final Structure: (H-Val-Ser(tBu)-)Lys(-Ala-Leu-Gly-NH₂)

Sources

Application Notes & Protocols for the Incorporation of H-Lys(Z)-OL in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the incorporation of Nε-benzyloxycarbonyl-L-lysinol (H-Lys(Z)-OL) into peptide sequences, a critical modification for enhancing the therapeutic potential of peptide-based drugs. By replacing the C-terminal carboxylic acid with an alcohol, researchers can improve metabolic stability, alter receptor binding affinity, and create precursors for potent protease inhibitors like peptide aldehydes. This document offers field-proven protocols for both Solid-Phase Peptide Synthesis (SPPS) and classical Solution-Phase Peptide Synthesis (SPPS), focusing on practical execution, chemical rationale, and troubleshooting. It is intended for researchers, scientists, and drug development professionals seeking to leverage C-terminal peptide alcohols in their work.

Introduction: The Strategic Advantage of C-Terminal Peptide Alcohols

The modification of a peptide's C-terminus from a carboxylic acid to an alcohol is a powerful strategy in medicinal chemistry. Peptide alcohols often exhibit enhanced biological properties, including increased resistance to degradation by carboxypeptidases, which can significantly extend their in vivo half-life. This compound is a particularly valuable building block, offering a primary alcohol for C-terminal modification while the ε-amino group of the lysine side chain is protected by the benzyloxycarbonyl (Z) group.

The Z protecting group is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) used in standard Fmoc-based SPPS.[1] This allows for the selective removal of the Z group at a later stage via hydrogenolysis, enabling further modification of the lysine side chain if desired. This guide will detail the two primary routes for incorporating this compound: anchoring it to a solid support for SPPS or using it as the starting C-terminal residue in a solution-phase approach.

Choosing Your Synthetic Path: SPPS vs. Solution-Phase

The choice between solid-phase and solution-phase synthesis depends on several factors, including the desired peptide length, scale, and available resources.

  • Solid-Phase Peptide Synthesis (SPPS): Ideal for peptides of virtually any length (from short to ~50 residues). The growing peptide is anchored to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion and simple filtration-based purification after each step.[2] This makes it amenable to automation. The primary challenge for peptide alcohols is the initial anchoring of the amino alcohol to the resin.

  • Solution-Phase Peptide Synthesis (SPPS): Often preferred for large-scale synthesis of short peptides or for peptides that exhibit poor solubility on a solid support.[3][4] While it avoids the complexities of resin chemistry, it requires careful purification (often chromatography) after each coupling step to remove excess reagents and byproducts.[5]

Solid-Phase Peptide Synthesis (SPPS) Approach

The cornerstone of a successful SPPS campaign for a peptide alcohol is the selection of an appropriate resin and a robust loading protocol. Standard Wang or Merrifield resins, designed for carboxylic acid attachment, are not suitable. Instead, highly acid-labile resins that can react with the hydroxyl group of this compound are required.

The Resin of Choice: 2-Chlorotrityl Chloride (2-CTC)

The 2-chlorotrityl chloride (2-CTC) resin is the recommended solid support for synthesizing peptide alcohols.[6][7]

Causality Behind the Choice:

  • Mild Anchoring: The amino alcohol can be attached to the 2-CTC resin under basic conditions without the need for carboxyl group activation. This is crucial as activation methods can lead to side reactions and racemization, especially with sensitive residues.

  • Steric Hindrance: The bulky trityl linker effectively prevents diketopiperazine formation, a common side reaction that truncates the peptide chain, particularly when proline or glycine are in the second position.[8]

  • Acid Labile Cleavage: The final peptide alcohol can be cleaved from the 2-CTC resin under very mild acidic conditions, which preserves the integrity of most acid-sensitive side-chain protecting groups if a protected fragment is desired.

Experimental Protocol: Loading this compound onto 2-CTC Resin

This protocol outlines the manual loading of Nα-Fmoc-protected this compound onto 2-CTC resin. It is critical to use anhydrous solvents and reagents to prevent hydrolysis of the reactive trityl chloride groups on the resin.

Materials:

  • 2-Chlorotrityl chloride resin (loading capacity e.g., 1.0-1.6 mmol/g)

  • Fmoc-Lys(Z)-OL

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq.) in anhydrous DCM (10-15 mL per gram of resin) for at least 30-60 minutes in a synthesis vessel.[9][10]

  • Amino Alcohol Solubilization: In a separate flask, dissolve Fmoc-Lys(Z)-OL (1.0-1.5 eq. relative to resin capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small volume of DMF can be added.

  • Loading Reaction: Drain the DCM from the swollen resin. Immediately add the Fmoc-Lys(Z)-OL solution to the resin, followed by DIPEA (2.5-3.0 eq.).[9]

  • Agitation: Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) at room temperature for 2-4 hours.[9]

  • Capping Unreacted Sites: To block any remaining reactive chlorotrityl sites, add MeOH (0.8-1.0 mL per gram of resin) and agitate for an additional 30 minutes.[10][11]

  • Washing: Drain the reaction mixture and wash the resin extensively:

    • 3x with DCM

    • 2x with DMF

    • 2x with Methanol

    • 3x with DCM

  • Drying: Dry the loaded resin under vacuum.

Quantifying Resin Loading

It is essential to determine the substitution level of the resin to ensure accurate reagent stoichiometry in subsequent coupling steps. This is typically done by spectrophotometric analysis of the Fmoc group cleaved from a small, accurately weighed sample of the resin.

ParameterValueReference
Test Sample ~5-10 mg of dried, loaded resin[6]
Deprotection Reagent 20% Piperidine in DMF[6][10]
Reaction Time 30-60 minutes[6]
Dilution Solvent DMF[6]
Absorbance Wavelength 290 nm or 301 nm[11]
Extinction Coefficient (ε) 5800 M⁻¹cm⁻¹ at 290 nm for dibenzofulvene-piperidine adduct[11]

Calculation: Loading (mmol/g) = (Absorbance × Dilution Volume (mL)) / (ε × mass of resin (g) × cuvette path length (cm))

Workflow for SPPS of a Peptide Alcohol

The following diagram illustrates the cyclical process of chain elongation after successful loading of this compound.

spss_workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat n-1 times) cluster_final Final Steps Load Load Fmoc-Lys(Z)-OL onto 2-CTC Resin Quant Quantify Loading (Fmoc Assay) Load->Quant Deprotect Fmoc Deprotection (20% Piperidine/DMF) Quant->Deprotect Start Elongation Wash1 Wash (DMF) Deprotect->Wash1 Next Cycle Couple Couple next Fmoc-AA (e.g., HBTU/DIPEA) Wash1->Couple Next Cycle Wash2 Wash (DMF, DCM) Couple->Wash2 Next Cycle Wash2->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Final Cycle Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave DeprotectZ Side-Chain Deprotection (Hydrogenolysis for Z-group) Cleave->DeprotectZ Purify Purify Peptide Alcohol (RP-HPLC) DeprotectZ->Purify

SPPS workflow for peptide alcohol synthesis.

Solution-Phase Peptide Synthesis (SPPS) Approach

In the solution-phase strategy, the peptide is built sequentially in a solvent, with this compound serving as the C-terminal nucleophile. This method requires the peptide fragment being coupled to have an activated C-terminal carboxyl group and a protected N-terminus.

Rationale and Key Considerations

This approach is advantageous for producing large quantities of short peptides. The main challenge lies in the purification after each step to remove unreacted starting materials and coupling byproducts.[5] The choice of coupling reagent is critical to ensure high yield and minimize racemization.

Protecting Group Strategy:

  • N-terminus of Peptide Fragment: Must be protected (e.g., with Fmoc or Boc).

  • C-terminus of Peptide Fragment: Must be a free carboxylic acid, ready for activation.

  • N-terminus of this compound: Must be a free amine to act as the nucleophile.

  • Side Chains: All reactive side chains on the peptide fragment must be protected with groups orthogonal to the N-terminal protecting group.

Experimental Protocol: Dipeptide Formation

This protocol describes the coupling of an N-protected amino acid to this compound to form a dipeptide alcohol.

Materials:

  • This compound

  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

  • Base: DIPEA

  • Solvent: Anhydrous DMF or DCM

Protocol Steps:

  • Reactant Solubilization: Dissolve the N-Fmoc-amino acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Nucleophilic Attack: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF. Add this solution to the activated amino acid mixture.

  • Coupling Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction with a dilute aqueous acid (e.g., 1N HCl) wash.

    • Extract the product into an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dipeptide alcohol using flash column chromatography.

The resulting Fmoc-Dipeptide-Lys(Z)-OL can then be N-terminally deprotected (using 20% piperidine in DMF) and coupled with the next activated amino acid in the sequence.

solution_phase_workflow Start This compound Couple1 Couple to this compound Start->Couple1 AA1 Fmoc-AA1-OH Activate Activate Fmoc-AA1-OH (HBTU/DIPEA) AA1->Activate Activate->Couple1 Purify1 Workup & Purify (Fmoc-AA1-Lys(Z)-OL) Couple1->Purify1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Purify1->Deprotect1 Couple2 Couple to H-AA1-Lys(Z)-OL Deprotect1->Couple2 AA2 Fmoc-AA2-OH Activate2 Activate Fmoc-AA2-OH AA2->Activate2 Activate2->Couple2 Purify2 Workup & Purify Couple2->Purify2 dots Purify2->dots Repeat Cycle

Solution-phase workflow for peptide alcohol synthesis.

Final Deprotection of the Lysine Side Chain

After the full peptide sequence is assembled and cleaved from the resin (in SPPS), the final step is often the removal of the Z-group from the lysine side chain. The Z-group is stable to the acidic conditions of TFA cleavage, providing excellent orthogonality.[1]

Method: Catalytic Hydrogenolysis

Hydrogenolysis is the standard method for cleaving benzyloxycarbonyl (Z) groups.[12] The reaction involves catalytic transfer of hydrogen in the presence of a palladium catalyst, which cleaves the benzylic C-O bond.

ParameterRecommended ConditionsRationale / Reference
Catalyst 10% Palladium on Carbon (Pd/C)Standard catalyst for hydrogenolysis.[12]
Hydrogen Source H₂ gas (balloon or Parr shaker) or Transfer agent (e.g., 1,4-cyclohexadiene)H₂ gas is efficient; transfer agents avoid handling flammable gas.[12]
Solvent Methanol, Ethanol, or THFSolvents that readily dissolve the peptide and do not poison the catalyst.
Temperature Room TemperatureReaction is typically efficient at ambient temperature.
Additives A small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.Not always necessary but can be beneficial.

General Protocol:

  • Dissolve the Z-protected peptide alcohol in a suitable solvent (e.g., MeOH).

  • Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with nitrogen or argon, then introduce the hydrogen source (e.g., affix an H₂-filled balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Evaporate the combined filtrates to yield the fully deprotected peptide alcohol.

deprotection_mechanism Reactant Peptide-Lys(Z)-OL Product Peptide-Lys-OL Reactant->Product Hydrogenolysis Catalyst H₂, Pd/C Byproduct1 Toluene Byproduct2 CO₂

Deprotection of the Z-group via hydrogenolysis.

Troubleshooting & Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Loading on 2-CTC Resin - Hydrolyzed (inactive) resin.- Insufficient reaction time.- Steric hindrance of the amino alcohol.- Ensure resin is fresh and stored under anhydrous conditions. Reactivate with thionyl chloride if necessary.[6]- Increase reaction time to overnight.- Use a higher excess of the Fmoc-amino alcohol (up to 2.5 eq.).[9]
Incomplete Coupling (SPPS or Solution) - Aggregation of the growing peptide chain.- Steric hindrance at the coupling site.- Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or use solvent mixtures.[13]- Perform a "double coupling" by repeating the coupling step with fresh reagents.- Use a more potent coupling reagent like HATU or COMU.[14]
Racemization - Over-activation of the carboxylic acid.- Strong base used during coupling.- Use coupling additives like HOBt or OxymaPure to suppress racemization.- Avoid excessive pre-activation times.- In solution-phase, consider using a weaker base than DIPEA if racemization is detected.[15]
Incomplete Z-Group Deprotection - Catalyst poisoning (e.g., by sulfur-containing residues).- Inefficient hydrogen transfer.- If the peptide contains Met or Cys, ensure they are properly protected. Use a larger amount of catalyst.- Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen source.- Switch from a transfer agent to H₂ gas under pressure (if equipment allows).

Conclusion

The synthesis of peptides ending in this compound is a highly achievable and valuable modification for peptide drug discovery. By selecting the appropriate synthetic route—the robust and automatable SPPS approach using 2-CTC resin or the scalable solution-phase method—researchers can efficiently generate these important molecules. Careful attention to the specific protocols for loading, coupling, and deprotection, particularly the orthogonal removal of the Z-group, will ensure high yields and purity. The methodologies presented in this guide provide a solid foundation for the successful incorporation of this compound, enabling the exploration of new and improved peptide therapeutics.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Behrendt, R., et al. (2012). Quantitative assessment of preloaded 4-alkoxybenzyl alcohol resins for solid-phase peptide syntheses by 1D and 2D HR-MAS NMR. Magnetic Resonance in Chemistry. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Available at: [Link]

  • ResearchGate. (2015). How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. Available at: [Link]

  • Bradley, M., et al. (2019). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Rout, J. R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Available at: [Link]

  • ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? Retrieved from [Link]

  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem. Available at: [Link]

  • Grieco, P., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

  • Shutilov, A. A., et al. (2021). Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. MDPI. Available at: [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Rout, J. R., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys. eScholarship.org. Available at: [Link]

  • Aapptec Peptides. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Google Patents. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ResearchGate. Available at: [Link]

  • Varkonda, S., et al. (2017). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. Available at: [Link]

  • Ritter, S. C., et al. (2023). Ni-catalyzed mild hydrogenolysis and oxidations of C–O bonds via carbonate redox tags. Nature Communications. Available at: [Link]

  • Halcomb, R. L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from [Link]

Sources

Application Note: A definitive Guide to Monitoring H-Lys(Z)-OL Coupling Reactions by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis.

Abstract

This comprehensive guide details a robust and validated methodology for the in-process monitoring of H-Lys(Z)-OL coupling reactions using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The successful synthesis of peptides is contingent upon the near-quantitative completion of each coupling step. Incomplete reactions lead to the formation of deletion sequences and other impurities that complicate purification and compromise final product yield and purity.[1][2] This document provides a foundational understanding of the reaction, a detailed analytical protocol, and expert insights into data interpretation and troubleshooting, ensuring reliable and efficient peptide synthesis workflows.

Introduction: The Critical Role of In-Process Controls in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies are iterative processes, building complex molecules one amino acid at a time. The fidelity of this process hinges on the successful formation of a peptide bond between the carboxyl group of an incoming amino acid and the N-terminal amine of the growing peptide chain. Monitoring the progress of these coupling reactions is paramount to successful peptide synthesis.[1]

Qualitative tests like the Kaiser test are invaluable for detecting the presence of primary amines but may not be reliable for secondary amines and do not provide quantitative data on reaction completion.[1] High-Performance Liquid Chromatography (HPLC) offers a quantitative, high-resolution analytical technique to accurately monitor the disappearance of starting materials and the appearance of the desired product.[3][4] This application note focuses specifically on the coupling of this compound, a lysine derivative where the epsilon-amino group is protected by a benzyloxycarbonyl (Z) group. The Z-group is a critical protecting group in peptide synthesis, preventing unwanted side-chain reactions.[5]

The Chemistry: Understanding the this compound Coupling Reaction

The coupling reaction involves the formation of a peptide bond between the free amine of this compound (or a peptide with a lysine residue at the N-terminus) and the activated carboxyl group of an incoming N-protected amino acid.

Key Components:

  • This compound: The amino acid alcohol containing a primary amine for coupling and a Z-protected side chain.

  • N-protected Amino Acid: The incoming amino acid with its alpha-amino group protected (commonly with Fmoc or Boc) to prevent self-polymerization.

  • Coupling Reagents: Reagents such as HATU, HBTU, or DIC/HOBt are used to activate the carboxyl group of the incoming amino acid, facilitating nucleophilic attack by the amine.[6][7][8]

The bulky and hydrophobic nature of the Z protecting group can influence the chromatographic behavior of the peptide, making optimized HPLC methods essential for accurate monitoring.

Experimental Workflow and Protocols

A systematic approach is crucial for reliable HPLC monitoring. The following workflow outlines the key stages from sample preparation to data analysis.

Workflow Diagram: HPLC Monitoring of Peptide Coupling

G cluster_0 Reaction Phase cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Interpretation Reaction Initiate Coupling Reaction: - this compound containing peptide - Activated Amino Acid Sampling Collect Reaction Aliquot (Time Point 't') Reaction->Sampling t = 0, 30, 60 min... Quench Quench Reaction (e.g., Acidification) Sampling->Quench Cleavage Cleave Peptide from Solid Support (if applicable) Quench->Cleavage Precipitate Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitate Dissolve Dissolve in HPLC Mobile Phase Precipitate->Dissolve Inject Inject Sample onto RP-HPLC System Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (214-220 nm) Separate->Detect Analyze Analyze Chromatogram: - Identify Peaks - Integrate Areas Detect->Analyze Decision Decision Point: Reaction Complete? Analyze->Decision Proceed Proceed to Next Step (Deprotection) Decision->Proceed Yes (>99%) Recouple Recouple or Cap Unreacted Amines Decision->Recouple No

Caption: Experimental workflow for monitoring peptide coupling reactions.

Protocol 1: In-Process Sample Preparation (from Solid Phase)

This protocol is for taking a small sample from a solid-phase synthesis reaction to check for completion.

  • Sample Collection: Carefully remove a small sample of the resin-bound peptide (approximately 5-10 mg) from the reaction vessel.

  • Resin Washing: Wash the resin sample thoroughly with Dichloromethane (DCM) to remove any residual reagents.

  • Cleavage: Treat the washed resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 1-2 hours to cleave the peptide from the solid support.[9][10]

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to a centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Dissolution: Dissolve the peptide pellet in a suitable solvent for HPLC analysis, typically a mixture of the HPLC mobile phases (e.g., 50% Acetonitrile/Water with 0.1% TFA).

Protocol 2: Analytical HPLC Method

The separation of the starting material (peptide with a free N-terminal amine) from the coupled product is typically achieved using Reversed-Phase HPLC (RP-HPLC).[3][11][12]

Parameter Recommended Setting Rationale
HPLC System Agilent 1260 Infinity II LC or equivalentProvides reliable and reproducible results.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)C18 phases offer excellent hydrophobicity for retaining and separating peptides.[2][13]
Mobile Phase A 0.1% (v/v) TFA in HPLC-grade waterTFA acts as an ion-pairing agent, improving peak shape for peptides.[13]
Mobile Phase B 0.1% (v/v) TFA in HPLC-grade acetonitrileAcetonitrile is a common organic modifier for eluting peptides from a C18 column.[14]
Gradient 5% to 65% B over 30 minutes (starting point)A shallow gradient is often required to resolve peptides with subtle differences in hydrophobicity.[11][14]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperatures can improve peak shape and alter selectivity.[15]
Detection UV Absorbance at 214-220 nmWavelengths where the peptide bond absorbs strongly, providing good sensitivity.[2][12]
Injection Vol. 10-20 µLDependent on sample concentration.

Data Interpretation and Troubleshooting

Interpreting the Chromatogram:

  • t=0 (Before Coupling): The chromatogram should show a major peak corresponding to the starting peptide with the free N-terminal amine.

  • During Reaction: As the coupling reaction proceeds, the peak for the starting material will decrease in area, and a new, typically more retained (due to the addition of the hydrophobic protected amino acid), peak corresponding to the coupled product will appear and grow.

  • Reaction Completion: The reaction is considered complete when the peak for the starting material is no longer detectable or is below a pre-defined threshold (e.g., <1% of the total peak area).

Troubleshooting Common Issues:

Problem Potential Cause Solution
Broad or Tailing Peaks Poor sample solubility; secondary interactions with the column.Adjust sample solvent; use a different ion-pairing agent or adjust mobile phase pH.[16]
Incomplete Reaction Insufficient coupling time or reagent stoichiometry; peptide aggregation.Extend reaction time; perform a second coupling; change solvent to disrupt aggregation (e.g., add DMSO).[1]
Multiple Product Peaks Racemization during activation; side reactions.Use an alternative coupling reagent or additive (e.g., Oxyma Pure); optimize reaction temperature.
No Retention on Column Sample solvent is too strong; peptide is very hydrophilic.Dilute sample in Mobile Phase A; use a less hydrophobic column (e.g., C8 or C4).[16][17]
Ghost Peaks Contamination from previous runs or sample preparation.Implement rigorous column washing procedures; ensure high purity of solvents and reagents.[18]

Conclusion

The systematic application of RP-HPLC for monitoring this compound coupling reactions is an indispensable tool for modern peptide synthesis. It provides quantitative, real-time data that enables chemists to make informed decisions, ensuring the efficiency of each step and the overall success of the synthesis. By implementing the robust protocols and leveraging the troubleshooting insights provided in this guide, researchers can significantly enhance the purity and yield of their target peptides, accelerating discovery and development timelines.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Waters. (n.d.). Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.
  • ACS Publications. (2021). Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC.
  • Google Patents. (n.d.). Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • American Peptide Society. (n.d.). Tips & Tricks.
  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • Journal of the American Chemical Society. (n.d.). Use of chlorinated benzyloxycarbonyl protecting groups to eliminate N.epsilon.-branching at lysine during solid-phase peptide synthesis.
  • AltaBioscience. (n.d.). High-performance liquid chromatography (HPLC).
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
  • Alfa Chemistry. (n.d.). Protected Amino Acid Separation.
  • NIH. (n.d.). Methods for Peptide and Protein Quantitation by Liquid Chromatography-Multiple Reaction Monitoring Mass Spectrometry.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Accelerated chemical synthesis of peptides and small proteins.
  • PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate.
  • NIH. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides.
  • NIH. (n.d.). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
  • Sepax Technologies. (n.d.). HPLC Troubleshooting Guide.
  • CCS Chemistry. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
  • BenchChem. (n.d.). Technical Support Center: H-His-Lys-OH Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Lys(Trt)-OH.
  • Dublin City University. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
  • ResearchGate. (n.d.). Revisited Mechanism of Reaction Between Model Lysine Amino Acid Side Chain and 4-Hydroxynonenal in Different Solvent Environments.
  • NIH. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block.

Sources

Application Notes & Protocols: Enzymatic Biotransformations of Nε-(Z)-L-Lysinol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of H-Lys(Z)-OL in Biocatalysis

Nε-(Benzyloxycarbonyl)-L-lysinol, commonly abbreviated as this compound, is a strategically valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure features a primary alcohol, a free α-amino group, and an ε-amino group protected by the benzyloxycarbonyl (Z or Cbz) moiety. This configuration makes it an ideal substrate for enzymatic reactions, which offer unparalleled chemo-, regio-, and stereoselectivity under mild, environmentally benign conditions.

The presence of three distinct functional groups (α-NH₂, ε-NH-Z, and -CH₂OH) presents a significant challenge for traditional chemical synthesis, often requiring complex protection and deprotection schemes. Biocatalysis, by contrast, allows for the precise modification of a single functional group, leveraging the inherent specificity of enzymes. This guide provides an in-depth exploration of the principles, applications, and detailed protocols for enzymatic reactions involving this compound, designed for researchers and scientists aiming to harness the power of enzymes for advanced molecular construction.

Section 1: Core Principles of Enzymatic Reactions with this compound

The successful application of biocatalysis hinges on understanding the interplay between the substrate, the enzyme, and the reaction environment. The choice of enzyme dictates which transformation is possible, while the reaction conditions fine-tune the efficiency and selectivity of the process.

Enzyme Selection: The Right Tool for the Job

Different classes of enzymes can be employed to target specific functional groups on the this compound molecule.

  • Proteases (e.g., Subtilisin, α-Chymotrypsin, Papain): These enzymes, classically known for peptide bond hydrolysis, are remarkably effective in reverse (synthesis) mode, particularly in non-aqueous or low-water environments. They primarily recognize the L-α-amino acid structure, making them ideal for catalyzing reactions at the α-amino group. Serine proteases like subtilisin and α-chymotrypsin have been shown to be highly specific for either the ε- or α-amino groups of lysine derivatives, a selectivity that can be modulated by the reaction medium[1].

  • Lipases (e.g., Candida antarctica Lipase B (CALB), Rhizomucor miehei Lipase): Lipases are serine hydrolases renowned for their broad substrate scope and stability in organic solvents. Their primary utility with this compound is the catalysis of esterification or transesterification reactions at the primary hydroxyl group[2][3]. The non-polar environment of organic solvents suppresses competitive water-based hydrolysis, driving the equilibrium toward synthesis.

  • Z-Group Deprotecting Enzymes: Specific microorganisms have been identified that produce enzymes capable of cleaving the benzyloxycarbonyl (Z) group. For instance, an enzyme from Sphingomonas paucimobilis has been characterized for its ability to deprotect Cbz-protected L-amino acids[4]. This offers a mild, enzymatic alternative to harsh chemical deprotection methods like catalytic hydrogenation.

Key Reaction Types and Mechanisms

The unique structure of this compound allows for several key enzymatic transformations, each with a distinct strategic advantage.

  • Regioselective Nα-Acylation (Peptide Synthesis): This is one of the most powerful applications. A protease can be used to form a new peptide bond at the free α-amino group of this compound by reacting it with an activated amino acid (e.g., an amino acid ester). The enzyme's active site specifically recognizes the α-amino acid stereochemistry, ensuring that the reaction occurs exclusively at the α-position, leaving the Z-protected ε-amino group and the hydroxyl group untouched. Bacterial proteases like Subtilisin Carlsberg, for example, have demonstrated high specificity for the ε-amino group, while α-chymotrypsin can show preference for the α-amino group, depending on the conditions[1].

Caption: O-Acylation (Esterification) of this compound.

  • Enzymatic Nε-Deprotection: The removal of the Z-group is a critical step in many synthetic routes. An enzymatic approach avoids the need for heavy metal catalysts (e.g., Palladium) used in hydrogenation. The enzyme specifically hydrolyzes the carbamate bond of the Z-group, liberating the free ε-amino group under very mild aqueous conditions, which preserves other sensitive functionalities in the molecule.[4]

Section 2: Application Protocols

The following protocols are designed as robust starting points. Researchers should optimize conditions based on their specific enzyme batch, substrates, and analytical capabilities.

General Considerations for Assay Development
  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring these reactions. A C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% TFA) is typically effective for separating the more polar starting material from the more hydrophobic product.

  • Enzyme Formulation: Enzymes can be used in soluble form, but immobilized enzymes are often preferred as they can be easily removed from the reaction mixture (by filtration) and reused, improving process economics.

  • Solvent Choice: For protease-catalyzed acylations, minimal organic co-solvent (e.g., 10-30% DMF or DMSO) may be needed to solubilize substrates. For lipase reactions, anhydrous organic solvents are crucial.

Protocol 1: Protease-Catalyzed Synthesis of Ac-Phe-Lys(Z)-OL

This protocol details the Nα-acylation of this compound with N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) using α-Chymotrypsin.

Materials:

  • This compound (Substrate 1)

  • N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (Acyl Donor, Substrate 2)

  • α-Chymotrypsin (immobilized or soluble)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 1:1 Acetonitrile/Water with 0.4% TFA

  • HPLC system with C18 column

Procedure:

  • Substrate Preparation: Prepare a 100 mM stock solution of this compound in the Assay Buffer. Prepare a 100 mM stock solution of Ac-Phe-OEt in Acetonitrile.

  • Reaction Setup: In a 2 mL microcentrifuge tube, add 500 µL of the this compound stock solution. Add 50 µL of the Ac-Phe-OEt stock solution (this creates a 10:1 molar ratio of nucleophile to acyl donor to favor synthesis).

  • Temperature Equilibration: Incubate the tube at 37°C for 5 minutes.

  • Reaction Initiation: Add 5 mg of α-Chymotrypsin to initiate the reaction. If using a soluble enzyme, add 100 µL of a 10 mg/mL enzyme solution.

  • Incubation: Incubate the reaction at 37°C with gentle shaking (250 rpm).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 20 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 20 µL aliquot to 180 µL of the Quenching Solution to stop the enzymatic reaction. Vortex thoroughly.

  • Analysis: Centrifuge the quenched sample at 14,000 x g for 5 minutes to pellet the enzyme and any precipitate. Analyze the supernatant by HPLC to quantify the formation of Ac-Phe-Lys(Z)-OL and the consumption of Ac-Phe-OEt.

Sources

Application Notes & Protocols: H-Lys(Z)-OL as a Versatile Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: A Strategic Overview of Lysine-Based Building Blocks in Medicinal Chemistry

The amino acid L-lysine is a cornerstone of modern drug design, prized for its unique structural and chemical properties.[] Its primary ε-amino group serves as a versatile chemical handle, enabling chemists to enhance the therapeutic properties of molecules through various modifications.[][2] These modifications can improve solubility, stability, bioavailability, and facilitate targeted delivery, making lysine an indispensable tool in the development of small molecules, peptide therapeutics, and complex biologics like antibody-drug conjugates (ADCs).[][3][4][5]

To harness the reactive potential of lysine's two amino groups—the α-amino and ε-amino groups—in a controlled manner, a robust orthogonal protection strategy is essential.[6] This involves the use of distinct protecting groups that can be selectively removed under different conditions, allowing for precise, stepwise chemical modifications.

This guide focuses on two pivotal lysine-based building blocks:

  • H-Lys(Z)-OH (Nε-benzyloxycarbonyl-L-lysine): This is a foundational building block where the reactive ε-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group. The Z-group offers excellent stability under a wide range of reaction conditions, particularly the basic conditions used for Fmoc-group removal in peptide synthesis, but can be cleanly removed via catalytic hydrogenation.[7] This makes it an ideal choice for solution-phase synthesis and for strategies requiring orthogonal protection.[6]

  • H-Lys(Z)-OL (Nε-benzyloxycarbonyl-L-lysinol): This is a valuable derivative of H-Lys(Z)-OH, where the C-terminal carboxylic acid has been reduced to a primary alcohol. This transformation unlocks a different set of chemical reactions, enabling the formation of stable ether or ester linkages. This functionality is particularly useful for attaching linkers, payloads, or imaging agents where an amide bond is not desired or feasible.

This document provides a detailed exploration of these building blocks, offering field-proven protocols and explaining the scientific rationale behind their application in drug development workflows.

G cluster_0 Core Lysine Structure cluster_1 Protected Building Blocks Lysine L-Lysine (H-Lys-OH) Lys_Z_OH H-Lys(Z)-OH (Nε-Z-L-lysine) Lysine->Lys_Z_OH ε-Amino Protection (Z-Group) Lys_Z_OL This compound (Nε-Z-L-lysinol) Lys_Z_OH->Lys_Z_OL Carboxyl Reduction (-COOH to -CH2OH)

Figure 1: Chemical relationship between L-Lysine and its key protected derivatives.

Section 2: Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of H-Lys(Z)-OH. As a combustible solid, it should be stored away from ignition sources.

Table 1: Physicochemical Data for H-Lys(Z)-OH

PropertyValueReference(s)
Chemical Name Nε-benzyloxycarbonyl-L-lysine
CAS Number 1155-64-2[8]
Molecular Formula C₁₄H₂₀N₂O₄[8]
Molecular Weight 280.32 g/mol [8]
Appearance White crystalline powder
Melting Point ~259 °C (decomposes)
Solubility Slightly soluble in water.[9]
Storage Store at room temperature.

Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat. For handling the powder, a type N95 (US) respirator is recommended.

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.

  • Incompatibility: Keep away from strong oxidizing agents.

Section 3: Core Application: H-Lys(Z)-OH in Peptide Synthesis

Solution-Phase Peptide Synthesis (SPPS)

H-Lys(Z)-OH is exceptionally well-suited for solution-phase peptide synthesis, a method that offers scalability and allows for the purification of intermediates.[6][10] The Z-group's stability to the reagents used for coupling and for the removal of other protecting groups (like Boc) makes it an excellent choice for the orthogonal protection of the lysine side chain.[7]

Causality Behind Experimental Choices:

  • Why use a protecting group? To prevent the highly nucleophilic ε-amino group of lysine from reacting out of turn, which would lead to branched peptides or other unwanted side products.[11]

  • Why the Z-group? It is stable during the formation of the peptide bond but can be selectively removed later without disturbing other acid-labile (e.g., Boc, Trt) or base-labile (e.g., Fmoc) protecting groups.

  • Why DCC/HOBt Coupling? The Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) system is a classic and robust method for forming peptide bonds.[6] DCC activates the carboxylic acid, while HOBt acts as a racemization suppressant and improves coupling efficiency.

G start Start Materials: Boc-AA-OH H-Lys(Z)-OH step1 1. Activate Boc-AA-OH (DCC/HOBt in DCM/DMF) start->step1 step2 2. Neutralize H-Lys(Z)-OH (DIPEA in DCM) start->step2 step3 3. Coupling Reaction (Mix activated acid and free amine) step1->step3 step2->step3 step4 4. Workup & Purification (Filter DCU, wash, crystallize) step3->step4 product Product: Boc-AA-Lys(Z)-OH step4->product

Figure 2: Workflow for solution-phase dipeptide synthesis using H-Lys(Z)-OH.

Protocol 1: Solution-Phase Coupling of Boc-Ala-OH to H-Lys(Z)-OH

This protocol describes a representative synthesis of the dipeptide Boc-Ala-Lys(Z)-OH.

Materials:

  • Boc-Ala-OH

  • H-Lys(Z)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC)[6]

  • 1-Hydroxybenzotriazole (HOBt)[6]

  • N,N-Diisopropylethylamine (DIPEA)[6]

  • Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)[6]

  • Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine

Procedure:

  • Free Amine Preparation: In a round-bottom flask, suspend H-Lys(Z)-OH (1.0 eq) in anhydrous DCM. Note: If starting from a hydrochloride salt, add DIPEA (1.0 eq) to neutralize and stir for 20 minutes at room temperature to liberate the free amine.

  • Carboxylic Acid Activation: In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

  • Cool the Boc-Ala-OH solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled Boc-Ala-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir the mixture at 0 °C for 30 minutes.

  • Coupling: Add the H-Lys(Z)-OH suspension from step 1 to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Validation: a. The crude product can be purified further by silica gel chromatography or recrystallization. b. Confirm the identity and purity of the final product, Boc-Ala-Lys(Z)-OH, using HPLC and Mass Spectrometry (MS).

Section 4: this compound: Synthesis and Specialized Applications

Synthesis via Reduction

The conversion of H-Lys(Z)-OH to this compound transforms the C-terminal carboxyl group into a primary alcohol. This seemingly simple change dramatically expands its utility, creating a handle for forming ether and ester bonds, which are prevalent in various linker technologies for drug delivery.[12]

Causality Behind Experimental Choices:

  • Why Reduce? To create a nucleophilic hydroxyl group (-CH₂OH) from a less reactive carboxylate, enabling a different class of conjugation reactions.

  • Why Borane-THF? Borane-tetrahydrofuran complex (BH₃·THF) is a powerful yet selective reducing agent for carboxylic acids. It is generally preferred over harsher reagents like lithium aluminum hydride (LiAlH₄) when other sensitive functional groups are present, as it offers a cleaner reaction profile.

Protocol 2: Synthesis of this compound from H-Lys(Z)-OH

Materials:

  • H-Lys(Z)-OH

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Setup: In an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve H-Lys(Z)-OH (1.0 eq) in anhydrous THF.

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃·THF (approx. 2.0-3.0 eq) dropwise via a syringe. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: a. Remove the solvent under reduced pressure. b. Re-dissolve the residue in methanol and evaporate again (3x) to remove borate esters as the volatile trimethyl borate. c. Dissolve the resulting oil/solid in ethyl acetate or diethyl ether and wash with 1 M HCl, followed by saturated NaHCO₃ and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound.

  • Validation: Purify the crude product by silica gel chromatography. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the carboxylic acid proton signal and the appearance of a new signal for the -CH₂OH protons in the NMR spectrum are key indicators of success.

G start This compound (Building Block) step1 1. Activate -OH Group (e.g., convert to mesylate) start->step1 step2 2. Nucleophilic Substitution (React with Drug-O⁻ or Drug-NH₂) step1->step2 product_ether Ether-Linked Conjugate (Drug-O-CH₂-Lys) step2->product_ether Forms ether product_amine Amine-Linked Conjugate (Drug-NH-CH₂-Lys) step2->product_amine Forms secondary amine

Figure 3: Conceptual workflow for drug conjugation using the hydroxyl group of this compound.

Section 5: The Z-Group: Deprotection Protocols

The final step in many synthetic sequences involving H-Lys(Z)-OH or this compound is the removal of the Z-group to liberate the ε-amino group. This newly freed amine is often the ultimate point of attachment for a drug, linker, or antibody.[4][13]

Protocol 3: Z-Group Deprotection by Catalytic Hydrogenation

This is the most common and mildest method for Z-group cleavage. It proceeds cleanly without affecting most other protecting groups, except for those also sensitive to reduction (e.g., Alloc).

Materials:

  • Z-protected lysine derivative

  • Palladium on carbon (Pd/C), 10% w/w

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or a hydrogenator apparatus (e.g., Parr shaker) OR Ammonium formate for transfer hydrogenation.

Procedure:

  • Setup: Dissolve the Z-protected compound (1.0 eq) in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Hydrogenation:

    • Method A (H₂ Gas): Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Stir the suspension vigorously under a positive pressure of H₂ (balloon) at room temperature.

    • Method B (Transfer Hydrogenation): Add ammonium formate (3-5 eq) to the mixture and stir at room temperature or with gentle heating (40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Workup: a. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet with solvent during filtration to prevent the catalyst from igniting upon contact with air. b. Wash the filter pad thoroughly with methanol. c. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product.

  • Validation: The product can be used as is or purified further if necessary. Confirm deprotection by Mass Spectrometry (loss of 134.05 Da) and NMR spectroscopy.

Table 2: Comparison of Z-Group Deprotection Methods

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CVery mild, high yield, clean reaction. Orthogonal to acid/base labile groups.Catalyst can be pyrophoric. Not suitable for sulfur-containing compounds (catalyst poisoning). Requires specialized equipment.
Transfer Hydrogenation Ammonium Formate, Pd/CAvoids use of flammable H₂ gas, experimentally simpler.May require heating. Can be slower than direct hydrogenation.
Acidolysis HBr in Acetic AcidEffective and fast. Good for substrates that are incompatible with hydrogenation.Harsh acidic conditions can cleave other acid-labile groups (e.g., Boc, tBu esters). Corrosive and toxic reagents.

Section 6: References

  • Vertex AI Search. (n.d.). Lysine in Modern Drug Design & Discovery: Optimizing Efficacy, Stability, and Delivery. Retrieved January 6, 2026, from

  • Chemical Communications (RSC Publishing). (n.d.). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved January 6, 2026, from

  • Creative Proteomics. (n.d.). Lysine: Roles, Applications & Quantification in Biotech and Research. Retrieved January 6, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Lysine-Linked Antibody-Drug Conjugates. Retrieved January 6, 2026, from

  • PMC - NIH. (2021, September 27). Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Retrieved January 6, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine. Retrieved January 6, 2026, from

  • BOC Sciences Amino Acid. (n.d.). Lysine: Definition, Structure, Benefits and Uses. Retrieved January 6, 2026, from

  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OH. Retrieved January 6, 2026, from

  • Creative Biolabs. (n.d.). Lysine based Conjugation Strategy. Retrieved January 6, 2026, from

  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OH ≥ 99.0 NT 1155-64-2. Retrieved January 6, 2026, from

  • Benchchem. (n.d.). Technical Support Center: H-His-Lys-OH Peptide Synthesis. Retrieved January 6, 2026, from

  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OH ≥ 99.0 NT 1155-64-2. Retrieved January 6, 2026, from

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 6, 2026, from

  • Aapptec Peptides. (n.d.). H-Lys(Z)-OH [1155-64-2]. Retrieved January 6, 2026, from

  • ChemicalBook. (2025, July 24). H-Lys(Boc)-OH | 2418-95-3. Retrieved January 6, 2026, from

  • ResearchGate. (2019, July 8). Design of l -Lysine-Based Organogelators and Their Applications in Drug Release Processes. Retrieved January 6, 2026, from

  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Retrieved January 6, 2026, from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solvent Conditions for H-Lys(Z)-OL Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing solvent conditions in reactions involving H-Lys(Z)-OL (Nε-benzyloxycarbonyl-L-lysine ester). As Senior Application Scientists, we understand that navigating the complexities of peptide synthesis requires a blend of theoretical knowledge and practical expertise. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting advice to enhance the success of your experiments. We will delve into the critical role of solvents in influencing reaction outcomes, from solubility and kinetics to side-reaction profiles and purification efficiency.

Troubleshooting Guide: Navigating Common Challenges in this compound Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations grounded in chemical principles and offering practical solutions.

Solubility and Initial Reaction Setup

Question: My this compound starting material is not fully dissolving in my chosen reaction solvent. What are the best starting points for solvent selection?

Answer: Incomplete dissolution of starting materials is a primary reason for low reaction yields and inconsistent results. This compound, with its protected side chain and esterified C-terminus, exhibits variable solubility depending on the organic solvent.

  • Recommended Starting Solvents: For solution-phase peptide synthesis, polar aprotic solvents are generally the preferred choice.[1]

    • N,N-Dimethylformamide (DMF): Often the go-to solvent for peptide synthesis due to its excellent solvating properties for a wide range of protected amino acids and coupling reagents.[1][2] However, be aware that DMF can degrade over time to produce dimethylamine, which can cause premature deprotection of Fmoc groups if you are working with that protecting group strategy.[1]

    • N-Methyl-2-pyrrolidone (NMP): A highly effective and more stable alternative to DMF, often exhibiting superior solvating capabilities for protected amino acids.[1][3] It is, however, more viscous and expensive.[2]

    • Dichloromethane (DCM): A less polar option that can be suitable, particularly for less polar coupling partners. It is often used in combination with other solvents to fine-tune polarity.[4]

    • Tetrahydrofuran (THF): Can be a good choice, especially when working with less polar reactants.

Question: I am observing a precipitate forming during the reaction. What could be the cause and how can I address it?

Answer: Precipitation during the reaction can be due to several factors:

  • Product Insolubility: The growing peptide chain may become insoluble in the reaction solvent as its polarity and size change.

  • Byproduct Precipitation: Certain coupling reagents generate insoluble byproducts. For example, dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and precipitates out of the reaction mixture.[7]

  • Salt Formation: If your reaction involves charged species, salt formation can lead to precipitation.

Troubleshooting Steps:

  • Solvent Mixtures: Employing a co-solvent can help maintain the solubility of all components throughout the reaction. For instance, adding a more polar solvent like DMSO or a less polar one like DCM can modulate the overall solvent properties.

  • Choice of Coupling Reagent: If you are using DCC, consider switching to a carbodiimide that produces a soluble byproduct, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

  • Temperature Adjustment: Gently warming the reaction mixture may improve solubility. However, be cautious as elevated temperatures can increase the rate of side reactions, particularly racemization.[8]

Reaction Kinetics and Yield

Question: My reaction is sluggish, leading to low yields. How does the solvent choice impact the reaction rate?

Answer: The solvent plays a crucial role in stabilizing the transition states of the reaction, thereby influencing the reaction rate. For peptide coupling reactions, which typically proceed through charged intermediates, the polarity of the solvent is a key factor.

  • Polar Aprotic Solvents Favor Coupling: Solvents like DMF and NMP are effective at solvating the charged intermediates formed during the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine, thus accelerating the reaction.

  • Solvent Viscosity: Highly viscous solvents can impede molecular motion and slow down the reaction rate. While NMP is an excellent solvent, its higher viscosity compared to DMF might slightly reduce reaction rates at lower temperatures.[2]

Optimization Strategies:

  • Solvent Screening: If you are experiencing slow reactions, consider screening a panel of solvents (e.g., DMF, NMP, DCM, THF, and mixtures thereof) to identify the optimal medium for your specific substrate combination.

  • Concentration: Increasing the concentration of your reactants can lead to a higher reaction rate. However, be mindful of potential solubility issues at higher concentrations.

Question: I am observing significant amounts of unreacted starting material despite a long reaction time. What else can I do to drive the reaction to completion?

Answer: Beyond solvent choice, several other factors can contribute to incomplete reactions:

  • Coupling Reagent Potency: Not all coupling reagents are created equal. For sterically hindered amino acids or challenging sequences, a more potent activating agent may be required. Onium salt-based reagents like HBTU, HATU, and COMU are generally more reactive than carbodiimides.[7][9]

  • Base Selection: The choice and amount of base can significantly impact the reaction. A tertiary amine base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is commonly used to neutralize any acid formed and to facilitate the reaction.[4]

  • Reaction Monitoring: It is crucial to monitor the progress of your reaction using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Side Reactions and Purity

Question: I am concerned about racemization of my amino acid during the coupling reaction. How can I minimize this side reaction through solvent selection?

Answer: Racemization is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product. The solvent plays a significant role in the extent of racemization.[10][11]

  • Mechanism of Racemization: Racemization often proceeds through the formation of an oxazolone intermediate from the activated carboxylic acid. The stability of this intermediate is influenced by the solvent.[10]

  • Solvent Effects on Racemization:

    • Polar Solvents: Polar solvents can stabilize the charged intermediates involved in the racemization pathway, potentially increasing the risk.[10]

    • Non-Polar Solvents: While less common for general peptide synthesis due to solubility issues, non-polar solvents can sometimes reduce racemization.

  • Minimizing Racemization:

    • Coupling Reagent and Additives: The choice of coupling reagent and the use of additives are the most effective ways to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form an active ester that is less prone to racemization.[11]

    • Base Choice: The basicity of the amine used can influence racemization. Weaker bases like NMM are sometimes preferred over stronger bases like DIPEA.[4]

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can significantly reduce the rate of racemization.

Question: My final product is difficult to purify. How can the reaction solvent impact the purification process?

Answer: The choice of reaction solvent can have a direct impact on the ease of purification:

  • Byproduct Solubility: As mentioned earlier, using a solvent in which the byproducts of the coupling reaction are soluble (e.g., using EDC in DCM or DMF) simplifies their removal during workup.[7]

  • Solvent Removal: High-boiling point solvents like DMF and NMP can be difficult to remove completely and may require techniques like azeotropic distillation or lyophilization. Residual solvent can interfere with subsequent purification steps.

  • Crystallization: If you plan to purify your product by crystallization, the reaction solvent may need to be completely removed and replaced with a suitable crystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent polarity for this compound reactions?

A1: Generally, polar aprotic solvents like DMF and NMP provide the best balance of solubility for the reactants and stabilization of the charged transition states, leading to efficient coupling.[1][2] However, the optimal polarity can be substrate-dependent, and it is advisable to perform small-scale screening experiments if you encounter issues.

Q2: Can I use "green" solvents for my this compound coupling reactions?

A2: There is a growing interest in replacing traditional peptide synthesis solvents with more environmentally friendly alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate have been explored.[12] The solubility of this compound and the efficiency of the coupling reaction in these solvents would need to be empirically determined for your specific system.

Q3: How do I choose between different ester forms of this compound (e.g., methyl, ethyl, benzyl ester)?

A3: The choice of ester depends on your overall synthetic strategy.

  • Methyl and Ethyl Esters: These are relatively simple to form and are often used when the C-terminus will be saponified (hydrolyzed with a base) at a later stage.

  • Benzyl Ester: This ester is typically removed by hydrogenolysis, which offers an orthogonal deprotection strategy to acid- or base-labile protecting groups.

  • tert-Butyl Ester: This ester is removed under acidic conditions, often concurrently with other acid-labile protecting groups like Boc.

The choice of ester will also influence the solubility of the this compound starting material.

Q4: What are the key parameters to consider when developing a new this compound coupling protocol?

A4: A systematic approach is recommended:

  • Solubility Screening: Test the solubility of your specific this compound derivative in a few candidate solvents (e.g., DMF, NMP, DCM).

  • Coupling Reagent Selection: Choose a coupling reagent based on the expected difficulty of the coupling (e.g., EDC/HOBt for simple couplings, HATU for more challenging ones).[9]

  • Small-Scale Test Reactions: Perform small-scale reactions to evaluate the efficiency of the coupling and to identify any major side products.

  • Reaction Monitoring: Use TLC or HPLC to track the consumption of starting materials and the formation of the product.

  • Optimization: Based on the results of your test reactions, you can optimize parameters such as solvent, temperature, reaction time, and stoichiometry of reagents.

Data Presentation and Experimental Protocols

Table 1: Qualitative Solubility of Nε-Z-L-lysine Derivatives in Common Organic Solvents
SolventNε-Z-L-lysine (H-Lys(Z)-OH)Nε-Z-L-lysine Methyl Ester (H-Lys(Z)-OMe)General Trend for this compound
Polar Aprotic
N,N-Dimethylformamide (DMF)SolubleGood solubilityGenerally good solubility
N-Methyl-2-pyrrolidone (NMP)SolubleGood solubilityGenerally good solubility
Dimethyl sulfoxide (DMSO)SolubleGood solubilityGood solubility
Acetonitrile (ACN)Sparingly solubleModerate solubilityModerate solubility
Chlorinated
Dichloromethane (DCM)Sparingly solubleModerate solubilityModerate to good solubility
Ethers
Tetrahydrofuran (THF)Sparingly solubleModerate solubilityModerate solubility
Alcohols
Methanol (MeOH)SolubleSolubleGenerally soluble (potential for transesterification)
Ethanol (EtOH)SolubleSolubleGenerally soluble (potential for transesterification)

Note: This table is based on general observations and data for related compounds. The actual solubility of a specific this compound derivative should be determined experimentally.

Experimental Protocol: General Procedure for Solution-Phase Peptide Coupling of this compound

This protocol provides a general workflow for the coupling of an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid

  • This compound (e.g., H-Lys(Z)-OMe)

  • Coupling reagent (e.g., HATU)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous reaction solvent (e.g., DMF)

  • Standard laboratory glassware and stirring equipment

  • TLC or HPLC system for reaction monitoring

Procedure:

  • Dissolution of N-protected Amino Acid: In a clean, dry reaction flask, dissolve the N-protected amino acid (1.0 eq.) and the coupling reagent (e.g., HATU, 1.0 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add the tertiary amine base (e.g., DIPEA, 2.0 eq.) dropwise while stirring. Allow the activation to proceed for 5-10 minutes at 0 °C.

  • Addition of this compound: Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF to the activated amino acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until reaction completion is indicated by TLC or HPLC analysis.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel or by preparative HPLC.

Visualization of Key Concepts

Diagram 1: Logical Workflow for Optimizing Solvent Conditions

Solvent_Optimization_Workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_analysis Analysis & Troubleshooting cluster_final Final Protocol Start Start: this compound Reaction Solubility Assess Solubility of This compound & Reactants Start->Solubility Solvent_Screen Solvent Screening (DMF, NMP, DCM, etc.) Solubility->Solvent_Screen Inadequate Solubility Coupling_Screen Coupling Reagent Screening (HATU, EDC, etc.) Solvent_Screen->Coupling_Screen Temp_Control Temperature Optimization (0°C to RT) Coupling_Screen->Temp_Control Monitoring Reaction Monitoring (TLC/HPLC) Temp_Control->Monitoring Yield_Purity Analyze Yield & Purity Monitoring->Yield_Purity Troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) Yield_Purity->Troubleshoot Unsuccessful Optimized Optimized Protocol Yield_Purity->Optimized Successful Troubleshoot->Solvent_Screen

Caption: Workflow for optimizing solvent conditions in this compound reactions.

Diagram 2: Influence of Solvent Properties on Reaction Outcomes

Solvent_Properties_Influence cluster_solvent Solvent Properties cluster_outcomes Reaction Outcomes Polarity Polarity Solubility Reactant/Product Solubility Polarity->Solubility High polarity often increases solubility Kinetics Reaction Rate Polarity->Kinetics Polar aprotic solvents stabilize transition states Side_Reactions Side Reactions (e.g., Racemization) Polarity->Side_Reactions Can influence racemization rates Proticity Proticity Proticity->Side_Reactions Protic solvents can interfere with coupling Viscosity Viscosity Viscosity->Kinetics High viscosity can impede reaction rate Purification Purification Efficiency Solubility->Purification Affects workup and crystallization

Caption: Impact of key solvent properties on this compound reaction outcomes.

References

  • de la Torre, B. G., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8), 3417. MDPI. Retrieved from [Link]

  • Fields, C. G., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Solid-Phase Peptide Synthesis (pp. 95-103). Academic Press.
  • ResearchGate. (2018). Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(32), 3141-3144.
  • Albericio, F., & de la Torre, B. G. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 23(8), 1727-1736. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2019). Revisited Mechanism of Reaction Between Model Lysine Amino Acid Side Chain and 4-Hydroxynonenal in Different Solvent Environments. Retrieved from [Link]

  • Itoh, M., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Chemistry LibreTexts. (2022). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from [Link]

  • Lee, Y. S., & Lee, J. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 17(1), 1-20.
  • ResearchGate. (2016). Synthesis of Peptides by Solution Methods. Retrieved from [Link]

  • A-Peptide. (n.d.). N-ε-Z-L-lysine methyl ester hydrochloride. Retrieved from [Link]

  • Benoiton, N. L., et al. (1979). Control of racemization in peptide chain elongation with an unprotected amino acid. International Journal of Peptide and Protein Research, 13(5), 501-509.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. Retrieved from [Link]

  • Lee, Y. S., & Lee, J. (2006). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 50(1), 1-13.
  • National Center for Biotechnology Information. (2022). Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form Nε-Carboxymethyl-Lysine, Nε-Carboxyethyl-Lysine and Nε-Hydroxymethyl-Lysine. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Bofill, J. M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-26). Springer, Berlin, Heidelberg.
  • Wiejak, S., et al. (1999). A Large Scale Synthesis of Mono- and Di-Urethane Derivatives of Lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490.
  • Fields, C. G., et al. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)

Sources

Technical Support Center: Troubleshooting Aggregation in Peptides Containing H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, specifically focusing on sequences incorporating the C-terminal amino alcohol, H-Lys(Z)-OL. As Senior Application Scientists, we understand that aggregation is a significant hurdle in peptide synthesis, purification, and application. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

Section 1: Understanding the Root Causes of Aggregation
Q1: Why is my peptide containing this compound particularly prone to aggregation?

Aggregation in peptides is a multifaceted issue driven by the formation of non-covalent intermolecular interactions that lead to insoluble or poorly soluble supramolecular structures. For peptides containing this compound, the propensity to aggregate is amplified by a combination of factors stemming from this specific residue and the overall peptide sequence.

The primary drivers include:

  • The Benzyloxycarbonyl (Z) Group: The Z-group is a large, aromatic, and hydrophobic protecting group.[1] Its phenyl ring is a major contributor to aggregation through π-π stacking , where the aromatic rings of adjacent peptide chains align and interact. Furthermore, its inherent hydrophobicity promotes self-association to minimize contact with aqueous environments, a common phenomenon in aggregation-prone sequences.[2]

  • Inter-chain Hydrogen Bonding: Like all peptides, the backbone amides can form extensive networks of intermolecular hydrogen bonds. These interactions are the foundation for the formation of highly stable β-sheet secondary structures, which are a hallmark of many aggregated peptides and amyloid fibrils.[3][4]

  • The C-Terminal Amino Alcohol (-OL): Modifying the C-terminal carboxylic acid to a primary alcohol changes the residue's charge and hydrogen bonding capabilities.[5] While it eliminates the negative charge, potentially reducing solubility around the peptide's isoelectric point (pI) by lowering electrostatic repulsion, it also introduces a new hydrogen bond donor.[4][] This can alter the peptide's conformational landscape and its self-assembly properties.[7]

  • Overall Sequence Hydrophobicity: The aggregation tendency of the entire peptide is strongly influenced by the properties of the other amino acids in the sequence.[4] Stretches of hydrophobic residues will significantly contribute to the driving force for aggregation.[3]

Aggregation Peptide Aggregation Z_Group Benzyloxycarbonyl (Z) Group Z_Group->Aggregation PiStack π-π Stacking Z_Group->PiStack Hydrophobicity_Z Hydrophobic Interactions Z_Group->Hydrophobicity_Z Backbone Peptide Backbone Backbone->Aggregation Hbond Intermolecular H-Bonding Backbone->Hbond CTerm C-Terminal Alcohol (-OL) CTerm->Aggregation Sequence Overall Sequence Properties Sequence->Aggregation BetaSheet β-Sheet Formation Hbond->BetaSheet

Caption: Key factors contributing to the aggregation of this compound containing peptides.

Section 2: How to Detect and Characterize Aggregation
Q2: My peptide solution is cloudy, or the resin didn't swell properly during synthesis. How can I definitively confirm and characterize the aggregation?

Visual indicators like poor resin swelling, gel formation during synthesis, or turbidity in solution are strong signs of aggregation.[8] To properly characterize and quantify this, a combination of analytical techniques is recommended. No single technique tells the whole story, so using orthogonal methods provides the most complete picture.[9]

TechniquePrincipleInformation GainedTypical Observation for Aggregates
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on hydrodynamic radius.[10]Quantifies monomers, dimers, and higher-order soluble aggregates.[11]Appearance of new peaks at earlier elution times compared to the monomeric peptide peak.[10]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[12]Provides particle size distribution (hydrodynamic diameter) and an index of polydispersity.An increase in the average hydrodynamic size compared to the expected monomer size.[12]
UV-Vis Spectroscopy / Turbidity Measures light absorbance and scattering.[13]A simple, rapid assessment of the presence of large, light-scattering aggregates.Increased absorbance/scattering at wavelengths where the peptide does not absorb (e.g., 350-400 nm).[9][13]
Fluorescence Spectroscopy Monitors changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic (e.g., Thioflavin T) probes.[14]Detects conformational changes and the formation of specific aggregate types, like amyloid fibrils.For amyloid-like aggregates, a significant increase in Thioflavin T fluorescence is observed.[13]
Analytical Ultracentrifugation (AUC) Measures the sedimentation rate of molecules in a strong centrifugal field.[11]Provides detailed information on the size, shape, and distribution of species in solution, from small oligomers to large aggregates.Detection of species with higher sedimentation coefficients than the monomer.[11]
Section 3: A Proactive Approach: Preventing Aggregation During Synthesis
Q3: What strategic changes can I make during solid-phase peptide synthesis (SPPS) to minimize aggregation from the start?

Preventing aggregation during synthesis is far more effective than trying to solubilize an already aggregated product. The goal is to disrupt the intermolecular interactions that lead to β-sheet formation and chain collapse on the resin.[15]

Key SPPS Strategies to Mitigate Aggregation:

  • Solvent Systems: If aggregation is suspected (e.g., poor swelling), switch from standard solvents like DMF to more disruptive ones. N-methylpyrrolidone (NMP) is a good alternative. Adding a small percentage of DMSO can also help break up secondary structures.[3]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and/or deprotection solutions can disrupt hydrogen bonding networks.[3][16]

  • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 40-60°C) can increase peptide chain mobility and reduce stable aggregate formation.[3]

  • "Difficult Sequence" Toolkit: For known aggregation-prone sequences, proactively incorporate structure-breaking elements.

    • Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone amide nitrogen of an amino acid every 6-7 residues. This physically blocks hydrogen bond formation.[16][17]

    • Pseudoproline Dipeptides: Substitute a Ser or Thr residue with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting the formation of extended β-sheets.[16]

  • Resin Loading: Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). This increases the physical distance between peptide chains anchored to the resin, sterically hindering their ability to interact and aggregate.[3]

Start SPPS of Difficult Sequence Problem Signs of Aggregation? (Poor Swelling, Slow Kinetics) Start->Problem Solvents Change Solvents (e.g., NMP, add DMSO) Problem->Solvents Yes End Improved Synthesis (Higher Purity, Yield) Problem->End No Additives Use Additives (Chaotropic Salts) Solvents->Additives Temp Increase Temperature Additives->Temp Structure Incorporate Structure-Breakers (Hmb/Dmb, Pseudoprolines) Temp->Structure Structure->End

Caption: Workflow for addressing peptide aggregation during solid-phase synthesis.

Section 4: The Solubilization Workflow: A Step-by-Step Guide
Q4: My purified, lyophilized this compound peptide is a brick. What is a systematic workflow to get it into solution for my experiments?

Solubilizing a highly aggregated peptide requires a patient, systematic approach. The key is to start with the mildest conditions possible and escalate only as needed. Shocking the peptide with a strong organic solvent can sometimes cause it to irreversibly precipitate.

Step 1: Pre-Solubilization Characterization

Before you begin, calculate the peptide's theoretical isoelectric point (pI) and grand average of hydropathicity (GRAVY) . This information is crucial for selecting an appropriate starting solvent.[18]

  • If pI > 7: The peptide is basic. An acidic buffer will impart a net positive charge.

  • If pI < 7: The peptide is acidic. A basic buffer will impart a net negative charge.

  • If GRAVY > 0: The peptide is hydrophobic. Organic solvents may be required.

Step 2: Systematic Solubilization Protocol

Always start by attempting to dissolve a small aliquot of the peptide, not the entire batch.[19]

  • Start with Water: Add a small amount of high-purity, degassed water (e.g., HPLC-grade). Vortex thoroughly. If it doesn't dissolve, proceed.[18]

  • Adjust pH (for Charged Peptides):

    • For Basic Peptides (pI > 7): Add 10-30% aqueous acetic acid dropwise until the peptide dissolves.[19] This protonates acidic residues and the N-terminus, increasing electrostatic repulsion.

    • For Acidic Peptides (pI < 7): Add 0.1 M ammonium bicarbonate or dilute (1-10%) ammonium hydroxide dropwise. This deprotonates basic residues and the C-terminus, again increasing repulsion.

  • Introduce Organic Modifiers (for Hydrophobic Peptides):

    • If the peptide is hydrophobic (high GRAVY score) or neutral, and aqueous buffers fail, a different strategy is needed.

    • Carefully add a minimal amount of a pure organic solvent like DMSO or DMF to the dry peptide to create a concentrated slurry or solution.[20]

    • Once dissolved in the organic solvent, slowly add your desired aqueous buffer to this concentrated stock dropwise while vortexing vigorously . This is a critical step to avoid precipitation.[20]

  • Use Structure-Disrupting Solvents:

    • If all else fails, solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used. These solvents disrupt β-sheet structures. Dissolve the peptide in a small amount of TFE or HFIP, then dilute slowly into your final buffer. Be aware that these solvents can be difficult to remove and may affect your downstream assay.

Step 3: Physical Disruption
  • Sonication: A brief treatment in a bath sonicator can help break apart loosely associated aggregates and accelerate dissolution.[3] Use this in conjunction with the solvent screening steps above.

Start Lyophilized Peptide Char Step 1: Characterize (Calculate pI, GRAVY) Start->Char TestWater Step 2: Test Solubility in Pure Water Char->TestWater Decision1 Soluble? TestWater->Decision1 CheckCharge Charged (pI ≠ 7)? Decision1->CheckCharge No End Peptide in Solution Decision1->End Yes AdjustpH Step 3: Adjust pH (Acid for Basic, Base for Acidic) CheckCharge->AdjustpH Yes UseOrganic Step 4: Use Organic Solvent (DMSO, DMF) then Dilute CheckCharge->UseOrganic No (Hydrophobic/Neutral) Decision2 Soluble? AdjustpH->Decision2 Decision2->UseOrganic No Decision2->End Yes Decision3 Soluble? UseOrganic->Decision3 UseDenaturant Step 5: Use Strong Denaturants (TFE, HFIP, 6M GdnHCl) Decision3->UseDenaturant No Decision3->End Yes UseDenaturant->End

Caption: Systematic workflow for solubilizing aggregated peptides.

Section 5: Additional FAQs
Q5: My peptide dissolves initially in an organic/aqueous mixture but then precipitates over time. What is happening?

This often indicates that you have created a supersaturated, kinetically trapped solution. The peptide is temporarily soluble but will crash out as it equilibrates and finds its thermodynamically favored (aggregated) state. To resolve this, try preparing the stock solution at a lower final concentration or screening for a buffer system with different salts or pH that better stabilizes the monomeric form.

Q6: Are there alternative protecting groups for the Lysine side chain that are less prone to causing aggregation?

Yes. While the Z-group is classic, modern peptide synthesis often employs other protecting groups. The tert-butyloxycarbonyl (Boc) group is a very common alternative for Lysine side-chain protection in Fmoc-based SPPS.[21] While still hydrophobic, it lacks the aromatic ring of the Z-group and therefore cannot participate in π-π stacking, which can significantly reduce aggregation tendency in some sequences.

References
  • Bermejo-Álvarez, P., et al. (2023). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Applied Photophysics. (2021). 5 must-know techniques for analyzing protein aggregation. [Link]

  • Li, X., et al. (2015). A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]

  • Intertek. (n.d.). Protein Aggregation Analysis. [Link]

  • Patil, S. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium. [Link]

  • Liu, K., et al. (2007). Rational development of a strategy for modifying the aggregatibility of proteins. PNAS. [Link]

  • Passioura, T., & Suga, H. (2014). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. [Link]

  • Olsen, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. [Link]

  • Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]

  • ResearchGate. (2024). Peptide aggregation: insights from SEC-HPLC analysis. [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. [Link]

  • Tailhades, J., et al. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. [Link]

  • American Peptide Society. (n.d.). Tips & Tricks. [Link]

  • Polypeptide Group. (2024). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis.... [Link]

  • Lust, A. D., et al. (2020). Impact of C-Terminal Chemistry on Self-Assembled Morphology of Guanosine Containing Nucleopeptides. PMC. [Link]

Sources

Technical Support Center: Solution-Phase Synthesis with H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding the use of Nε-(Benzyloxycarbonyl)-L-lysinol (H-Lys(Z)-OL) in solution-phase peptide synthesis. As a C-terminal capping agent or a foundational chiral building block, this compound presents unique challenges and opportunities. This document provides field-proven insights to help you navigate these complexities and improve your synthetic outcomes.

Understanding the Role and Challenges of this compound

This compound is an L-lysine derivative where the side-chain ε-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is reduced to a primary alcohol. This structure dictates its function and the potential issues during synthesis.

  • Primary Function: It is primarily used to couple with an N-protected amino acid or peptide fragment through its α-amino group. The resulting product will have a C-terminal hydroxymethyl group.

  • Key Challenges:

    • Competing Reactivity: The presence of two nucleophiles—the α-amino group and the primary hydroxyl group—can lead to competing N-acylation (desired) and O-acylation (side product).

    • Solubility Issues: The solubility of this compound and the subsequent peptide can vary significantly depending on the solvent and the growing peptide chain, impacting reaction kinetics and yield.[1][2]

    • Work-up and Purification: Separating the desired product from starting materials, coupling byproducts, and potential O-acylated isomers can be challenging.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound resulting in a low yield?

A1: Low yield is the most common issue and can stem from several factors:

  • Incomplete Reaction: The coupling reaction may not have gone to completion due to suboptimal activation of the carboxylic acid, insufficient reaction time, or poor solubility of reactants.

  • Side Product Formation: A significant portion of your activated acid may be forming an O-acylated byproduct with the hydroxyl group of this compound.

  • Product Loss During Work-up: The peptide alcohol may have partial solubility in the aqueous layers during extraction, or it may fail to crystallize/precipitate efficiently.

Q2: How can I minimize the formation of the O-acylated side product?

A2: The α-amino group is significantly more nucleophilic than the primary alcohol, so N-acylation is kinetically favored. However, under harsh conditions or with highly reactive acylating agents, O-acylation can become competitive. To minimize it:

  • Control Stoichiometry: Use a modest excess of the activated acid (e.g., 1.1-1.2 equivalents). A large excess can drive the reaction towards the less-favored O-acylation once the more reactive α-amino groups are consumed.

  • Manage Temperature: Run the reaction at 0 °C to room temperature. Elevated temperatures can increase the rate of O-acylation.

  • Choice of Coupling Reagent: Standard carbodiimide methods (DCC, EDC) with additives like HOBt are generally selective for the amine.[3][4][5]

Q3: What is the best solvent system for reactions involving this compound?

A3: Dichloromethane (DCM) is a common starting point. However, if solubility becomes an issue as the peptide chain grows, N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are superior solvating agents.[6][7] For particularly difficult cases, a mixture such as DCM/DMF can be effective. This compound itself has limited solubility in water but better solubility in acidic aqueous solutions or organic solvents.[1]

Q4: How stable is the Z-group on the lysine side chain during coupling and work-up?

A4: The benzyloxycarbonyl (Z) group is robust. It is stable to the mildly basic or acidic conditions of standard coupling reactions and aqueous work-ups.[8][9] It is primarily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, ensuring it remains intact until the final deprotection step.[8]

Troubleshooting Guide: From Low Yield to Purification Headaches

This section provides a systematic approach to identifying and solving common problems.

Problem 1: Low or Incomplete Coupling Yield

If TLC or LC-MS analysis shows significant unreacted this compound, the coupling efficiency is the primary issue.

G start Low Coupling Yield Detected (Unreacted this compound) cause1 Cause: Inefficient Carboxylic Acid Activation start->cause1 cause2 Cause: Poor Reactant Solubility start->cause2 cause3 Cause: Insufficient Reaction Time/Temp start->cause3 sol1 Solution: Use a Stronger Coupling Reagent (e.g., HATU, HBTU) cause1->sol1 Carbodiimides (DCC/EDC) may be too weak. sol2 Solution: Change Solvent (DCM -> DMF/NMP) Add co-solvents cause2->sol2 Reactants precipitate before reacting. sol3 Solution: Increase Reaction Time (e.g., to 12-24h) Perform 'Double Coupling' cause3->sol3 Reaction is sluggish due to steric hindrance.

Caption: Troubleshooting workflow for low coupling yield.

  • Upgrade Your Coupling Reagent: While standard carbodiimides like DCC or EDC are cost-effective, they are not the most powerful.[10][11] For sluggish reactions, switching to a uronium/aminium salt-based reagent is highly recommended. These reagents form highly reactive intermediates, driving the reaction to completion.[3][6]

Coupling ReagentClassReactivityByproduct SolubilityKey Considerations
DCC CarbodiimideModerateLow (DCU is insoluble in DCM)Best for solution-phase where DCU can be filtered off.[5][11][12]
EDC·HCl CarbodiimideModerateHigh (Water-soluble urea)Good for aqueous extractions; byproduct washes away.[3][5]
HATU/HBTU Uronium/AminiumVery HighHighHighly efficient but more expensive. Requires a non-nucleophilic base (e.g., DIPEA).[13][14]
PyBOP PhosphoniumHighHighEffective alternative to uronium salts; avoids guanidinylation side reactions.[3]
  • Optimize Solvents and Concentration: If you observe precipitation during the reaction, the solvent system is inadequate. Switch from DCM to the more powerful polar aprotic solvent NMP.[7] Increasing the concentration of reactants (e.g., from 0.1 M to 0.5 M) can also increase the reaction rate.[15]

  • Implement Double Coupling: If a single coupling cycle fails to go to completion, a second coupling can be performed. After the initial reaction time, simply add a second, fresh batch of activated amino acid and base to the reaction mixture to push the remaining starting material to the product.[6][15]

Problem 2: Presence of Significant Side Products

If your crude product shows a major impurity with the same mass as your desired product, you likely have an O-acylated isomer.

G cluster_products Reaction Pathways reagents Boc-AA-OH + this compound + Coupling Reagent product_N Desired Product N-Acylation reagents->product_N Kinetically Favored (Higher Nucleophilicity of -NH2) product_O Side Product O-Acylation reagents->product_O Thermodynamically Possible (Can occur with excess reagent or high temperature)

Caption: Competing N-acylation vs. O-acylation pathways.

  • Refine Reaction Conditions:

    • Pre-activation Time: When using HATU or HBTU, minimize the pre-activation time (the time the acid, coupling reagent, and base are mixed before adding this compound). A long pre-activation can form symmetric anhydrides that may be less selective.

    • Temperature Control: Initiate the reaction at 0 °C and allow it to slowly warm to room temperature. This maximizes the kinetic preference for N-acylation.

  • Purification Strategy: If the side product does form, it can often be separated by column chromatography. The two isomers will have different polarities. The O-acylated product, with its free amine, is typically more polar than the desired N-acylated product (an amide with a free alcohol).

Problem 3: Difficult Work-up and Product Isolation

Losing a significant amount of product during aqueous extraction or failing to induce crystallization are common final hurdles.

  • Systematic Aqueous Work-up: Do not rush the extraction. A thorough but gentle work-up is critical. See Protocol 2 for a detailed procedure. The goal is to remove acidic, basic, and water-soluble impurities without losing the product to emulsions or aqueous layers.

  • Optimize Precipitation/Crystallization:

    • Solvent Choice: The most common method is precipitation by adding the concentrated organic solution dropwise into a large volume of a cold, non-polar solvent like diethyl ether or a hexane/ether mixture.[16][17]

    • Avoid Oils: If the product "oils out" instead of precipitating as a solid, the anti-solvent may be too non-polar. Try using a slightly more polar mixture, like ether with a small amount of ethyl acetate.

    • Patience is Key: After precipitation, allow the mixture to stand at a low temperature (0 to -20 °C) for several hours to maximize product recovery.[17] Crystallization offers a sustainable and effective alternative for purification.[18]

Detailed Experimental Protocols
Protocol 1: Optimized Coupling using HATU

This protocol describes the coupling of a generic Boc-protected amino acid (Boc-AA-OH) to this compound on a 10 mmol scale.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.80 g, 10.0 mmol, 1.0 eq) in anhydrous DMF (40 mL).

    • In a separate flask, dissolve Boc-AA-OH (11.0 mmol, 1.1 eq) and HATU (4.18 g, 10.9 mmol, 1.09 eq) in anhydrous DMF (40 mL).

  • Reaction Execution:

    • Cool both solutions to 0 °C in an ice bath.

    • To the Boc-AA-OH/HATU solution, add N,N-Diisopropylethylamine (DIPEA) (3.83 mL, 22.0 mmol, 2.2 eq) dropwise. Stir for 1-2 minutes. The solution should change color.

    • Immediately add the activated acid solution to the this compound solution via cannula or dropping funnel.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. A typical mobile phase for TLC is 10% Methanol in DCM. Stain with ninhydrin (to visualize the remaining this compound) and potassium permanganate (to visualize the product).

Protocol 2: Standard Aqueous Work-Up Procedure
  • Solvent Removal: Remove the DMF from the reaction mixture under reduced pressure.

  • Redissolve: Dissolve the resulting residue in a larger volume of a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM (e.g., 200 mL).

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) - Removes DIPEA and any unreacted amine.

    • Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted acid and HOBt/HOAt if used.

    • Brine (saturated NaCl solution) (1 x 50 mL) - Breaks emulsions and begins the drying process.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be purified further.

References
  • The Chemistry of Peptide Synthesis: Understanding the Role of 1-Hydroxybenzotriazole (HOBt). (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 6, 2026, from [Link]

  • Kuroda, N., et al. (1999). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Journal of Peptide Research, 54(2), 162-7.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acme Bioscience. Retrieved January 6, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (n.d.). Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies. Retrieved January 6, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 6, 2026, from [Link]

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers. (2022, May 9). PMC. Retrieved January 6, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved January 6, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 6, 2026, from [Link]

  • Ur-Rehman, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Post synthesis workup: What steps are necessary and what aren't? (2023, January 31). Biotage. Retrieved January 6, 2026, from [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19).
  • How to Optimize Peptide Synthesis? (n.d.). Acme Bioscience. Retrieved January 6, 2026, from [Link]

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved January 6, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Dilong. Retrieved January 6, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, August 12).
  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. Retrieved January 6, 2026, from [Link]

  • Can anyone suggest how to improve peptide yield by solid phase method? (2014, December 22). ResearchGate. Retrieved January 6, 2026, from [Link]

  • How to Optimize Peptide Yield and Purity. (2025, December 1). PeptiOrigin. Retrieved January 6, 2026, from [Link]

  • Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
  • 12.5: Peptide Synthesis- Solution-Phase. (2025, April 28). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC.
  • Protecting Groups in Peptide Synthesis. (2025, August 6).
  • SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation - YouTube. Retrieved January 6, 2026, from [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved January 6, 2026, from [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. (2026, January 2). Journal of the American Chemical Society.
  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023, November 27). CSBio. Retrieved January 6, 2026, from [Link]

  • Peptide Synthesis Workflow. (n.d.). Technoprocur.cz. Retrieved January 6, 2026, from [Link]

  • Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. (n.d.). PMC - NIH.
  • Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. (2023, April 20). PMC - NIH.
  • Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. (2025, August 16). PMC.

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Common impurities found in H-Lys(Z)-OL synthesis and how to remove them.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced biochemical synthesis. This guide provides in-depth troubleshooting and frequently asked questions regarding the synthesis of N-ε-(benzyloxycarbonyl)-L-lysinol, or H-Lys(Z)-OL. As a critical building block in the development of peptidomimetics and other specialized pharmaceutical agents, achieving high purity is paramount. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation, which typically involves the chemical reduction of its parent amino acid, H-Lys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its most common synthetic route?

This compound is the alcohol derivative of the Z-protected amino acid lysine. The most prevalent and direct method for its synthesis is the reduction of the carboxylic acid moiety of N-ε-(benzyloxycarbonyl)-L-lysine (H-Lys(Z)-OH). This is typically achieved using reducing agents such as borane complexes (e.g., BH₃·THF) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions. The choice of reagent and reaction conditions is critical to prevent side reactions.

Q2: What are the primary impurities I should anticipate in my this compound synthesis?

The impurity profile is almost always linked to the reaction's completeness and the stability of the protecting group. The most common impurities include:

  • Unreacted Starting Material: Residual H-Lys(Z)-OH due to incomplete reduction.

  • Di-Protected Species: Nα,Nε-di-Z-L-lysinol, arising from impurities in the starting material or side reactions if the α-amino group is not properly managed.

  • Fully Deprotected Lysinol: L-Lysinol, formed if the Z-group is unintentionally cleaved during reduction, particularly under harsh conditions like catalytic hydrogenation.[1]

  • Reagent Adducts: Stable borane-amine complexes if borane-based reducing agents are used and not properly quenched.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A multi-pronged analytical approach is essential for a comprehensive purity assessment.[2] We recommend the following workflow:

  • Thin-Layer Chromatography (TLC): An excellent initial check for reaction completion and the presence of gross impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and detecting trace impurities with high sensitivity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structural identity of the final product and characterizing any major impurities.[3][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.[2]

Troubleshooting Guide: Common Impurities & Removal Strategies

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and actionable protocols.

Issue 1: Presence of Unreacted Starting Material

Q: My HPLC and NMR analyses show a significant peak corresponding to the starting material, H-Lys(Z)-OH. Why was the reduction incomplete, and how can I remove this acidic impurity?

A: Causality & Explanation: Incomplete reduction is a common issue, often stemming from insufficient reducing agent, deactivation of the reagent by moisture, or suboptimal reaction temperature. The carboxylic acid of H-Lys(Z)-OH is less reactive than an ester or an acid chloride, requiring a potent reducing agent and strictly anhydrous conditions. The formation of borane-carboxylate salts can also slow down the reaction rate.

Removal Protocol: Ion-Exchange Chromatography (IEC) This method is highly effective due to the difference in charge states between the amino alcohol and the amino acid.

  • Resin Selection: Choose a strong cation-exchange resin (e.g., Dowex 50WX8) and prepare it in the H⁺ form.

  • Sample Loading: Dissolve the crude product in a slightly acidic aqueous solution (e.g., 1% acetic acid) and load it onto the column.

  • Elution of Neutral/Basic Compound: Elute the desired product, this compound, using a neutral or slightly basic buffer (e.g., a gradient of 0 to 2 M aqueous ammonia or pyridine/acetate buffer). The zwitterionic H-Lys(Z)-OH will bind more strongly to the resin.

  • Stripping the Impurity: The bound H-Lys(Z)-OH can be stripped from the column with a stronger base (e.g., 5% ammonium hydroxide) to regenerate the column, if needed.

  • Analysis: Collect fractions and analyze by TLC or HPLC to pool the pure product.

Issue 2: Identification of a Di-Protected Impurity

Q: My analysis reveals a less polar, UV-active impurity that I suspect is Nα,Nε-di-Z-L-lysinol. Where did this come from, and what is the best way to purify my product?

A: Causality & Explanation: This impurity typically originates from the presence of Nα,Nε-di-Z-L-lysine in your H-Lys(Z)-OH starting material. During the subsequent reduction, this di-protected amino acid is converted to the corresponding di-protected amino alcohol. Its lower polarity is due to the masking of both free amino groups, which reduces its ability to form hydrogen bonds compared to the desired mono-protected product.

Removal Protocol: Silica Gel Flash Chromatography The significant difference in polarity between the mono- and di-protected species makes silica gel chromatography an ideal separation technique.

  • Solvent System Selection: Use TLC to determine an optimal mobile phase. A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is often effective. For example, a 0% to 10% MeOH in DCM gradient.

  • Column Preparation: Pack a silica gel column with the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or DCM and load it onto the column. A "dry loading" technique, where the sample is pre-adsorbed onto silica, is recommended for better resolution.

  • Elution: Begin elution with the non-polar solvent. The less polar Nα,Nε-di-Z-L-lysinol will elute first.

  • Product Collection: Gradually increase the polarity of the mobile phase to elute the more polar desired product, this compound.

  • Analysis: Monitor fractions by TLC, staining with ninhydrin (to detect the free α-amino group) and UV light (to detect the Z-group).

Issue 3: Unintentional Cleavage of the Z-Group

Q: My mass spectrometry results show a peak corresponding to L-Lysinol, indicating the Z-group was cleaved. What reaction conditions cause this, and can the product be salvaged?

A: Causality & Explanation: The benzyloxycarbonyl (Z) group is susceptible to hydrogenolysis.[1] While generally stable to borane reagents and LiAlH₄, it can be cleaved if certain catalytic impurities (e.g., trace palladium or platinum from previous reactions in the glassware) are present. It is also readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), so this reduction method should be avoided if Z-group retention is desired.

Removal Protocol: Acid-Base Extraction or IEC The presence of two primary amino groups in L-Lysinol makes it significantly more basic and water-soluble than this compound.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer with a dilute, weak acid solution (e.g., 0.1 M citric acid or saturated NH₄Cl solution). The more basic L-Lysinol will be protonated and extracted into the aqueous phase.

    • Wash the organic layer with brine, dry with anhydrous sodium sulfate, and concentrate to recover the purified this compound.

  • Ion-Exchange Chromatography (IEC): As described for Issue 1, IEC can also effectively separate this compound from the more highly charged L-Lysinol.

Data Summary and Visual Workflows

Table 1: Impurity Troubleshooting Summary
Impurity NameCommon CauseAnalytical Signature (Typical)Recommended Removal Method
H-Lys(Z)-OH Incomplete reductionMore polar on TLC; Earlier eluting on Reverse Phase HPLCIon-Exchange Chromatography; Acid-Base Extraction
Nα,Nε-di-Z-L-lysinol Impure starting materialLess polar on TLC; UV-active but Ninhydrin-negativeSilica Gel Flash Chromatography
L-Lysinol Accidental hydrogenolysis of Z-groupVery polar on TLC; Ninhydrin-positive; No UV activityAcid-Base Extraction; Ion-Exchange Chromatography
Borane-Amine Adducts Improper quenchingComplex signals in ¹H NMRAcidic workup (e.g., HCl/MeOH) followed by extraction
Diagrams of Key Workflows

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Sources cluster_purification Purification Stage LysZOH H-Lys(Z)-OH (Starting Material) Reduction Reduction (e.g., BH3-THF) LysZOH->Reduction Crude Crude this compound Reduction->Crude Purification Purification Choice (Based on Analysis) Crude->Purification DiZ_Impurity Nα,Nε-di-Z-Lysine (in starting material) DiZ_Impurity->LysZOH Incomplete_Red Incomplete Reaction Incomplete_Red->Crude Deprotection Z-Group Cleavage Deprotection->Crude IEC Ion-Exchange Chromatography Purification->IEC H-Lys(Z)-OH present? Silica Silica Gel Chromatography Purification->Silica Di-Z impurity? Extraction Acid-Base Extraction Purification->Extraction Lysinol present? Pure Pure this compound IEC->Pure Silica->Pure Extraction->Pure Troubleshooting_Decision_Tree Start Analyze Crude Product (TLC, HPLC, NMR) Check_SM Starting Material (H-Lys(Z)-OH) Present? Start->Check_SM Check_Polarity Non-polar, Ninhydrin Negative Impurity? Check_SM->Check_Polarity No Use_IEC Action: Use Ion-Exchange Chromatography Check_SM->Use_IEC Yes Check_Deprotection Highly Polar, UV Negative Impurity? Check_Polarity->Check_Deprotection No Use_Silica Action: Use Silica Gel Chromatography Check_Polarity->Use_Silica Yes Use_Extraction Action: Use Acid-Base Extraction Check_Deprotection->Use_Extraction Yes Final_QC Final Purity Check Check_Deprotection->Final_QC No (Product likely pure) Use_IEC->Final_QC Use_Silica->Final_QC Use_Extraction->Final_QC

Caption: Decision tree for selecting a purification strategy based on analysis.

References

  • (National Institutes of Health)

  • (Journal of Visualized Experiments)

  • (Sigma-Aldrich)

  • (BenchChem)

  • (Sigma-Aldrich)

  • (Royal Society of Chemistry)

  • (Google Patents)

  • (AAPPTec)

  • (PubMed)

  • (Chemical and Pharmaceutical Bulletin)

  • (Watanabe Chemical Industries)

  • (Sigma-Aldrich)

  • (MedChemExpress)

  • (BenchChem)

  • (Google Patents)

  • (National Institutes of Health)

  • (ACS Publications)

  • (RSC Publishing)

  • (ChemRxiv)

  • (BOC Sciences)

  • (Sigma-Aldrich)

  • (PubMed)

  • (Sigma-Aldrich)

  • (Bachem)

  • (CeraVe)

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Technical Support Center: Managing Steric Hindrance in H-Lys(Z)-OL Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges of coupling H-Lys(Z)-OL, a sterically demanding amino alcohol. As Senior Application Scientists, we have designed this guide to explain not just the how, but the why behind these experimental strategies, ensuring you can overcome common hurdles and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound so challenging?

The difficulty arises from a combination of two primary factors:

  • Significant Steric Hindrance: The benzyloxycarbonyl (Z) group protecting the lysine side-chain amine is exceptionally bulky. This steric shield physically obstructs the approach of an activated carboxylic acid to the target α-amino group, dramatically slowing down the reaction kinetics.[1]

  • Reduced Nucleophilicity of the Target Alcohol: You are coupling to a hydroxyl group (-OL), which is inherently less nucleophilic than the primary amines typically encountered in peptide synthesis. This reduced reactivity, compounded by the steric barrier, means that standard coupling conditions are often insufficient to drive the reaction to completion.

Q2: What are the typical signs of an incomplete or failed this compound coupling?

The most common indicators of a problematic coupling reaction include:

  • Low to No Product Yield: This is the most obvious sign, often confirmed by LC-MS analysis showing a large peak for your unreacted starting carboxylic acid.

  • Complex Reaction Mixture: Post-reaction analysis (TLC, LC-MS) reveals multiple spots or peaks, including starting materials and potential side products.

  • Positive Ninhydrin (Kaiser) Test: In solid-phase synthesis, a blue or purple color after the coupling step indicates the presence of unreacted primary amines on the resin, signaling a failed coupling.[1][2]

Q3: Which coupling reagents are most effective for this compound?

Due to the severe steric hindrance, standard carbodiimide reagents like DCC and DIC are often too weak.[3][4] Success requires more potent in-situ activating reagents that generate highly reactive intermediates. The best choices fall into two classes:

  • Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU are highly effective. HATU is often considered the gold standard for difficult couplings because it forms a super-reactive OAt-ester intermediate.[3][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices, known for high efficiency and low racemization levels in sterically demanding reactions.[5][7]

Q4: Can I simply increase the reaction time or temperature to improve the yield?

Yes, but with significant caveats.

  • Increasing Reaction Time: This is a common and effective strategy. Since steric hindrance slows the reaction rate, extending the coupling time from a standard 1-2 hours to several hours, or even overnight, can be highly beneficial.[2][3]

  • Increasing Temperature: Applying gentle heat (e.g., 40-50°C) can help overcome the activation energy barrier.[2] However, this must be done cautiously as elevated temperatures significantly increase the risk of racemization, compromising the stereochemical integrity of your product.[3]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem: Low or No Product Yield

A low yield is the most common issue when coupling this compound. This typically points to insufficient activation of the carboxylic acid or suboptimal reaction conditions that fail to overcome the high steric barrier.

Workflow for Troubleshooting Low Yield

G start Low Yield Detected reagent_check Is the coupling reagent potent enough? (e.g., HATU, PyBOP, COMU) start->reagent_check upgrade_reagent Action: Switch to a more potent reagent (e.g., HATU, PyAOP). reagent_check->upgrade_reagent No conditions_check Are reaction conditions optimized? reagent_check->conditions_check Yes upgrade_reagent->conditions_check optimize_conditions Action: Increase reaction time (e.g., overnight). Apply gentle heat (40°C) cautiously. conditions_check->optimize_conditions No solvent_check Is the solvent optimal for solvation? conditions_check->solvent_check Yes optimize_conditions->solvent_check change_solvent Action: Switch from DMF to NMP or a DMF/DCM/NMP mixture. solvent_check->change_solvent No advanced_strategy Consider Advanced Strategy: Acyl Fluoride Formation solvent_check->advanced_strategy Yes change_solvent->advanced_strategy end Re-evaluate with Optimized Protocol advanced_strategy->end

Caption: Troubleshooting workflow for low yield couplings.

Cause 1: Insufficient Reagent Potency

The "Why": Standard coupling reagents like DCC or DIC form an O-acylisourea intermediate that may not be reactive enough to overcome the steric shield of the Z-group on this compound. More powerful reagents form activated esters (e.g., OAt or OBt esters) that are significantly more electrophilic and can react efficiently despite the steric hindrance.[3]

Solution: Switch to a high-potency onium salt reagent. Uronium/aminium salts (HATU, HCTU) and phosphonium salts (PyBOP, PyAOP) are the recommended choices for these demanding couplings.[3][8][9] HATU and PyAOP are often considered the most efficient as they generate highly reactive OAt esters.

Reagent ClassExample(s)Active IntermediateReactivityKey Advantages
CarbodiimidesDCC, DICO-acylisoureaLow-ModerateCost-effective; byproduct of DIC is soluble.[10]
Phosphonium SaltsPyBOP, PyAOPOBt/OAt EsterHighLow racemization; stable solutions.[5]
Uronium/Aminium SaltsHBTU, HATU, COMUOBt/OAt EsterVery HighFast reactions; HATU & COMU are extremely effective for hindered couplings.[2][5]

This protocol provides a robust starting point for coupling a generic carboxylic acid to this compound.

  • Preparation: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or NMP.

  • Pre-activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add a solution of this compound (1.2 eq) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered coupling, allow the reaction to proceed for at least 4 hours, or overnight if necessary.[3]

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.

Cause 2: Suboptimal Reaction Conditions

The "Why": Steric hindrance not only requires a highly reactive electrophile but also optimal conditions to ensure the reacting molecules can come together effectively. Poor solvation can lead to aggregation, further blocking reactive sites, while insufficient time or energy prevents the reaction from reaching completion.[3]

Solutions:

  • Extend Reaction Time: As previously noted, allow the reaction to run for 4-24 hours. Monitor periodically to determine the optimal endpoint.[11]

  • Optimize Solvent Choice: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often a better choice for difficult or aggregation-prone sequences.[3] In some cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]

  • Apply Gentle Heat: Cautiously increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier. This should be a secondary option, used only if extending time and changing reagents is insufficient, due to the increased risk of racemization.[3]

Problem: Racemization and Side-Product Formation

Even with a successful coupling, you may face issues with product purity, primarily racemization of the chiral center on your carboxylic acid.

Cause: Over-activation or Elevated Temperature

The "Why": The highly reactive activated esters required for the coupling can also be susceptible to deprotonation at the α-carbon, especially in the presence of excess base or at elevated temperatures. This leads to racemization, forming a mixture of stereoisomers that can be difficult to separate.

Solutions:

  • Use an Additive: If using a carbodiimide-based method is unavoidable, always include an additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, its more effective and safer analogues like Oxyma Pure or 7-Aza-1-hydroxybenzotriazole (HOAt).[11][12] These additives form active esters that are more stable and less prone to racemization.[12]

  • Control the Base: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, and use the minimum amount necessary to facilitate the reaction.[11]

  • Minimize Pre-activation Time: Do not let the carboxylic acid sit in the activation mixture for an extended period before adding the this compound. A short pre-activation of 10-15 minutes is usually sufficient.[7]

Advanced Strategy: Acyl Fluoride Formation

For extremely challenging couplings where even potent onium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective, albeit more advanced, strategy.[3][13]

The "Why": Acyl fluorides are small, highly electrophilic intermediates that are less sterically demanding than the activated esters formed by onium salts. This allows them to react more effectively with severely hindered nucleophiles like this compound.

Experimental Protocol: In-situ Acyl Fluoride Generation

This protocol is adapted for situations where other methods have failed.

  • Preparation: Dissolve the protected carboxylic acid (1.0 eq) in an anhydrous solvent like DCM.

  • Fluorination: Add a fluorinating agent such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq).[9]

  • Activation: Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling: Add the this compound (1.2 eq) to the acyl fluoride solution and monitor the reaction until completion. Reaction times can still be lengthy, so patience is key.

Visualizing the Challenge: Steric Hindrance in this compound

G cluster_lys This compound cluster_sidechain Side Chain cluster_z Bulky Z-Group N α-NH₂ Calpha N->Calpha OH CH₂OH Calpha->OH Cbeta Calpha->Cbeta Cgamma Cbeta->Cgamma Cdelta Cgamma->Cdelta Cepsilon Cdelta->Cepsilon Nepsilon Nε-H Cepsilon->Nepsilon Z C=O  | O  | CH₂-Ph Nepsilon->Z Protecting Group Acid Activated Carboxylic Acid Acid->N Approach hindered by Z-Group

Caption: Molecular structure illustrating steric hindrance.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF on ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not explicitly provided in search results].
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). [Source not explicitly provided in search results].
  • Efficient peptide coupling involving sterically hindered amino acids. (2007, July 20). Journal of Organic Chemistry. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). [Source not explicitly provided in search results].

Sources

Technical Support Center: H-Lys(Z)-OL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the synthesis of Nε-(Benzyloxycarbonyl)-L-lysinol, commonly known as H-Lys(Z)-OL. This valuable chiral building block is frequently used in the synthesis of peptidomimetics, modified peptides, and other complex molecular architectures. Its synthesis, while conceptually straightforward, is often plagued by issues related to protecting group stability, incomplete reactions, and purification difficulties.

This document moves beyond simple protocols to provide in-depth, causality-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to not only solve the immediate problem but also to understand the underlying chemical principles to prevent future failures.

Logical Workflow for this compound Synthesis

The most reliable and common synthetic route to this compound starts from the commercially available, orthogonally protected Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH). The synthesis proceeds in two key stages: the reduction of the carboxylic acid and the selective deprotection of the α-amino group.

Synthesis_Workflow Start Boc-Lys(Z)-OH Step1 Step 1: Reduction of Carboxylic Acid Start->Step1 Intermediate Boc-Lys(Z)-OL Step1->Intermediate e.g., CDI, NaBH₄ Step2 Step 2: Selective Boc Deprotection Intermediate->Step2 Product This compound Step2->Product e.g., TFA or HCl

Caption: General synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Part 1: The Reduction of Boc-Lys(Z)-OH

Question 1: My reduction of Boc-Lys(Z)-OH with NaBH₄ is not working or is extremely slow. What is the problem?

Answer: This is a common and expected issue. Sodium borohydride (NaBH₄) is a mild reducing agent and is generally not reactive enough to reduce a carboxylic acid or even an ester under standard conditions (e.g., at room temperature in alcoholic solvents).[1][2] The electrophilicity of the carboxylic acid's carbonyl carbon is too low for the nucleophilic hydride from NaBH₄ to attack effectively.

Solution: Activation of the Carboxylic Acid

To facilitate the reduction with NaBH₄, the carboxylic acid must first be activated to a more reactive species. A highly effective and mild method is the in-situ formation of an N-acylimidazolide using 1,1'-carbonyldiimidazole (CDI).[3] This intermediate is significantly more electrophilic and readily reduced by NaBH₄.

Recommended Protocol: CDI-Mediated Reduction of Boc-Lys(Z)-OH

This one-pot procedure avoids harsh reagents and typically proceeds with high yield and without racemization.[3]

StepReagent/SolventEquivalentsTemperature (°C)TimeKey Considerations
1Boc-Lys(Z)-OH1.0Room Temp-Ensure starting material is fully dissolved.
Anhydrous THF-Room Temp-Use a dry, inert atmosphere (N₂ or Ar).
21,1'-Carbonyldiimidazole (CDI)1.3Room Temp15 minCO₂ evolution will be observed.
3NaBH₄ in H₂O1.7030 minAdd the NaBH₄ solution in one portion to the cooled reaction mixture.
41N HCl (Work-up)-0 to RT-Add slowly to quench excess NaBH₄ and neutralize.
5Ethyl Acetate (Extraction)-Room Temp-Extract the aqueous layer.

Question 2: I used a stronger reducing agent, LiAlH₄, and now I have a complex mixture of products and a low yield of Boc-Lys(Z)-OL. What went wrong?

Answer: While Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids, its high reactivity can lead to a lack of chemoselectivity, particularly with a molecule like Boc-Lys(Z)-OH which contains multiple potentially reactive functional groups.[4][5]

There are two primary failure modes when using LiAlH₄ in this synthesis:

  • Cleavage of the Z (Cbz) Group: The benzyloxycarbonyl (Cbz or Z) group, while robust, is susceptible to cleavage by strong reducing agents like LiAlH₄, especially at elevated temperatures.[6] This will lead to the formation of the unprotected diol and other side products.

  • Reaction with the Boc Group: Although less common, the carbonyl of the Boc protecting group can also be attacked by a strong nucleophile like LiAlH₄.

Side_Reactions cluster_0 Intended Reaction cluster_1 Side Reactions BocLysZ_OH Boc-Lys(Z)-OH BocLysZ_OL Boc-Lys(Z)-OL BocLysZ_OH->BocLysZ_OL LiAlH₄ SideProduct1 Z-Group Cleavage Product (Boc-Lys-diol) BocLysZ_OH->SideProduct1 LiAlH₄ (harsh) SideProduct2 Over-reduction Products BocLysZ_OH->SideProduct2 LiAlH₄ (excess/heat)

Caption: Potential reaction pathways with LiAlH₄.

Expert Recommendation:

Avoid using LiAlH₄ for this transformation if possible. The CDI/NaBH₄ method described above is far more selective and reliable.[3] If you must use a stronger borohydride reagent, consider Lithium borohydride (LiBH₄), which can reduce esters and, with activation, acids. However, be aware that even LiBH₄ has been reported to cause some degree of Cbz group reduction.[6]

Part 2: Deprotection of Boc-Lys(Z)-OL

Question 3: I have successfully synthesized Boc-Lys(Z)-OL, but now I'm having trouble with the final Boc deprotection step. What are the best conditions?

Answer: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions. The key is to choose conditions that are strong enough to cleave the Boc group efficiently without affecting the acid-sensitive Z group.

Recommended Methods for Boc Deprotection:

  • Trifluoroacetic Acid (TFA): This is the most common and effective method. A solution of 25-50% TFA in an inert solvent like dichloromethane (DCM) at room temperature will typically remove the Boc group within 1-2 hours.

  • HCl in an Organic Solvent: A solution of 4M HCl in 1,4-dioxane or diethyl ether is also a very effective reagent for Boc deprotection.

Step-by-Step Protocol for Boc Deprotection with TFA:

StepReagent/SolventConcentrationTemperature (°C)TimeKey Considerations
1Boc-Lys(Z)-OL-0-Dissolve the starting material in DCM.
2Trifluoroacetic Acid (TFA)25-50% in DCM0 to RT1-2 hoursAdd TFA dropwise at 0°C, then allow to warm to room temperature.
3--Room Temp-Monitor by TLC until the starting material is consumed.
4Toluene (co-evaporation)-< 40°C-After reaction, evaporate the solvent and co-evaporate with toluene several times to remove residual TFA.

Troubleshooting Tip: While the Z group is generally stable to these acidic conditions for the duration of the Boc deprotection, prolonged exposure to very strong acids (e.g., HBr in acetic acid) can cause its cleavage.[7] Therefore, it is important to monitor the reaction and work it up promptly once the starting material has been consumed.

Part 3: Purification and Characterization

Question 4: My final product, this compound, is difficult to purify by silica gel chromatography. I'm seeing significant tailing and poor separation. What can I do?

Answer: This is a very common issue with amino alcohols. The free primary amine in this compound is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel. This leads to the characteristic "tailing" or "streaking" of the product spot on a TLC plate and poor separation during column chromatography.[8]

Solutions for Purifying this compound:

  • Modify the Eluent: The most effective solution is to add a small amount of a basic modifier to your eluent system. This deactivates the acidic sites on the silica gel, preventing the strong interaction with your product.

    • Recommended Eluent System: Start with a gradient of methanol (0-10%) in dichloromethane (DCM) and add 0.5-1% triethylamine (TEA) or a dilute solution of ammonium hydroxide to the mobile phase.[8]

  • Use a Different Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method that avoids chromatography altogether.

Question 5: How can I confirm that I have successfully synthesized this compound?

Answer: A combination of NMR spectroscopy and mass spectrometry is essential for the unambiguous characterization of your final product.

Expected Analytical Data:

TechniquePrecursor: Boc-Lys(Z)-OLProduct: this compoundKey Changes to Look For
¹H NMR Presence of a large singlet at ~1.4 ppm (9H) for the Boc group. The α-proton will be a multiplet around 3.8-4.0 ppm.Disappearance of the singlet at ~1.4 ppm. The α-proton will shift to a higher field (upfield) to ~3.3-3.5 ppm.The most obvious change is the disappearance of the large 9-proton singlet of the Boc group.
¹³C NMR Presence of signals for the Boc group at ~80 ppm (quaternary carbon) and ~28 ppm (methyl carbons). The carboxylic acid carbonyl is absent, and a signal for the -CH₂OH carbon appears around 60-65 ppm.Disappearance of the Boc group signals.The absence of the two characteristic Boc signals is a clear indicator of successful deprotection.
Mass Spec (ESI+) [M+H]⁺, [M+Na]⁺[M+H]⁺, [M+Na]⁺A decrease in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ).

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Amino Alcohols. BenchChem.
  • El Oualid, F., Merkx, R., Ekkebus, R., Hameed, D. S., Smit, J. J., de Jong, A., Hilkmann, H., Sixma, T. K., & Ovaa, H. (2010). Supporting Information: Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin. Wiley-VCH.
  • Reddit user discussion. (2023). Selective reduction of ester with Cbz amine. r/chemistry.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Hwang, S., & Davis, J. T. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 109.
  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH).
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
  • BenchChem. (2025). Application Note: Characterization of H-Lys-Gly-OH.HCl by NMR Spectroscopy.
  • Column Chromatography. (n.d.).
  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of Synthetic H-Arg-Lys-OH.
  • AKJournals. (n.d.).
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000182).
  • ChemicalBook. (n.d.). Z-LYS(BOC)-OH(2389-60-8) 1H NMR spectrum.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Sigma-Aldrich. (n.d.). H-Lys(Z)-OH.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
  • MedchemExpress. (n.d.). H-Lys(Z)
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • ElectronicsAndBooks. (n.d.).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups [PDF].
  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?.
  • National Institutes of Health. (n.d.). Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids.
  • Chem-Impex. (n.d.). Nα-Z-Nε-Boc-L-lysine methyl ester.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry.
  • PubMed. (1985). Synthesis of N-epsilon-lithocholyl-L-lysine, a component of tissue-bound lithocholic acid, via....
  • DiVA portal. (n.d.).
  • MDPI. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects.
  • PubMed. (1964). ENZYMIC SYNTHESIS OF EPSILON-N-ACETYL-L-LYSINE.
  • ACS Publications. (n.d.). Asymmetric synthesis of alcohols, amines, and amino acids.
  • National Institutes of Health. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • PubMed. (n.d.). Biosynthesis of epsilon-poly-L-lysine in a cell-free system of Streptomyces albulus.
  • ACS Publications. (n.d.). ASAP (As Soon As Publishable).

Sources

Technical Support Center: Chiral Integrity in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Avoiding Racemization of H-Lys(Z)-OL During Activation & Coupling Reactions

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in peptide synthesis: maintaining the stereochemical purity of amino acids when coupling with this compound (Nε-benzyloxycarbonyl-L-lysinol). While this compound itself is not activated in a way that would lead to racemization at its chiral center, the activation of the incoming N-protected amino acid for coupling is a step where racemization is a significant risk. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate this challenge successfully.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of an amino acid to this compound?

A1: Racemization predominantly occurs during the activation of the carboxylic acid of the N-protected amino acid that you intend to couple with this compound.[1][2] The most common mechanism involves the formation of a planar oxazolone (also known as an azlactone) intermediate from the activated amino acid.[1][2] This planar structure allows for the loss of stereochemical integrity at the alpha-carbon before the coupling reaction with the hydroxyl or amino group of this compound can take place.[1][3] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate which can also result in racemization.[2]

Q2: Are certain amino acids more prone to racemization than others?

A2: Yes, some amino acids are inherently more susceptible to racemization. Histidine (His) and Cysteine (Cys) are particularly notorious for their high propensity to racemize during activation.[1][4][5] Other amino acids that can be sensitive to racemization, especially under suboptimal conditions, include Phenylalanine (Phe) and Serine (Ser).[1][5][6] While Lysine itself is not among the most susceptible, the conditions used for coupling can still induce racemization in any chiral amino acid (except glycine).[7]

Q3: How does the choice of coupling reagent impact racemization?

A3: The choice of coupling reagent is a critical factor in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization by promoting the formation of highly reactive O-acylisourea intermediates which readily form oxazolones.[3][8]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, TBTU): These are generally more efficient and lead to less racemization compared to carbodiimides alone, as they react with the carboxylic acid to form active esters.[9][10][11] HATU, which is the HOAt analogue of HBTU, is often considered superior in minimizing racemization.[9][12]

  • Phosphonium Salts (e.g., BOP, PyBOP): These reagents also suppress racemization effectively.[9][12] However, a significant drawback of BOP is the formation of the carcinogenic byproduct, hexamethylphosphoramide (HMPA).[10] PyBOP is a safer alternative.

Q4: What is the function of additives like HOBt, HOAt, and OxymaPure?

A4: Additives are essential for suppressing racemization, particularly when using carbodiimide-based coupling reagents.[3][8][13] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) work by intercepting the highly reactive activated intermediate (e.g., O-acylisourea) to form an active ester.[13] This active ester is more stable than the initial activated species, yet sufficiently reactive to couple with the amine, and is less prone to cyclizing into the problematic oxazolone intermediate.[3][8][13] HOAt and OxymaPure are generally considered more effective than HOBt at suppressing racemization.[3][8][14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving racemization issues encountered during the coupling of N-protected amino acids to this compound.

Problem 1: Significant Diastereomeric Impurity Detected Post-Coupling
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate Coupling ReagentIf using a carbodiimide (DCC, DIC) alone, switch to a modern onium salt reagent like HATU or HCTU. Alternatively, always use carbodiimides in conjunction with a racemization-suppressing additive.Onium salts and carbodiimide/additive combinations generate active esters that are less prone to forming the planar oxazolone intermediate, which is the primary pathway for racemization.[3][8][9]
Ineffective AdditiveIf using HOBt, consider switching to the more effective HOAt or OxymaPure.HOAt is more acidic than HOBt, leading to a more reactive active ester and faster coupling, which outcompetes the rate of racemization.[14] OxymaPure is a non-explosive and highly effective alternative to both.[3]
Excessively Strong or Sterically Unhindered BaseIf using triethylamine (TEA), switch to a bulkier and/or weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings, consider using 2,4,6-collidine.Strong, non-hindered bases can directly abstract the α-proton of the activated amino acid, leading to racemization via an enolate intermediate.[3][8] Weaker or more sterically hindered bases minimize this side reaction.[3][8]
High Reaction TemperaturePerform the coupling reaction at a lower temperature, ideally starting at 0°C and allowing it to slowly warm to room temperature.Higher temperatures accelerate all reactions, including the rate of oxazolone formation and enolization, thereby increasing the risk of racemization.[1][6]
Prolonged Activation TimeMinimize the pre-activation time of the amino acid before adding this compound.The longer the activated amino acid exists in solution before reacting with the amine, the greater the opportunity for it to racemize.[12]
Problem 2: Racemization Occurs Even with Optimized Reagents
Potential Cause Troubleshooting Action Scientific Rationale
Solvent EffectsEnsure the use of high-purity, anhydrous solvents. For some challenging couplings, consider alternative solvents to the commonly used DMF, such as NMP or a mixture of DMF/DCM.The polarity and basicity of the solvent can influence the stability of the activated intermediates and the rate of racemization.
Protecting Group EffectsThe N-terminal protecting group of the amino acid being activated can influence racemization. Urethane-type protecting groups like Fmoc, Boc, and Z (Cbz) are designed to suppress racemization by making oxazolone formation less favorable compared to acyl-type protecting groups.[3][15]The electron-withdrawing nature of the urethane carbonyl group reduces the nucleophilicity of the amide nitrogen, disfavoring the cyclization to form the oxazolone.[15]
Use of Copper(II) ChlorideFor solution-phase couplings, the addition of CuCl₂ has been shown to be highly effective in suppressing racemization, particularly with carbodiimide methods.Copper(II) chloride is believed to suppress the racemization of the 5(4H)-oxazolone intermediate, should it form.[4][16]

Visualizing the Mechanism of Racemization

The following diagram illustrates the primary pathway for racemization during amino acid activation.

racemization_mechanism cluster_0 Activation & Racemization Pathway cluster_1 Suppression Pathway AA L-Amino Acid (Chiral Center Intact) Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated Coupling Reagent (e.g., DCC) Oxazolone Planar Oxazolone (Loss of Chirality) Activated->Oxazolone Cyclization (Fast, Base-Catalyzed) Racemized Racemized Amino Acid (D/L Mixture) Oxazolone->Racemized Tautomerization Activated_S Activated Intermediate ActiveEster Active Ester (Less Prone to Racemization) Activated_S->ActiveEster Additive (e.g., HOAt) Peptide Desired Peptide (Chiral Integrity Maintained) ActiveEster->Peptide Coupling with This compound workflow start Start: Coupling to this compound is_sensitive Is the amino acid racemization-prone? (e.g., His, Cys) start->is_sensitive use_hatu Use high-performance reagent: HATU + DIPEA at 0°C is_sensitive->use_hatu Yes use_dic_oxyma Use cost-effective method: DIC + OxymaPure at 0°C is_sensitive->use_dic_oxyma No check_racemization Analyze product for diastereomeric purity (LC-MS/Chiral HPLC) use_hatu->check_racemization use_dic_oxyma->check_racemization success Success: Proceed with synthesis check_racemization->success Acceptable troubleshoot Racemization > 1%: Consult Troubleshooting Guide (e.g., change base, lower temp) check_racemization->troubleshoot Unacceptable

Sources

Technical Support Center: Purification Challenges for Peptides Synthesized with H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing and purifying peptides can be a complex process, with each protecting group presenting its own unique set of challenges. This guide is dedicated to researchers, scientists, and drug development professionals working with peptides containing Lysine protected by the benzyloxycarbonyl (Z or Cbz) group, often introduced using H-Lys(Z)-OL.

The Z-group is a classic amine protecting group, valued for its stability under a range of conditions, particularly the mildly basic and acidic treatments used in standard Fmoc and Boc solid-phase peptide synthesis (SPPS) respectively.[1] However, this same stability is the primary source of purification challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve high-purity peptides.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems encountered during the purification of peptides synthesized with this compound.

Issue 1: A major, late-eluting peak is observed in the crude HPLC, corresponding to the mass of the fully protected peptide.

Observation: After cleavage from the resin and analysis by LC-MS, the primary peak in your chromatogram has a mass that includes the Z-group (+134.1 Da) on the Lysine residue. The desired, fully deprotected peptide is a minor product or is not observed at all.

Probable Cause: The benzyloxycarbonyl (Z) group is highly stable to trifluoroacetic acid (TFA), the reagent most commonly used for cleavage and global deprotection in modern Fmoc-based SPPS.[1][2] Standard cleavage cocktails, such as 95% TFA with scavengers, are often insufficient to remove the Z-group, especially with short reaction times (2-3 hours). This is a common issue when this compound is used in a synthesis strategy where other side-chain protecting groups (like Boc, tBu, Trt) are intended to be removed by TFA.

Recommended Solutions:

  • Re-evaluate Your Deprotection Strategy: The Z-group is not orthogonal to acid-labile resins and side-chain protecting groups under the same conditions. Its removal typically requires harsher methods.

  • Employ Catalytic Hydrogenolysis: This is the most effective and mildest method for Z-group removal post-cleavage. The crude peptide, after TFA cleavage and precipitation, is dissolved in a suitable solvent and treated with hydrogen gas in the presence of a palladium catalyst.

Experimental Protocol: Catalytic Hydrogenolysis for Z-Group Removal
  • Preparation: After cleaving the peptide from the resin with your standard TFA cocktail and precipitating with cold diethyl ether, dry the crude peptide pellet thoroughly.

  • Dissolution: Dissolve the crude peptide in a solvent such as methanol (MeOH), acetic acid (AcOH), or a mixture thereof. Ensure the peptide is fully dissolved.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst. A common starting point is 10-20% of the peptide weight.

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the vessel with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions). Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering out the Pd/C catalyst (e.g., through a syringe filter), and analyzing by HPLC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully filter the entire solution through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate by rotary evaporation. The resulting peptide is now ready for purification by RP-HPLC.

Data Summary: Z-Group Removal Conditions
MethodReagentsConditionsEfficacyNotes
Standard TFA Cleavage 95% TFA, 2.5% H₂O, 2.5% TIPS2-4 hours, RTVery Low Insufficient for Z-group removal.[1]
Strong Acidolysis (Boc-SPPS) Anhydrous HF or TFMSOTf0°C to RT, 1-2 hoursHigh Used in Boc-SPPS; not compatible with most Fmoc-SPPS resins.[1][3]
Catalytic Hydrogenolysis H₂, 10% Pd/C catalyst in MeOH or AcOHRT, atmospheric pressure, 2-16 hoursVery High Clean, efficient, and compatible with most other functional groups (except those containing sulfur).
Issue 2: Multiple impurity peaks are observed, some with mass additions of +90 Da.

Observation: LC-MS analysis of the crude product shows several unexpected peaks. One or more of these peaks correspond to the desired peptide mass plus an additional 90 Da (or multiples thereof).

Probable Cause: During cleavage with strong acids, the Z-group is cleaved to generate a benzyl carbocation (C₇H₇⁺). This is a highly reactive electrophile. If your peptide sequence contains nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), Serine (Ser), or Threonine (Thr), the benzyl cation can re-attach to their side chains, causing a +90 Da modification.[4] This side reaction is exacerbated if the cleavage cocktail contains insufficient or inappropriate scavengers.

Recommended Solutions:

  • Optimize the Scavenger Cocktail: The choice of scavenger is critical. Triisopropylsilane (TIPS) is an excellent carbocation scavenger, but for benzylation, a "softer" nucleophile can be more effective.

  • Add a Benzyl Scavenger: Including a scavenger like thioanisole or p-cresol in the cleavage cocktail can effectively trap the benzyl cation before it reacts with the peptide.

Troubleshooting Workflow for Side-Product Formation

G start Crude Peptide Analysis check_mass Mass Spec shows Mass +90 Da? start->check_mass cause Probable Cause: Benzylation of Trp, Met, Tyr, Ser, Thr check_mass->cause Yes other_issue Investigate other purification issues (e.g., aggregation, incomplete coupling). check_mass->other_issue No solution Solution: Optimize Cleavage Cocktail cause->solution step1 1. Add Thioanisole (5%) to trap benzyl cations. solution->step1 step2 2. Ensure sufficient TIPS (2.5%) is present. step1->step2 step3 3. Re-run cleavage and analyze by LC-MS. step2->step3

Caption: Workflow for diagnosing and solving benzylation side reactions.

Issue 3: Poor peak shape and resolution during RP-HPLC purification.

Observation: The crude peptide chromatogram shows broad peaks, peak tailing, or a failure to resolve the desired product from a closely eluting impurity.

Probable Cause:

  • Co-elution with Z-protected Peptide: The Z-group is hydrophobic and significantly increases a peptide's retention time on a reversed-phase column. If deprotection is incomplete, the Z-protected peptide will elute very close to, or even co-elute with, other hydrophobic impurities, making purification difficult.[5][6]

  • Peptide Aggregation: Peptides containing a Z-protected lysine may be more prone to aggregation due to the hydrophobicity of the protecting group, leading to poor chromatographic performance.[4][7]

  • Ion-Pairing Issues: Suboptimal concentrations of the ion-pairing reagent (like TFA) can lead to poor peak shape, especially if the silica quality of the HPLC column is low.[6]

Recommended Solutions:

  • Ensure Complete Deprotection First: Before attempting purification, confirm the Z-group has been completely removed using one of the methods described in Issue 1. This eliminates the primary source of difficult-to-separate impurities.

  • Optimize HPLC Gradient: Use a shallower gradient to increase the separation between the desired peptide and any remaining impurities. For example, instead of a 5-50% acetonitrile gradient over 30 minutes, try a 15-35% gradient over the same time period.[8]

  • Modify Mobile Phase: Consider adding a small percentage (e.g., 0.1%) of formic acid to the mobile phase in addition to TFA, which can sometimes improve peak shape. For severe aggregation, using a different organic modifier like isopropanol or adding a chaotropic agent might be necessary, though this is less common.[4]

  • Change Column Chemistry: If a standard C18 column fails to provide adequate resolution, switching to a different stationary phase, such as C4 or Phenyl, can alter the selectivity and improve separation.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my standard TFA cleavage cocktail not removing the Z-group from Lysine?

A1: The Z-group's stability comes from the benzylic C-O bond, which is resistant to cleavage by moderately strong acids like TFA. While TFA is strong enough to cleave t-butyl-based protecting groups (like Boc), it is not acidic enough to efficiently protonate and cleave the Z-group.[1] Complete removal requires much stronger acids like HF (used in Boc-SPPS) or a different chemical mechanism entirely, such as catalytic hydrogenolysis.[1][3]

Q2: What is "catalytic hydrogenation," and are there any risks?

A2: Catalytic hydrogenation (or hydrogenolysis) is a chemical reaction that uses hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C), to cleave chemical bonds.[9][10] For the Z-group, this reaction cleaves the benzylic C-O bond, releasing the free amine and generating toluene as a harmless byproduct. It is a very clean and efficient method. However, it is not compatible with peptides containing sulfur, specifically Methionine (Met) and Cysteine (Cys), as sulfur can poison the palladium catalyst, rendering it inactive.

Q3: How does the presence of a Z-group affect my peptide's retention time in RP-HPLC?

A3: The Z-group contains a benzene ring, which is very hydrophobic. Its presence will cause the peptide to be retained much more strongly on a reversed-phase HPLC column (like a C18).[5] This results in a significantly longer retention time compared to the fully deprotected peptide. This property is useful for monitoring the deprotection reaction: as the reaction proceeds, the late-eluting, Z-protected peak will decrease while the earlier-eluting, deprotected peptide peak increases.

Q4: Can I remove the Z-group on-resin before cleaving my peptide?

A4: On-resin hydrogenolysis is possible but can be challenging. The solid-phase support can hinder the efficiency of the catalyst, and ensuring complete reaction on a solid support is difficult to monitor. It is generally more reliable to cleave the peptide from the resin first and then perform the hydrogenolysis in solution, where reaction kinetics are more favorable.[11]

References

  • A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Edinburgh Research Explorer.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Technical Support Center: H-His-Lys-OH Peptide Synthesis. Benchchem.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
  • Troubleshooting low yield in H-Arg-Lys-OH synthesis. Benchchem.
  • Use of chlorinated benzyloxycarbonyl protecting groups to eliminate N.epsilon.-branching at lysine during solid-phase peptide synthesis. Journal of the American Chemical Society.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • HPLC of Peptides and Proteins. Methods in Molecular Biology.
  • Purification of naturally occurring peptides by reversed-phase HPLC.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.

Sources

Technical Support Center: Impact of Base Selection on H-Lys(Z)-OL Coupling Success

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of base selection in the successful coupling of H-Lys(Z)-OL and its derivatives. As Senior Application Scientists, we understand that navigating the nuances of peptide synthesis is key to achieving high yields and purity. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing the function and impact of bases in peptide coupling reactions involving the amino alcohol this compound.

Q1: What is the primary role of a base in an this compound coupling reaction?

In peptide synthesis, a base serves two fundamental purposes. First, the N-terminal α-amino group of this compound is typically protonated (present as an ammonium salt), rendering it non-nucleophilic. The added base deprotonates this ammonium salt to liberate the free, nucleophilic primary amine, which is essential for attacking the activated carboxylic acid.[1] Second, many modern coupling reagents, particularly aminium/uronium and phosphonium salts like HATU or PyBOP, require a tertiary base to facilitate the activation of the carboxylic acid and to neutralize acidic byproducts formed during the reaction.[2]

Q2: Why is base selection so critical for preventing epimerization during coupling?

Epimerization, the loss of stereochemical integrity at the α-carbon of the amino acid being activated, is a major side reaction in peptide synthesis.[3][4] This process is highly influenced by the choice of base. The reaction proceeds through the formation of a highly reactive intermediate, such as an O-acylisourea or an active ester.[5][6] A sufficiently strong base can abstract the proton from the α-carbon of this activated intermediate. This leads to the formation of a planar 5(4H)-oxazolone intermediate, which can be re-protonated from either side, resulting in a mixture of L- and D-isomers (epimers).[5] Therefore, the strength and steric properties of the base are directly correlated with the risk of epimerization.[7]

Q3: What are the key properties to consider when selecting a base for a sensitive coupling?

When coupling an amino acid onto this compound, two main properties of the base must be considered:

  • Basicity (pKa): The strength of the base is paramount. A base must be strong enough to deprotonate the this compound amine but not so strong that it readily deprotonates the α-carbon of the activated amino acid. Stronger bases significantly increase the rate of epimerization.[7][8]

  • Steric Hindrance: The base should be non-nucleophilic to avoid reacting with the activated carboxyl group itself. Sterically hindered bases, such as N,N-Diisopropylethylamine (DIPEA), are designed to be poor nucleophiles while remaining effective proton scavengers.[9]

A Comparative Guide to Common Bases

The choice of base is a critical parameter that must be optimized for each specific coupling. The following table provides a comparison of bases commonly used in Fmoc-based solid-phase peptide synthesis (SPPS).

BaseStructurepKa (Conjugate Acid)Key Characteristics & Recommendations
DIPEA (Hünig's Base)C8H19N~10.7Strong & Hindered: Widely used due to its strong basicity and steric bulk.[2] However, its high pKa makes it a significant contributor to epimerization, especially in sensitive couplings.[7] Recommended for standard couplings but should be used with caution for residues prone to racemization.
NMM (N-Methylmorpholine)C5H11NO~7.4Weaker & Less Hindered: A significantly weaker base than DIPEA, making it a superior choice for minimizing epimerization.[7][8] It is often the preferred base for coupling racemization-prone amino acids or in fragment condensation.
Collidine (2,4,6-Trimethylpyridine)C8H11N~7.4Weaker & Hindered: Similar in basicity to NMM but more sterically hindered. It is an excellent choice for suppressing epimerization and is particularly effective when used with triphosgene for generating acid chlorides.[2]

Note: pKa values are approximate and can vary based on the solvent system.[10][11]

Troubleshooting Guide: Base-Related Coupling Issues

This section provides direct, actionable advice for common problems encountered during this compound coupling where the base is a likely culprit.

Scenario 1: Low Coupling Yield

Q: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the potential base-related causes?

A: An incomplete coupling reaction points to insufficient nucleophilicity of the this compound amine or inefficient activation.

  • Insufficient Base Equivalents: Ensure at least 2-3 equivalents of base are used relative to the amino acid. For aminium/uronium reagents like HATU, up to 6 equivalents may be necessary to drive the reaction to completion.[12]

  • Incorrect Base Strength: While strong bases can cause epimerization, a base that is too weak may not efficiently deprotonate the amine, leading to a slow or stalled reaction. If you are using a very weak base and seeing poor yields, consider a moderately stronger one like NMM.

  • Suboptimal Reagent Combination: The chosen base may not be optimal for the coupling reagent. While phosphonium and aminium reagents require a base, carbodiimides like DIC can often be run with minimal base, especially when paired with additives like OxymaPure, to reduce side reactions.[2]

Scenario 2: High Levels of Diastereomeric Impurity

Q: My crude product analysis by HPLC/MS shows a significant peak corresponding to the diastereomer of my desired product. How can I fix this by changing the base?

A: The presence of a diastereomer is a clear sign of epimerization of the incoming amino acid during the activation and coupling step.[3] This is almost always exacerbated by the base.

  • Switch to a Weaker Base: This is the most effective solution. If you are using DIPEA, immediately switch to a weaker base like N-methylmorpholine (NMM) or collidine.[7][8] This reduces the rate of α-proton abstraction from the activated intermediate, thereby suppressing the formation of the problematic oxazolone.

  • Optimize Base Equivalents: Use the minimum number of equivalents of base required to achieve a complete reaction. Excess base, especially a strong one, creates a more basic environment that promotes epimerization.

  • Confirm Additive Presence: Ensure you are using an anti-racemization additive like OxymaPure or HOAt alongside your coupling reagent.[5][13] These additives form active esters that are more stable and less prone to epimerization than the initial O-acylisourea intermediate formed with carbodiimides.[5][6]

Visualized Workflows and Protocols

To provide a comprehensive understanding, we have diagrammed the key chemical pathways and a troubleshooting workflow.

Diagram 1: General Peptide Coupling Mechanism

G cluster_activation Activation Step cluster_coupling Coupling Step AA R-COOH (Protected Amino Acid) AE Activated Intermediate (Active Ester) AA->AE + Coupling Reagent CR Coupling Reagent (e.g., HATU, DIC) CR->AE Base1 Base (e.g., DIPEA, NMM) Base1->AE Facilitates Reaction Peptide Coupled Product (Peptide Bond Formed) AE->Peptide LysOL This compound (Protonated) FreeAmine This compound (Free Amine) LysOL->FreeAmine Base2 Base Base2->FreeAmine Deprotonates FreeAmine->Peptide Nucleophilic Attack

Caption: General workflow for peptide bond formation.

Diagram 2: Epimerization Side Reaction Pathway

G AE L-Amino Acid Activated Ester Oxazolone Planar 5(4H)-Oxazolone (Achiral Intermediate) AE->Oxazolone - H+ Desired Desired L-Peptide AE->Desired + this compound Base Strong Base (e.g., DIPEA) Base->Oxazolone Abstracts α-proton Oxazolone->AE + H+ Epimer D-Amino Acid Activated Ester (Epimer) Oxazolone->Epimer + H+ (Opposite Face) Proton H+ Undesired Undesired D-Peptide (Diastereomer) Epimer->Undesired + this compound

Caption: Mechanism of base-catalyzed epimerization.

Diagram 3: Troubleshooting Decision Tree

G Start Problem Detected: Low Yield or Epimerization CheckPurity Check Reagent Purity (Amino Acid, Base, Solvent) Start->CheckPurity ProblemType What is the primary issue? CheckPurity->ProblemType LowYield Low Yield / Incomplete Rxn ProblemType->LowYield Low Yield Epimerization High Epimerization ProblemType->Epimerization Epimerization CheckBaseEq Increase Base Equivalents (e.g., 2 -> 4 eq.) LowYield->CheckBaseEq SwitchBaseStronger Consider Moderately Stronger Base (e.g., NMM) LowYield->SwitchBaseStronger SwitchBaseWeaker Switch to Weaker Base (DIPEA -> NMM or Collidine) Epimerization->SwitchBaseWeaker OptimizeConditions Optimize Other Conditions (Temp, Time, Concentration) CheckBaseEq->OptimizeConditions SwitchBaseStronger->OptimizeConditions CheckAdditive Ensure Additive is Used (OxymaPure, HOAt) SwitchBaseWeaker->CheckAdditive CheckAdditive->OptimizeConditions End Re-run and Analyze OptimizeConditions->End

Caption: Troubleshooting workflow for coupling issues.

Validated Experimental Protocol
High-Efficiency, Low-Epimerization Coupling of Fmoc-Phe-OH onto this compound on Solid Support

This protocol is designed for a standard solid-phase synthesis and prioritizes the suppression of epimerization.

  • Resin Preparation:

    • Swell the this compound-loaded resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes each.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Rationale: The combination of a carbodiimide (DIC) with OxymaPure forms a highly reactive Oxyma active ester, which is less prone to epimerization than the corresponding O-acylisourea intermediate and safer than HOBt-based activators.[5][13]

  • Deprotonation and Coupling:

    • Wash the resin thoroughly with DMF to remove any residual piperidine from the previous Fmoc-deprotection step.

    • Add a solution of N-methylmorpholine (NMM) (4 eq.) in DMF to the resin and agitate for 2 minutes.

    • Rationale: Using the weaker base NMM minimizes the risk of epimerization during the subsequent coupling step.[7]

    • Drain the resin and immediately add the pre-activated amino acid solution from step 2.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm reaction completion (beads should be colorless/yellow).[14]

    • If the test is positive (blue beads), indicating incomplete coupling, a second coupling may be necessary.[8][14]

    • Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

References

Sources

Validation & Comparative

A Comparative Guide to HPLC and qNMR for Purity Analysis of H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and development of amino acid-based therapeutics, the purity of protected amino acid derivatives is paramount. This guide provides an in-depth technical comparison of two robust analytical methods for determining the purity of Nε-(benzyloxycarbonyl)-L-lysine (H-Lys(Z)-OL): High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to empower you in selecting the most appropriate analytical strategy for your research and development needs.

The Critical Role of Purity in Protected Amino Acids

This compound is a key building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the epsilon-amino group of lysine, directing peptide bond formation to the alpha-amino group. The presence of impurities, such as diastereomers, incompletely protected or deprotected species, or side-reaction products, can significantly impact the yield, purity, and biological activity of the final peptide. Therefore, accurate and precise purity determination is a critical quality control step.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of purity analysis in the pharmaceutical industry. Its high resolving power allows for the separation of the main compound from closely related impurities.

The Science Behind the Separation: Expertise & Experience

The benzyloxycarbonyl group in this compound contains a chromophore, making it readily detectable by UV-Vis spectrophotometry. A typical RP-HPLC method leverages a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, with an acidic modifier to ensure good peak shape. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic molecules will have a stronger interaction with the C18 stationary phase and thus elute later.

A Self-Validating HPLC Protocol for this compound Purity

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with regulatory expectations such as those outlined in USP General Chapter <621> Chromatography[1][2][3][4][5] and ICH Q2(R1) Validation of Analytical Procedures[6][7][8].

Experimental Protocol: RP-HPLC Purity of this compound

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Trustworthiness Through System Suitability:

Before sample analysis, a system suitability solution (containing this compound and a known impurity or a closely related compound) should be injected. Key parameters to monitor include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Resolution: Should be ≥ 2.0 between the main peak and the closest eluting impurity.

  • Repeatability: Relative standard deviation (RSD) of peak areas from replicate injections should be ≤ 2.0%.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve This compound Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phases A & B Equilibrate Equilibrate Column MobilePhase->Equilibrate Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Experimental workflow for HPLC purity analysis of this compound.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary method for purity assessment.[9][10][11][12][13] Unlike HPLC, which relies on the response factor of a chromophore, qNMR provides a direct measure of the molar concentration of an analyte.

The Power of Proportionality: Expertise & Experience

The fundamental principle of qNMR is that the integral of a specific resonance in the NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a known, pure internal standard with the integral of the analyte, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself. This is a significant advantage, especially when dealing with novel compounds or when impurity standards are not available.

A Self-Validating qNMR Protocol for this compound Purity

This protocol outlines a robust method for determining the absolute purity of this compound using an internal standard.

Experimental Protocol: qNMR Purity of this compound

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (high purity, stable, with sharp singlets that do not overlap with the analyte signals).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the benzylic protons of the Z group) and the singlet of the internal standard (maleic acid).

  • Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Trustworthiness Through Orthogonality:

qNMR provides an orthogonal (different in principle) method to HPLC, adding a higher level of confidence in the purity assessment. It is particularly adept at identifying and quantifying non-chromophoric impurities and residual solvents that may be missed by UV-based HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Analyte Accurately Weigh This compound Dissolve Dissolve in DMSO-d6 Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & IS Peaks Process->Integrate Calculate Calculate % Purity (Absolute) Integrate->Calculate Report Generate Report Calculate->Report

Figure 2: Experimental workflow for qNMR purity analysis of this compound.

Head-to-Head Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR depends on the specific analytical needs and available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on polarity.Molar concentration determined by signal integration.
Quantification Relative (area percent) unless a certified reference standard is used for calibration.Absolute (mass percent) using an internal standard.
Specificity High; can separate closely related impurities.High; based on unique chemical shifts. Can be limited by signal overlap.
Sensitivity Generally higher, especially for trace impurities.Lower sensitivity than HPLC, but can be improved with higher field instruments.
Impurity Detection Excellent for chromophoric impurities. May miss non-chromophoric compounds and residual solvents.Detects all proton-containing molecules, including non-chromophoric impurities and residual solvents.
Reference Standard Requires a reference standard of the analyte for identity confirmation and, ideally, of impurities for accurate quantification.Does not require a reference standard of the analyte for purity determination (uses an internal standard).
Throughput High, especially with an autosampler.Lower throughput compared to HPLC.
Instrumentation Widely available in analytical laboratories.Requires access to an NMR spectrometer.

Conclusion: A Synergy of Techniques for Uncompromised Quality

Both HPLC and qNMR are powerful techniques for the purity assessment of this compound. HPLC excels in its high resolving power for separating a wide range of potential impurities and its suitability for high-throughput screening. qNMR, as a primary analytical method, offers the distinct advantage of absolute purity determination without the need for an analyte-specific reference standard and can provide a more complete picture of all proton-containing species in the sample.

For routine quality control and release testing, a validated HPLC method is often the industry standard. However, for the comprehensive characterization of a reference standard or for investigating out-of-specification results, the orthogonal data provided by qNMR is invaluable. Ultimately, the judicious application of both techniques provides the highest level of confidence in the purity of this compound, ensuring the quality and integrity of subsequent research and drug development endeavors.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • Agilent Technologies.
  • BioGlobaX.
  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
  • Starodub. Revised ICH Guideline Q2(R1)
  • ICH. Quality Guidelines.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Emery Pharma.
  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. 2014.
  • University of Oxford.
  • Emery Pharma.
  • Chemistry For Everyone.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in peptide chemistry, the precise characterization of synthetic peptides is paramount. The choice of protecting groups and C-terminal modifications significantly impacts not only the synthetic strategy but also the subsequent analytical verification by mass spectrometry. This guide provides an in-depth comparison of the mass spectrometric behavior of peptides containing the ε-benzyloxycarbonyl-protected lysine alcohol (H-Lys(Z)-OL) against common alternatives, supported by experimental insights and protocols.

The Analytical Significance of Protecting Groups and C-Terminal Modifications

In peptide synthesis, the benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the lysine side-chain amine.[1] Its stability under certain conditions and removal by hydrogenolysis or strong acids make it a valuable tool.[1] When coupled with a C-terminal alcohol (-OL) instead of the natural carboxylic acid, the peptide's physicochemical properties, including its behavior in an electrospray ionization (ESI) source, are altered.

Understanding the mass spectrometric "fingerprint" of these modifications is crucial for confirming synthesis success, identifying impurities, and characterizing peptide drug candidates.[2][3] The fragmentation patterns observed during tandem mass spectrometry (MS/MS) provide the primary sequence and can pinpoint the location of modifications.[4][5]

Comparative Fragmentation Analysis: this compound vs. Alternatives

The core of peptide mass spectrometry lies in the predictable fragmentation of the peptide backbone upon collision-induced dissociation (CID), primarily yielding b- and y-type ions.[6][7] However, side-chain modifications dramatically influence this process.

This compound Peptides: A Unique Fragmentation Signature

Peptides featuring this compound exhibit a distinct fragmentation pattern dominated by the Z-group.

  • Dominant Neutral Loss: The most characteristic fragmentation pathway for the Z-group is the facile loss of the benzyl group (C₇H₇, 91 Da) and subsequent loss of CO₂ (44 Da), or the entire benzyloxycarbonyl group as a neutral loss of 135 Da. This is often the most abundant fragmentation event, sometimes suppressing backbone fragmentation.

  • Characteristic Fragment Ions: The fragmentation of the Z-group itself, particularly cleavage at the benzyl moiety, provides a strong diagnostic signal.[2]

  • C-Terminal Alcohol Influence: The C-terminal alcohol can influence the charge state distribution during ESI. While standard tryptic peptides with a C-terminal lysine or arginine are typically doubly or triply charged, the absence of a C-terminal carboxylic acid can subtly alter this distribution.[7][8]

Alternative 1: Peptides with Boc-Protected Lysine

The tert-Butoxycarbonyl (Boc) group is another common lysine protecting group. Its fragmentation is highly predictable and distinct from the Z-group.[2][9]

  • Predictable Losses: Under ESI-MS, the Boc group is characterized by the neutral loss of isobutylene (56 Da) and the entire Boc group (100 Da).[2] This predictable fragmentation makes it straightforward to identify.[9]

  • Backbone Fragmentation: The lability of the Boc group often means that its loss occurs readily, leaving a standard peptide ion that can then undergo conventional backbone fragmentation to yield sequence information.

Alternative 2: Peptides with a Standard C-Terminal Carboxylic Acid

Replacing the C-terminal alcohol with a standard carboxylic acid (-OH) significantly alters the peptide's properties.

  • Ionization Efficiency: The presence of the C-terminal carboxyl group can impact the overall charge state and ionization efficiency in positive-ion ESI.[8]

  • Fragmentation: Peptides with a C-terminal carboxylic acid typically exhibit classic b- and y-ion series, providing clear sequence information. The y-ions, which contain the C-terminus, will have a different mass compared to their C-terminal alcohol counterparts.

Data Summary: Comparative Fragmentation
FeatureThis compound PeptideBoc-Lys PeptideStandard C-Terminal (-OH) Peptide
Primary Neutral Loss Loss of benzyl (91 Da), CO₂ (44 Da), or Z-group (135 Da)Loss of isobutylene (56 Da) or Boc-group (100 Da)Loss of water (18 Da) and ammonia (17 Da) are common but not dominant
Diagnostic Ions Fragments from the benzyl moiety[2]Ions corresponding to the loss of isobutylene[2]Full b- and y-ion series[6]
Backbone Fragmentation Can be suppressed by dominant Z-group fragmentationGenerally robust after initial loss of the Boc groupTypically clear and predictable
Analytical Challenge Dominant neutral loss can mask sequence-informative ionsGenerally straightforward to interpretPotential for multiple charge states can complicate spectra[10]

Experimental Protocols and Methodologies

To achieve reliable and comparable data, a standardized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is essential.[2]

Sample Preparation
  • Dissolution: Dissolve peptide samples in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution to 1-10 µM with the LC mobile phase A (see below) for injection.

Liquid Chromatography (LC) Workflow

A robust LC method is critical for separating the target peptide from synthetic impurities.

LC_Workflow cluster_LC LC System Sample Peptide Sample (1-10 µM) Injector Autosampler Sample->Injector Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) Injector->Column MS Mass Spectrometer Column->MS SolventA Mobile Phase A (0.1% FA in Water) Pump HPLC Pump SolventA->Pump SolventB Mobile Phase B (0.1% FA in ACN) SolventB->Pump Pump->Injector Gradient MS_Workflow cluster_MS Mass Spectrometry System ESI Electrospray Ionization (ESI) Positive Ion Mode MS1 MS1 Full Scan (Survey Scan) m/z 200-2000 ESI->MS1 Ion Generation Isolation Precursor Ion Isolation (Top 3-5 Abundant Ions) MS1->Isolation Ion Selection CID Collision-Induced Dissociation (CID) (Normalized Collision Energy 25-35%) Isolation->CID Fragmentation MS2 MS2 Scan (Product Ion Scan) CID->MS2 Fragment Detection

Sources

A Senior Application Scientist's Guide to Lysine Derivatives in Peptide Synthesis: A Comparative Analysis of H-Lys(Boc)-OH and H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous selection of building blocks is a critical determinant of success in peptide synthesis. The choice of protecting groups for the ε-amino group of lysine, in particular, profoundly influences synthesis strategy, overall yield, and final purity. This guide provides an in-depth, objective comparison of two distinct lysine derivatives: the ubiquitous H-Lys(Boc)-OH and the specialized H-Lys(Z)-OL.

While both molecules are derivatives of lysine, they serve fundamentally different roles in peptide synthesis. H-Lys(Boc)-OH is an amino acid, the standard building block for incorporating lysine into a growing peptide chain. In contrast, this compound is an amino alcohol (lysinol), primarily used to create peptides with a C-terminal alcohol functionality. Therefore, a direct comparison of "synthesis efficiency" must be framed not as a competition for the same role, but as an analysis of the strategic implications of their respective protecting groups—Boc vs. Z—within their distinct applications.

Part 1: The Workhorse of Modern SPPS: H-Lys(Boc)-OH in the Fmoc/tBu Strategy

The combination of a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and an acid-labile tert-butyloxycarbonyl (Boc) group for the lysine side chain is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1] In this context, Fmoc-Lys(Boc)-OH is the activated building block used for synthesis, with H-Lys(Boc)-OH representing the core side-chain protected structure.[2][3]

The Role and Merits of the ε-Boc Protecting Group

The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent peptide branching during synthesis.[4][5] The Boc group is ideally suited for this role within the Fmoc strategy due to its chemical orthogonality.[5][6]

  • Base Stability: The Boc group is completely stable to the mild basic conditions (typically 20% piperidine in DMF) used to remove the temporary Nα-Fmoc group at each cycle of the synthesis.[5] This stability is crucial for maintaining the integrity of the side chain throughout the entire peptide assembly process.

  • Acid Lability: The Boc group is readily cleaved by moderate to strong acids, typically trifluoroacetic acid (TFA).[7] This cleavage is performed during the final step, concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (like t-butyl ethers/esters).[7]

This orthogonal Fmoc/tBu scheme allows for a streamlined and highly efficient synthesis process, which is why it is the most widely adopted method for both research and industrial-scale peptide production.[8]

Workflow for Incorporating Fmoc-Lys(Boc)-OH in SPPS

The process is cyclical and efficient, allowing for the straightforward assembly of long peptide chains. The key steps involving the lysine residue are outlined below.

Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple Fmoc-Lys(Boc)-OH (HBTU/DIEA in DMF) Resin->Coupling Step 1: Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Remove Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Remove Step 2: Deprotection Wash2 Wash (DMF) Fmoc_Remove->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle Next_Cycle->Coupling Repeat for next amino acid

Caption: SPPS cycle for incorporating Fmoc-Lys(Boc)-OH.

Efficiency Considerations

The use of Fmoc-Lys(Boc)-OH generally leads to high coupling efficiencies and excellent final purity. However, a potential side reaction during the final TFA cleavage is the alkylation of sensitive residues like Tryptophan or Methionine by the released tert-butyl cation.[9] This is effectively mitigated by adding scavengers, such as triisopropylsilane (TIS) and water, to the cleavage cocktail.[4]

Part 2: The Specialist Role: this compound for C-Terminal Peptide Alcohols

This compound, or Nε-benzyloxycarbonyl-L-lysinol, is not used for elongating a peptide chain. Its structure, featuring a C-terminal alcohol, designates it for the synthesis of peptide alcohols. These are valuable molecules in their own right, often investigated as enzyme inhibitors or receptor ligands.

The Nature of the ε-Z (Cbz) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group with a different stability profile compared to Boc.[10]

  • Acid Stability: The Z group is stable to the standard TFA conditions used in Fmoc-SPPS, making it orthogonal to tBu-based side-chain protecting groups.[1] However, it is cleaved by very strong acids like liquid hydrogen fluoride (HF), a hazardous reagent requiring specialized equipment.[9][11]

  • Hydrogenolysis Lability: The most common and mildest method for Z-group removal is catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).[12] This method is highly efficient and clean, yielding toluene and carbon dioxide as by-products. However, it is incompatible with peptides containing sulfur (Met, Cys) or certain other reducible functional groups.

Workflow for Synthesizing a Peptide Alcohol with a C-Terminal Lysinol

Synthesizing a peptide with a C-terminal lysinol can be approached in several ways. One common method involves anchoring this compound to a suitable resin (e.g., 2-chlorotrityl chloride resin) via its hydroxyl group, followed by standard Fmoc-SPPS to build the peptide chain from the N-terminus of the lysinol.

Resin 2-Chlorotrityl Chloride Resin Loading Load this compound (DIEA in DCM) Resin->Loading Step 1: Anchoring SPPS Perform SPPS Cycles (Fmoc-AA-OH, HBTU/DIEA) Loading->SPPS Step 2: Elongation Cleavage Cleave from Resin (e.g., Acetic Acid/TFE/DCM) SPPS->Cleavage Step 3: Resin Cleavage Z_Deprotect Z-Group Deprotection (H₂ / Pd-C) Cleavage->Z_Deprotect Step 4: Side-Chain Deprotection Final Final Peptide Alcohol Z_Deprotect->Final

Caption: Workflow for synthesizing a peptide alcohol using this compound.

Efficiency Considerations

The efficiency of this process is highly dependent on the final deprotection step. While catalytic hydrogenation is clean, its substrate incompatibility can be limiting. The use of strong acids like HF is effective but presents significant safety and handling challenges, reducing overall process efficiency from a practical standpoint.[9] Furthermore, the Z group has seen less use in modern SPPS, meaning optimization and troubleshooting literature is less extensive than for the Boc group.[13]

Part 3: Head-to-Head Comparison of Boc and Z Protecting Groups

The core of the comparison lies not in the parent molecules, but in the performance and strategic implications of their respective ε-amino protecting groups.

FeatureBoc (tert-Butyloxycarbonyl) Z (Benzyloxycarbonyl / Cbz)
Primary Application ε-Amino protection in standard Fmoc-SPPS.[7]ε-Amino protection in solution-phase or specialized SPPS (e.g., Boc/Bzl strategy).[13]
Stability Stable to bases (e.g., Piperidine).Labile to moderate acids (e.g., TFA).[5]Stable to weak/moderate acids (TFA).Stable to bases.Labile to strong acids (HF) & Hydrogenolysis.[9][10]
Deprotection Method Acidolysis: Trifluoroacetic acid (TFA), often with scavengers.[14]Hydrogenolysis: H₂ gas with a Palladium catalyst (Pd/C).Strong Acidolysis: Liquid Hydrogen Fluoride (HF).[12][13]
Orthogonality Orthogonal to the Nα-Fmoc group, enabling the standard Fmoc/tBu strategy.[6]Orthogonal to Nα-Fmoc and Nα-Boc groups. Can be used in multi-protecting group schemes.[15]
Common Side Reactions t-Butylation: Released t-butyl cation can modify Trp, Met. Mitigated by scavengers.[9]Catalyst Poisoning: Hydrogenation is incompatible with sulfur-containing residues (Met, Cys).[13]
Safety & Handling TFA is corrosive but manageable in a standard fume hood.Hydrogenolysis: Requires handling of flammable H₂ gas and pyrophoric catalysts.HF Cleavage: Extremely hazardous, requires specialized Teflon apparatus.[11]
Overall Efficiency High efficiency in automated and manual SPPS due to streamlined, well-established protocols.Can be highly efficient, but process limitations (hydrogenation incompatibility, HF hazards) reduce its general applicability and practical efficiency.

Part 4: Exemplary Experimental Protocols

The following protocols are designed to be self-validating, representing standard, field-proven methodologies.

Protocol 1: Synthesis of a Model Peptide (Ac-Tyr-Lys-Ala-NH₂) using Fmoc-Lys(Boc)-OH

This protocol outlines the synthesis of a simple tripeptide on a Rink Amide resin to yield a C-terminal amide, a common peptide modification.

  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling (Alanine): In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF. Add the solution to the resin and agitate for 1 hour. Wash the resin with DMF (5x). Perform a Kaiser test to confirm complete coupling (beads turn yellow).

  • Fmoc Deprotection (Alanine): Repeat step 2 to expose the N-terminus of Alanine.

  • Coupling (Lysine): Prepare a coupling solution with Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.). Couple to the resin for 1 hour, wash, and confirm with a Kaiser test as in step 3.

  • Fmoc Deprotection (Lysine): Repeat step 2.

  • Coupling (Tyrosine): Prepare a coupling solution with Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.). Couple to the resin for 1 hour and wash.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:7) for 30 minutes to cap the N-terminus. Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.

  • Cleavage and Global Deprotection: Treat the dry resin with 2 mL of a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours. Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide pellet.

Protocol 2: Synthesis of a Model Peptide Alcohol (H-Ala-Lys-OL) via this compound

This protocol demonstrates the use of this compound as the starting point for a peptide alcohol.

  • Resin Loading: Swell 200 mg of 2-chlorotrityl chloride resin (~1.0 mmol/g) in dichloromethane (DCM). In a separate vial, dissolve H-Lys(Z)-OH (1.5 eq.) and DIEA (4 eq.) in DCM. Add this solution to the resin and agitate for 2 hours. Cap any remaining reactive sites on the resin by adding methanol (0.8 mL/g resin) and agitating for 30 minutes. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Nα-Fmoc Protection: To enable standard SPPS, protect the free α-amino group of the loaded lysinol. Treat the resin with Fmoc-OSu (3 eq.) and DIEA (5 eq.) in DMF for 4 hours. Wash thoroughly with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in Protocol 1, Step 2.

  • Coupling (Alanine): Couple Fmoc-Ala-OH as described in Protocol 1, Step 3.

  • Final Fmoc Deprotection: Remove the final Fmoc group from Alanine using 20% piperidine in DMF. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage from Resin: Cleave the peptide alcohol from the 2-chlorotrityl resin under mild acidic conditions to preserve the Z-group. Use a solution of acetic acid/trifluoroethanol/DCM (1:2:7 v/v/v) for 2 hours. Collect the filtrate, evaporate the solvent, and lyophilize.

  • Z-Group Deprotection (Hydrogenolysis): Dissolve the protected peptide alcohol in methanol. Add 10% Pd/C catalyst (10% by weight). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon) with stirring for 4-6 hours. Monitor by HPLC/MS. Upon completion, filter the reaction through Celite to remove the catalyst and evaporate the solvent to yield the final peptide alcohol.

Conclusion and Recommendations

The choice between H-Lys(Boc)-OH and this compound is not a matter of superior efficiency but of strategic intent, dictated entirely by the desired C-terminus of the final peptide product.

  • For standard peptide synthesis (resulting in a C-terminal acid or amide), H-Lys(Boc)-OH (utilized as Fmoc-Lys(Boc)-OH) is the undisputed industry standard. Its integration into the orthogonal Fmoc/tBu strategy provides a robust, highly efficient, and easily automated workflow suitable for nearly all peptide sequences.

  • For the synthesis of peptide alcohols with a C-terminal lysinol, This compound is a necessary and appropriate starting material. The choice of the Z-group necessitates a different deprotection strategy (hydrogenolysis or strong acid), which carries its own set of advantages and limitations regarding substrate compatibility and safety.

References

  • [Vertex AI Search Result 1] Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • [Vertex AI Search Result 2] Amino Acid Deriv
  • [Vertex AI Search Result 3] A Comparative Analysis of Lysine Protecting Groups for Enhanced Yield in Solid-Phase Peptide Synthesis - Benchchem.
  • [Vertex AI Search Result 4] H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing | ETW.
  • [Vertex AI Search Result 5] The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis.
  • [Vertex AI Search Result 6] H-Lys(Boc)-OH = 95 2418-95-3 - Sigma-Aldrich.
  • [Vertex AI Search Result 7] Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • [Vertex AI Search Result 8] Fmoc-Lys(Boc)-OH [71989-26-9] - Aapptec Peptides.
  • [Vertex AI Search Result 9] BOC-L-Lysine | Amino Acids for Peptide Synthesis | Baishixing.
  • [Vertex AI Search Result 10] H-Lys(Z)-OH - Sigma-Aldrich.
  • [Vertex AI Search Result 11] H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis | Baishixing.
  • [Vertex AI Search Result 12] Solid phase peptide synthesis: new resin and new protecting group.
  • [Vertex AI Search Result 13] Sustainable Peptide Synthesis Enabled by a Transient Protecting Group - PMC - NIH.
  • [Vertex AI Search Result 14] Comparison of Peptide Synthesis Methods and Techniques.
  • [Vertex AI Search Result 15] H-Lys(Z)-OH = 99.0 NT 1155-64-2 - Sigma-Aldrich.
  • [Vertex AI Search Result 16] Protecting Groups in Peptide Synthesis | Biosynth.
  • [Vertex AI Search Result 17] H-Lys(Boc)-OH - Protected Amino Acid for Peptide Synthesis | APExBIO.
  • [Vertex AI Search Result 18] Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • [Vertex AI Search Result 19] Orthogonal protecting groups for N?
  • [Vertex AI Search Result 20] comparative analysis of different peptide synthesis methods - Benchchem.
  • [Vertex AI Search Result 21] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • [Vertex AI Search Result 22] Overview of Solid Phase Peptide Synthesis (SPPS).
  • [Vertex AI Search Result 23] Introduction to Peptide Synthesis Methods - Bachem.
  • [Vertex AI Search Result 24] Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.
  • [Vertex AI Search Result 25] Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - NIH.
  • [Vertex AI Search Result 26] H-Lys(Z)-OH - Protected Amino Acid for Peptide Synthesis | APExBIO.
  • [Vertex AI Search Result 27] BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.
  • [Vertex AI Search Result 28] A Comparative Guide to the Characterization of Peptides Synthesized Using Z-Lys(Z)-OSu - Benchchem.

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A Senior Application Scientist's Guide to the NMR Characterization of H-Lys(Z)-OL and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the precise characterization of starting materials and their subsequent reaction products is paramount. H-Lys(Z)-OL, or N-ε-benzyloxycarbonyl-L-lysinol, is a critical building block, and understanding its structural integrity, as well as that of its derivatives, is non-negotiable. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the characterization of this compound and its reaction products, supported by insights into alternative analytical techniques.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the gold standard for the unambiguous structural determination of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise mapping of molecular architecture. For a molecule like this compound, NMR is indispensable for verifying the presence of the Z-protecting group, confirming the reduction of the carboxylic acid to a primary alcohol, and tracking transformations at these key functional groups.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol is crucial for trustworthy results. The following is a field-proven methodology for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this compound and many of its less polar derivatives. For more polar products or to observe exchangeable protons (e.g., -OH, -NH), DMSO-d₆ is preferable. Deuterium oxide (D₂O) can also be used, particularly for highly polar analogs, but will result in the exchange of labile protons.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for high-resolution spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.

2. NMR Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure proper signal integration and resolution.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is standard. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-90 and DEPT-135) is highly recommended.

  • 2D NMR: For unambiguous assignment, especially in complex reaction mixtures, two-dimensional NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, crucial for tracing the connectivity of the lysine side chain.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) correlations between protons and carbons, essential for confirming the connectivity across quaternary carbons and carbonyl groups.

Interpreting the NMR Spectra: A Comparative Analysis

The true utility of NMR lies in the detailed interpretation of the chemical shifts, coupling constants, and integration values to differentiate between the starting material and its potential reaction products.

This compound: The Starting Material

The expected NMR spectral data for this compound is foundational for any subsequent analysis.

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted) Key Correlations & Notes
Z-group CH₂~5.1~67Singlet in ¹H. Correlates with Z-group aromatic carbons in HMBC.
Z-group Ar-H~7.3~128-137Multiplet in ¹H.
Z-group C=O-~157Key HMBC correlation from the Z-group CH₂ protons.
Lys ε-CH₂~3.1~41Triplet in ¹H, coupled to δ-CH₂.
Lys α-CH~3.5~56Multiplet in ¹H, coupled to β-CH₂ and the α-NH₂ protons.
Lys CH₂OH~3.4-3.6~65Multiplet in ¹H, coupled to α-CH.
Lys β,γ,δ-CH₂~1.3-1.8~23-33Complex overlapping multiplets in ¹H.
α-NH₂Variable-Broad singlet, may exchange with D₂O.
ε-NHVariable-Broad triplet, coupled to ε-CH₂.
OHVariable-Broad singlet, may exchange with D₂O.

Visualizing the NMR Analysis Workflow

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation dissolve Dissolve this compound in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std oneD_H 1D ¹H NMR add_std->oneD_H oneD_C 1D ¹³C NMR twoD_NMR 2D NMR (COSY, HSQC, HMBC) assign_signals Assign Signals twoD_NMR->assign_signals identify_products Identify Reaction Products assign_signals->identify_products quantify Quantify Components identify_products->quantify report report quantify->report Generate Report

Caption: Workflow for NMR characterization of this compound reaction products.

Characterization of Potential Reaction Products

Let's consider two common reactions of this compound: esterification of the primary alcohol and oxidation to the corresponding aldehyde.

Esterification Product: H-Lys(Z)-O-Acyl

Esterification of the primary alcohol introduces a new acyl group. For example, acetylation would yield H-Lys(Z)-O-acetyl.

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted) Key Differentiating Features from this compound
Lys CH₂O-Acyl~4.0-4.2~66Downfield shift of both ¹H and ¹³C signals compared to the CH₂OH group of the starting material due to the deshielding effect of the ester carbonyl.
Acyl-CH₃~2.1~21New singlet in the ¹H spectrum integrating to 3 protons.
Acyl-C=O-~171New carbonyl signal in the ¹³C spectrum.
Oxidation Product: H-Lys(Z)-al (Aldehyde)

Mild oxidation of the primary alcohol would yield the corresponding aldehyde.

Assignment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted) Key Differentiating Features from this compound
Aldehyde H~9.5-9.8-Appearance of a highly downfield singlet or triplet (depending on coupling to the α-CH) in the ¹H spectrum.
Aldehyde C=O-~200Appearance of a highly downfield carbonyl signal in the ¹³C spectrum.
Lys α-CH~4.0-4.2~60Downfield shift compared to the starting material due to the electron-withdrawing aldehyde group.

Comparative Analysis with Alternative Techniques

While NMR is the most definitive technique for structural elucidation, other methods provide complementary information and are often used for routine analysis.

Technique This compound & Reaction Products Analysis Advantages Limitations
Mass Spectrometry (MS) Provides the molecular weight of the parent compound and its fragments.[2][3][4][5] Can confirm the success of a reaction by observing the expected mass change (e.g., +42 Da for acetylation).High sensitivity, requires very small sample amounts. Can be coupled with liquid chromatography (LC-MS) for mixture analysis.Does not provide detailed structural information about isomers. Quantification can be challenging without isotopic standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of key functional groups.[6][7][8][9] For this compound, characteristic peaks for O-H, N-H, C=O (amide and carbamate), and aromatic C-H stretches would be observed. Esterification would show a new C=O stretch, and oxidation would show a characteristic aldehyde C-H stretch.Fast, non-destructive, and requires minimal sample preparation.Provides limited structural detail compared to NMR. Spectra can be complex and peak overlap can make interpretation difficult, especially in mixtures.
High-Performance Liquid Chromatography (HPLC) Primarily used for purification and purity assessment. Retention times will differ for this compound and its more or less polar reaction products.Excellent for separating complex mixtures and for quantification.Does not provide structural information on its own; requires coupling to other detectors like MS or UV.

Logical Framework for Product Identification

G cluster_nmr NMR Analysis cluster_alt Alternative Techniques cluster_data Data Interpretation cluster_conclusion Conclusion start This compound Reaction Mixture nmr_h1 ¹H NMR start->nmr_h1 ms Mass Spectrometry start->ms ftir FTIR start->ftir nmr_c13 ¹³C NMR nmr_h1->nmr_c13 h1_shifts Characteristic ¹H Shifts (e.g., aldehyde H at ~9.6 ppm) nmr_h1->h1_shifts nmr_2d 2D NMR nmr_c13->nmr_2d c13_shifts Characteristic ¹³C Shifts (e.g., ester C=O at ~171 ppm) nmr_c13->c13_shifts mass_peak Molecular Ion Peak (Confirms Molecular Weight) ms->mass_peak ftir_bands Functional Group Bands (e.g., new C=O stretch) ftir->ftir_bands product_id Unambiguous Product Identification & Purity h1_shifts->product_id c13_shifts->product_id mass_peak->product_id ftir_bands->product_id

Caption: A logical workflow combining NMR and other techniques for product identification.

Conclusion: An Integrated Approach

For the robust characterization of this compound and its reaction products, NMR spectroscopy is the cornerstone analytical technique, providing unparalleled structural detail. While techniques like Mass Spectrometry and FTIR offer valuable, complementary data, particularly for rapid screening and confirmation of functional groups, they lack the comprehensive nature of NMR for unambiguous structure elucidation and isomer differentiation. A multi-faceted approach, leveraging the strengths of each technique, provides the most comprehensive and trustworthy characterization, ensuring the quality and integrity of these critical molecules in research and development.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000446). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). New Chemosynthetic Route to Linear ε-Poly-Lysine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000182). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000182). Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information for: A novel poly(L-lysine) dendron-based drug delivery system for cancer therapy. Retrieved from [Link]

  • Mishra, V., et al. (2024). Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. ACS Polymers Au. [Link]

  • Gaki, A.-S., et al. (2021). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 13(16), 2758. [Link]

  • Birner, G., et al. (1999). Quantitation of N epsilon-(dichloroacetyl)-L-lysine in proteins after perchloroethene exposure by gas chromatography-mass spectrometry using chemical ionization and negative ion detection followingimmunoaffinity chromatography. Journal of Chromatography A, 847(1-2), 25-34. [Link]

  • Ciacci, A., et al. (2019). Design, synthesis, and structural characterization of lysine covalent BH3 peptides targeting Mcl-1. RSC Medicinal Chemistry, 10(12), 1941-1949. [Link]

  • Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 854, 205–216. [Link]

  • Teerlink, T., et al. (2004). Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. Clinical chemistry, 50(7), 1222–1228. [Link]

  • PubMed. (2004). Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2011). Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. Retrieved from [Link]

  • Innocenzi, P., et al. (2022). Modulating the poly-l-lysine structure through the control of the protonation–deprotonation state of l-lysine. Scientific Reports, 12(1), 19688. [Link]

  • St. Petersburg State University. (n.d.). S1 Supplementary Materials Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor A. Retrieved from [Link]

  • Kumar, A., et al. (2011). Synthesis and Characterization of Compounds Related to Lisinopril. Scientia Pharmaceutica, 79(3), 545-560. [Link]

  • Takeda, M., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance, 2(1), 223-237. [Link]

  • ResearchGate. (2018). ZnFe2O4@SiO2@L-lysine@SO3H: preparation, characterization, and its catalytic applications in the oxidation of sulfides and synthesis of Bis(pyrazolyl)methanes. Retrieved from [Link]

  • ResearchGate. (2023). Timeline of the ¹H-NMR spectra and pH measurements for esterification of benzoic acid with methanol. Retrieved from [Link]

  • PubMed. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • Rozenberg, M., & Shoham, G. (2007). FTIR spectra of solid poly-L-lysine in the stretching NH mode range. Biophysical chemistry, 125(1), 166–171. [Link]

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A Senior Application Scientist's Guide to Lysine Protection Strategies: H-Lys(Z)-OL vs. Mtt, Dde, and Alloc Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of peptide synthesis and drug development, the strategic selection of protecting groups for trifunctional amino acids like lysine is a critical determinant of success.[1] The ε-amino group of lysine requires robust protection to prevent undesired side reactions, such as peptide branching.[1] This guide provides an in-depth, objective comparison of four key lysine derivatives, focusing on the classic benzyloxycarbonyl (Z)-protected amino alcohol, H-Lys(Z)-OL, versus three modern staples of orthogonal solid-phase peptide synthesis (SPPS): H-Lys(Mtt)-OH, H-Lys(Dde)-OH, and H-Lys(Alloc)-OH. We will dissect the chemical logic behind their deprotection mechanisms, evaluate their orthogonality within standard synthetic schemes, and provide field-proven protocols and selection criteria to empower researchers in making informed strategic decisions for their specific applications.

Introduction: The Imperative of Orthogonal Protection

Modern peptide chemistry frequently demands the synthesis of complex structures beyond simple linear chains. The construction of branched peptides, cyclic peptides, and peptide conjugates (e.g., with fluorophores, lipids, or cytotoxic drugs) necessitates a sophisticated protection scheme.[2] The core principle is orthogonality : the ability to selectively remove one class of protecting group under specific conditions without affecting others.[3][4] A standard Fmoc/tBu strategy in SPPS, for instance, relies on the base-lability of the Nα-Fmoc group (removed by piperidine) and the acid-lability of side-chain protecting groups like tBu (removed by trifluoroacetic acid, TFA).[5]

However, to modify a specific lysine side chain while the peptide remains anchored to the solid support, an additional layer of orthogonality is required.[6] This is where derivatives like Lys(Mtt), Lys(Dde), and Lys(Alloc) become indispensable tools, each offering a unique deprotection chemistry that is orthogonal to the primary Fmoc/tBu scheme.[2] This guide evaluates these powerful tools alongside this compound, a derivative whose unique C-terminal alcohol and classic protecting group present a different, yet valuable, set of strategic possibilities.

A Profile of the Contenders

This compound: The Classic Workhorse with a Unique Terminus

The benzyloxycarbonyl (Z or Cbz) group is one of the foundational amine protecting groups in peptide chemistry.[7] Its removal is typically achieved under reductive conditions, most commonly catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C) or catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid.[7][8][9]

  • Key Feature : The defining characteristic of this compound is not just the Z-group, but its C-terminal alcohol (-OL). Standard amino acid building blocks possess a C-terminal carboxylic acid for coupling to the resin. The amino alcohol structure makes this compound unsuitable for direct use as an internal residue in conventional SPPS. Instead, its value lies in post-synthetic, solution-phase applications or as a C-terminal residue where subsequent modification of the alcohol (e.g., oxidation to an aldehyde or esterification) is desired.[10][11]

  • Deprotection Causality : Hydrogenolysis cleaves the benzyl-oxygen bond, liberating the amine as the free base and producing toluene and carbon dioxide as byproducts. This method is exceptionally clean but is incompatible with other functionalities sensitive to reduction (e.g., alkynes, some sulfur-containing residues like methionine unless oxidation is controlled) and cannot be performed on-resin if sulfur is present, as it poisons the palladium catalyst.

H-Lys(Mtt)-OH: The Hyper-Acid-Labile Handle

The 4-methyltrityl (Mtt) group is a member of the trityl family of protecting groups, which are known for their acid lability. The methyl group on one of the phenyl rings provides additional electron density, stabilizing the carbocation intermediate formed during cleavage and making the Mtt group significantly more acid-labile than standard trityl (Trt) or tBu groups.[12]

  • Key Feature : Mtt is prized for its "hyper-lability" to very dilute acid.[13] It can be selectively cleaved on-resin using a solution of ~1-2% TFA in dichloromethane (DCM) while leaving tBu-based side-chain protecting groups and the acid-labile resin linker intact.[13][14]

  • Deprotection Causality : The cleavage relies on kinetic differentiation. The rate of Mtt cleavage in dilute acid is orders of magnitude faster than that of tBu or Boc groups. The presence of a carbocation scavenger, like triisopropylsilane (TIS), is critical to prevent the released Mtt cation from reattaching to nucleophilic residues like tryptophan.[12]

H-Lys(Dde)-OH: The Hydrazine-Labile Orthogonal Partner

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered cousin, ivDde, offer a completely different deprotection mechanism based on nucleophilic attack by hydrazine.[15]

  • Key Feature : The Dde group is stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu removal and final cleavage. Its removal is achieved by treating the resin-bound peptide with a solution of 2-5% hydrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[16][17]

  • Deprotection Causality : Hydrazine attacks the vinylic carbon of the Dde group, leading to a cyclization and release of the free amine. This mechanism is truly orthogonal to acid/base chemistries, making Lys(Dde) a highly versatile tool. A key consideration is that hydrazine can also slowly cleave Fmoc groups; therefore, if the N-terminus must remain protected, it is often temporarily reprotected with a Boc group prior to Dde removal.[17]

H-Lys(Alloc)-OH: The Palladium-Catalyzed Specialist

The allyloxycarbonyl (Alloc) group provides another layer of unique orthogonality, removable via organometallic catalysis.[18]

  • Key Feature : The Alloc group is stable to both acidic and basic conditions used in SPPS.[19] It is selectively removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger or nucleophile like phenylsilane.[20][21]

  • Deprotection Causality : The reaction proceeds via a Tsuji-Trost-type allylation mechanism. The Pd(0) catalyst coordinates to the allyl group's double bond, forming a π-allyl complex. A nucleophilic scavenger then attacks the complex, releasing the deprotected amine and regenerating the catalyst.[20] The choice of scavenger is critical for an efficient and clean reaction.

Head-to-Head Comparison: Orthogonality and Deprotection

The strategic power of these protecting groups lies in their distinct removal conditions, which can be visualized as a multi-dimensional synthetic space.

G cluster_groups Protecting Groups Piperidine Piperidine (Base) Fmoc Nα-Fmoc Piperidine->Fmoc Dilute_TFA ~1% TFA (Mild Acid) Mtt Lys(Mtt) Dilute_TFA->Mtt Hydrazine Hydrazine (Nucleophile) Dde Lys(Dde) Hydrazine->Dde Pd_0 Pd(0) / Scavenger (Organometallic) Alloc Lys(Alloc) Pd_0->Alloc Strong_TFA >90% TFA (Strong Acid) tBu Side-Chain tBu/Trt Strong_TFA->tBu Resin Resin Linker Strong_TFA->Resin Hydrogenolysis H₂ / Pd-C (Reductive) Z Lys(Z) Hydrogenolysis->Z Peptide Fmoc-Peptide(Side-Chain-PG)-Resin

Caption: Orthogonal deprotection pathways for common lysine protecting groups in peptide synthesis.

Comparative Data Summary
Protecting GroupDerivativeTypical On-Resin Deprotection ReagentKey Strengths & CausalityKey Limitations & Considerations
Z This compoundCatalytic Hydrogenolysis (H₂/Pd-C) or Transfer Hydrogenolysis[7][9]Classic & Robust: Stable to acids and bases. Unique Terminus: The -OL allows for post-synthesis solution-phase chemistry.[10]Not SPPS-Orthogonal: Hydrogenolysis is typically a final, solution-phase step. Incompatible with sulfur. Catalyst poisoning is a major issue.
Mtt H-Lys(Mtt)-OH1-2% TFA, 2-5% TIS in DCM[12][13]Hyper-Acid-Labile: Very fast, selective removal with dilute acid, preserving tBu groups.[13] Ideal for rapid on-resin modifications.Narrow Selectivity Window: Risk of partial tBu deprotection or premature resin cleavage with prolonged exposure or stronger acid. Requires efficient scavenging.[12]
Dde H-Lys(Dde)-OH2-5% Hydrazine in DMF[16][17]Truly Orthogonal: Mechanism is completely independent of acid/base chemistry. Very reliable for complex syntheses.Reagent Toxicity: Hydrazine is toxic and requires careful handling. Can slowly remove Fmoc groups; N-terminal Boc protection may be needed.[17]
Alloc H-Lys(Alloc)-OHPd(PPh₃)₄, Phenylsilane in DCM[20]Unique Orthogonality: Palladium catalysis is orthogonal to nearly all other SPPS chemistries.[18]Reagent Cost & Sensitivity: Palladium catalysts can be expensive and sensitive to air/impurities. Potential for metal contamination in the final peptide.

Experimental Section: Protocols & Workflows

Protocol: On-Resin Selective Deprotection of Lys(Mtt)

This protocol is for the selective removal of the Mtt group from a peptide synthesized on a solid support.[12]

  • Resin Swelling: Swell the peptidyl-resin (100 mg) in DCM (2 mL) for 30 minutes in a fritted reaction vessel.

  • Reagent Preparation: Prepare the deprotection solution: 1% (v/v) TFA and 5% (v/v) TIS in DCM. Causality Note: TIS is a critical scavenger for the Mtt cation released.

  • Deprotection: Drain the DCM and add the deprotection solution (2 mL) to the resin. Gently agitate at room temperature. The solution will typically turn a bright yellow/orange, indicating the release of the Mtt cation.

  • Reaction Time: Agitate for 2-5 minutes. Drain the solution. Repeat this step 5-10 times until the solution no longer turns yellow. Self-Validation: The disappearance of the yellow color is a strong visual indicator of reaction completion.

  • Washing: Wash the resin thoroughly with DCM (5 x 2 mL).

  • Neutralization: Wash the resin with a solution of 10% (v/v) Diisopropylethylamine (DIEA) in DMF (3 x 2 mL) to neutralize any residual acid.

  • Final Wash: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL) to prepare for the subsequent coupling step (e.g., labeling with a dye).

Protocol: On-Resin Selective Deprotection of Lys(Dde)

This protocol describes the removal of the Dde group using hydrazine.[16][17]

  • Resin Swelling: Swell the peptidyl-resin (100 mg) in DMF (2 mL) for 30 minutes.

  • Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Causality Note: The concentration should not exceed 2-5% to minimize potential side reactions like cleavage at Gly residues.[17]

  • Deprotection: Drain the DMF and add the 2% hydrazine solution (2 mL). Agitate at room temperature for 3-5 minutes.

  • Reaction Repetition: Drain the solution and repeat the hydrazine treatment two more times.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of hydrazine. The resin is now ready for subsequent modification at the newly deprotected lysine side chain.

Protocol: On-Resin Selective Deprotection of Lys(Alloc)

This protocol details the palladium-catalyzed removal of the Alloc group.[20]

  • Resin Swelling & Washing: Swell the peptidyl-resin (100 mg) in DCM (2 mL). Wash extensively with DCM to ensure the resin is dry and free of nucleophilic solvents like DMF.

  • Reagent Preparation: In a separate vial, dissolve Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.1-0.2 equivalents relative to resin loading) in DCM (1 mL). Add Phenylsilane (PhSiH₃, ~20 equivalents) to this solution. Causality Note: Phenylsilane acts as the scavenger for the allyl group, driving the reaction to completion and regenerating the Pd(0) catalyst.

  • Deprotection: Add the catalyst/scavenger solution to the resin. Agitate under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.

  • Reaction Repetition: Drain the solution and repeat the treatment with a fresh batch of reagents for another 30-60 minutes to ensure complete removal.

  • Washing: Wash the resin extensively with DCM (5 x 2 mL), followed by a wash with a chelating agent solution (e.g., 0.5% DIEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove palladium residues, and finally wash with DMF (5 x 2 mL) and DCM (5 x 2 mL).

Strategic Selection: Which Derivative for Your Application?

Choosing the right protected lysine is dictated entirely by the overall synthetic goal.

G cluster_on_resin On-Resin Side-Chain Modification cluster_post_synthesis Post-Synthesis C-Terminal Modification Goal Define Synthetic Goal OnResin e.g., Labeling, Branching, Cyclization Goal->OnResin PostSynth e.g., C-terminal esterification, ligation, peptide alcohol Goal->PostSynth Mtt Use Lys(Mtt) for rapid, acid-sensitive cases OnResin->Mtt Need mildest acid? Dde Use Lys(Dde) for maximal orthogonality OnResin->Dde Need acid/base stability? Alloc Use Lys(Alloc) when other conditions fail or for unique orthogonality OnResin->Alloc Need Pd(0) chemistry? LysZOL Use this compound as the C-terminal residue PostSynth->LysZOL

Caption: Decision workflow for selecting a lysine derivative based on the desired synthetic outcome.

  • Use Case 1: On-Resin Fluorescent Labeling. For attaching a dye to a lysine side chain, Lys(Mtt) is often the fastest choice due to its rapid deprotection. However, if the peptide contains other highly acid-sensitive groups, Lys(Dde) provides a safer, more robust orthogonal route. Lys(Alloc) is also an excellent, albeit more costly, option.

  • Use Case 2: Synthesis of Branched Peptides. To grow a second peptide chain from a lysine side chain, Lys(Dde) or Lys(ivDde) are industry standards due to their high stability and orthogonal removal.[2] This prevents any risk of premature deprotection during the synthesis of the main chain.

  • Use Case 3: Synthesis of a C-Terminal Peptide Alcohol. For applications requiring a C-terminal alcohol, such as mimicking a post-translational modification or for subsequent ligation chemistry, This compound is the specific tool.[11][22] The peptide would be synthesized, cleaved, and purified. The Z-group on the lysine side chain would then be removed in solution via catalytic transfer hydrogenation, yielding the final product with both a free ε-amino group and a C-terminal alcohol.

Conclusion

The choice between this compound and the Mtt, Dde, and Alloc derivatives is fundamentally a choice of synthetic strategy. This compound is a specialized building block for solution-phase chemistry and C-terminal modification, leveraging the classic, robust Z-group. In contrast, Lys(Mtt), Lys(Dde), and Lys(Alloc) are the cornerstones of modern orthogonal SPPS, enabling complex, on-resin modifications with high precision. Understanding the causality of their deprotection mechanisms, their respective stabilities, and the practicalities of their protocols allows the researcher to move beyond simply following steps, to intelligently designing a synthetic route that maximizes purity, yield, and the probability of success.

References

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. Available at: [Link]

  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino alcohols as C-terminal protecting groups in peptide synthesis. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • ACS Publications. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Available at: [Link]

  • RSC Publishing. (2024). Evolution of branched peptides as novel biomaterials. Available at: [Link]

  • Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). c4ob00297k1.pdf. Available at: [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Available at: [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Available at: [Link]

  • Bohrium. (n.d.). solid-phase-peptide-synthesis-using-a-four-dimensional-safety-catch-protecting-group-scheme. Available at: [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • LookChem. (n.d.). Cas 6298-03-9,H-LYS(ALLOC)-OH. Available at: [Link]

  • NIH. (n.d.). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Available at: [Link]

  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. Available at: [Link]

  • ResearchGate. (n.d.). The deprotection of Lys(Mtt) revisited. Available at: [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for Biomaterials Science. Available at: [Link]

  • NIH. (2013). Understanding Acid Lability of Cysteine Protecting Groups. PMC. Available at: [Link]

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  • PMC. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Available at: [Link]

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A Scientist's Guide to the Analytical Validation of Peptides Containing H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the assurance of sequence fidelity and purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. This guide offers an in-depth comparison of analytical methodologies for the validation of synthetic peptides, with a specific focus on sequences incorporating the non-standard amino acid derivative, H-Lys(Z)-OL (Nε-benzyloxycarbonyl-L-lysinol). The presence of this C-terminally reduced and side-chain protected lysine analogue introduces unique analytical challenges that demand a tailored validation strategy. Herein, we dissect the most effective analytical techniques, providing the underlying principles and actionable protocols to ensure the integrity of your peptide-based research.

The Analytical Imperative for Modified Peptides

Synthetic peptides, particularly those produced via solid-phase peptide synthesis (SPPS), are often accompanied by a host of impurities.[1] These can include deletion sequences, truncated peptides, and products with incompletely removed protecting groups.[1] The incorporation of modified residues like this compound, where the C-terminal carboxylic acid is reduced to an alcohol, further complicates the analytical picture. This modification neutralizes the negative charge at the C-terminus, increasing the peptide's overall hydrophobicity and altering its interaction with chromatographic stationary phases and its ionization behavior in mass spectrometry.[2] Therefore, a multi-pronged analytical approach is essential for unambiguous characterization.

Core Analytical Techniques: A Comparative Overview

The two pillars of peptide validation are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity confirmation.[3][4] While each technique provides critical information, their synergy is paramount for the comprehensive validation of a peptide containing this compound.

Analytical Technique Primary Function Strengths for this compound Peptides Limitations & Considerations
Reversed-Phase HPLC (RP-HPLC) Purity determination and quantificationExcellent for separating the target peptide from more polar or less hydrophobic impurities.[1]The increased hydrophobicity of the this compound peptide may require optimization of gradient and solvent systems for adequate resolution.
Mass Spectrometry (MS) Molecular weight confirmation and sequence verificationProvides definitive confirmation of the correct mass, accounting for the this compound modification.[5] Tandem MS (MS/MS) can confirm the sequence and locate the modification.[6]The benzyloxycarbonyl (Z) group can be labile under certain ionization conditions. Multiple charge states can complicate spectral interpretation.[7]
Amino Acid Analysis (AAA) Determination of amino acid composition and peptide contentAccurately quantifies the total peptide content by hydrolyzing the peptide into its constituent amino acids.[8]Does not provide sequence information or confirm the presence of the C-terminal alcohol.

In-Depth Analysis: Methodologies and Experimental Insights

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of synthetic peptides.[9] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[1]

Causality Behind Experimental Choices:

  • Mobile Phase: A common mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent like trifluoroacetic acid (TFA).[10][11] TFA protonates the free amino groups of the peptide, reducing secondary interactions with the stationary phase and leading to sharper peaks.[10] For applications requiring subsequent mass spectrometry, formic acid is a preferred alternative as it is more volatile and causes less ion suppression.[10]

  • Gradient: A shallow gradient, where the percentage of Solvent B is increased slowly, is often necessary to achieve optimal separation of closely related peptide impurities.[12] A typical starting point is a linear gradient from a low percentage of organic solvent to a higher concentration over 30-60 minutes.[12][13]

  • Column Chemistry: While C18 columns are standard, for particularly hydrophobic peptides like those containing this compound, a column with a different selectivity, such as one with a phenyl-hexyl phase, might provide better resolution.[12]

dot graph "RP-HPLC_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; bgcolor="#F1F3F4"; "Crude_Peptide" [label="Lyophilized Crude Peptide"]; "Dissolution" [label="Dissolve in Mobile Phase A\n(e.g., 0.1% TFA in Water)"]; "Filtration" [label="Filter (0.22 µm)"]; "Crude_Peptide" -> "Dissolution" -> "Filtration"; }

subgraph "cluster_HPLC" { label="HPLC Analysis"; bgcolor="#F1F3F4"; "Injection" [label="Inject onto C18 Column"]; "Gradient" [label="Apply Gradient Elution\n(Water/Acetonitrile with TFA)"]; "Detection" [label="UV Detection\n(214 nm or 220 nm)"]; "Injection" -> "Gradient" -> "Detection"; }

subgraph "cluster_DataAnalysis" { label="Data Analysis"; bgcolor="#F1F3F4"; "Chromatogram" [label="Generate Chromatogram"]; "Purity_Calculation" [label="Calculate Purity\n(% Peak Area)"]; "Chromatogram" -> "Purity_Calculation"; }

"Filtration" -> "Injection" [label="Prepared Sample"]; "Detection" -> "Chromatogram"; } Caption: Workflow for RP-HPLC analysis of a peptide.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of a peptide by measuring its mass-to-charge ratio (m/z).[5] For a peptide containing this compound, MS confirms the successful incorporation of this modified residue.

Experimental Workflow and Rationale:

  • Ionization: Electrospray ionization (ESI) is the most common method for peptide analysis as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule.[4]

  • Mass Analysis: The ionized peptide is then passed through a mass analyzer (e.g., quadrupole, time-of-flight) to determine its m/z.

  • Tandem MS (MS/MS): To verify the amino acid sequence, a specific precursor ion (the protonated peptide of interest) is selected and fragmented. The resulting fragment ions are then analyzed. This process, known as tandem mass spectrometry (MS/MS), provides sequence-specific information.[6][14] The fragmentation pattern will also confirm the location of the this compound residue, typically at the C-terminus.

dot graph "MS_Validation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

"Peptide_Sample" [label="Peptide Sample Solution"]; "ESI" [label="Electrospray Ionization (ESI)"]; "MS1" [label="MS1 Analysis\n(Determine Precursor Ion m/z)"]; "Precursor_Selection" [label="Precursor Ion Selection"]; "CID" [label="Collision-Induced Dissociation (CID)"]; "MS2" [label="MS2 Analysis\n(Analyze Fragment Ions)"]; "Sequence_Confirmation" [label="Sequence Confirmation & Modification Localization", fillcolor="#34A853"];

"Peptide_Sample" -> "ESI"; "ESI" -> "MS1"; "MS1" -> "Precursor_Selection"; "Precursor_Selection" -> "CID"; "CID" -> "MS2"; "MS2" -> "Sequence_Confirmation"; } Caption: Tandem MS workflow for peptide sequence validation.

Interpreting MS Data for this compound Peptides:

The expected molecular weight will need to be calculated considering the mass of this compound. The benzyloxycarbonyl (Z) group has a monoisotopic mass of 134.0368 Da. The reduction of the C-terminal carboxyl group to an alcohol results in a net loss of an oxygen atom and the addition of two hydrogen atoms, a mass change of -14.0157 Da compared to the corresponding carboxylic acid.

Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis

Objective: To determine the purity of a synthetic peptide containing this compound.

Materials:

  • Lyophilized crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B

      • 35-40 min: 65% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the target peptide as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: LC-MS for Identity Confirmation

Objective: To confirm the molecular weight and sequence of a peptide containing this compound.

Materials:

  • Purified peptide from RP-HPLC (or crude peptide)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% (v/v) formic acid in LC-MS grade acetonitrile.

  • Sample Preparation:

    • Dilute the peptide sample in Mobile Phase A to a concentration of approximately 10-50 µM.

  • LC-MS Method:

    • Utilize a similar gradient as in the RP-HPLC protocol, but with a shorter run time if high-resolution separation is not required.

    • Set the mass spectrometer to acquire data in positive ion mode.

    • Perform a full scan (MS1) to identify the m/z of the precursor ion.

    • Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Compare the experimentally observed m/z of the precursor ion with the calculated theoretical m/z of the target peptide.

    • Analyze the MS/MS fragmentation data to confirm the amino acid sequence and the C-terminal location of the this compound residue.

Conclusion: A Self-Validating System for Peptide Integrity

The robust validation of a peptide containing a modified residue such as this compound is a non-negotiable aspect of rigorous scientific research. By systematically employing a combination of RP-HPLC for purity assessment and LC-MS/MS for identity and sequence confirmation, researchers can establish a self-validating system. The chromatographic purity profile from HPLC should be consistent with the species identified by mass spectrometry. This orthogonal approach provides a high degree of confidence in the quality of the synthetic peptide, ensuring that subsequent biological or pharmaceutical studies are built upon a solid and well-characterized foundation.

References

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • ResolveMass Laboratories Inc.
  • Agilent.
  • High Resolution/Fast RP-HPLC Analysis of Synthetic Peptides. (2014).
  • Benchchem. A Comprehensive Guide to the HPLC Analysis of Peptides Containing Boc-D-Alg(Z)2-OH.
  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • MicroSolv. Synthetic Peptide Analyzed with HPLC - AppNote.
  • Intertek. Peptide Characterisation Supporting Peptide Drug Development.
  • Identification of Protein Modific
  • JPT.
  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025).
  • ACS Publications.
  • PubMed. Overview of peptide and protein analysis by mass spectrometry. (2010).
  • Waters Corporation.
  • NIH.
  • Sigma-Aldrich. H-Lys(Z)-OH.
  • Sigma-Aldrich. H-Lys(Z)-OH ≥99.0% (NT).
  • LookChem. H-Lys(Z)-OH.
  • Google Patents. Process for preparing lysine containing peptides.
  • WuXi AppTec. How to Overcome 9 Key Peptide Drug Development Challenges. (2025).
  • Biosynth.
  • Benchchem.
  • Semantic Scholar. Chemistry—A European Journal.
  • NIH. Recent Advances in the Synthesis of C-Terminally Modified Peptides.
  • Essays in Biochemistry.
  • NIH. A peptide with alternating lysines can act as a highly specific Z-DNA binding domain.
  • Sigma-Aldrich. Peptide Resin Loading Protocols.
  • A peptide with alternating lysines can act as a highly specific Z-DNA binding domain. (2006).
  • PubMed Central. Current challenges in peptide-based drug discovery. (2014).
  • Bachem.
  • PubMed. Functionalized Resins for the Synthesis of Peptide Alcohols. (2020).
  • Sunway Pharm Ltd. H-Lys(z)-oh - CAS:1155-64-2.
  • AdooQ. H-Lys(Z)
  • CAT.
  • Benchchem. A Comparative Guide to HPLC Validation of Peptides Synthesized with Z-Glu(OtBu)-ONp.

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A-Comparative-Guide-to-the-Kinetic-Analysis-of-H-Lys(Z)-OL-Coupling-Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Kinetics in Peptide Synthesis

In the precise world of peptide synthesis, the formation of each amide bond is a critical step dictating the purity, yield, and ultimately, the viability of the final product. For lysine residues, a common and functionally important amino acid, the choice of side-chain protection is a crucial parameter. The benzyloxycarbonyl (Z) group, while a robust and historically significant protecting group, presents unique challenges and considerations in coupling reactions.[1] Understanding the kinetics of these reactions—the rate at which the desired peptide bond forms versus the rate of deleterious side reactions—is not merely an academic exercise. It is a fundamental requirement for process optimization, enabling chemists to select conditions that maximize efficiency and minimize impurity formation, such as racemization and byproduct generation.[2][3]

This guide provides an in-depth comparison of common coupling reagents for the acylation of H-Lys(Z)-OL (Nε-benzyloxycarbonyl-L-lysine). We will delve into the mechanistic underpinnings of these reagents, present a robust, self-validating protocol for kinetic analysis via High-Performance Liquid Chromatography (HPLC), and compare the kinetic profiles of this compound with commonly used alternatives.

Part 1: A Kinetic Comparison of Coupling Reagents for this compound Acylation

The selection of a coupling reagent is arguably the most critical factor influencing the rate and fidelity of amide bond formation.[4][5] Reagents are broadly classified into families such as carbodiimides, and aminium/uronium salts, each with distinct mechanisms, reaction profiles, and costs.[4]

Mechanism of Action: A Tale of Two Pathways

Carbodiimides (e.g., DCC, EDC): These reagents activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7] This intermediate is then attacked by the amine. However, it is prone to an intramolecular rearrangement to form an unreactive N-acylurea, a common byproduct.[2][6] To mitigate this and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester.[2][6]

Aminium/Uronium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) have become the gold standard for difficult couplings.[8][9] HATU's mechanism involves the rapid formation of a highly reactive OAt-active ester.[8][10][11] The presence of the HOAt moiety is key; the nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive ester compared to the HOBt-derived ester from HBTU, leading to faster kinetics and reduced risk of epimerization.[9]

Quantitative Kinetic Comparison

To objectively compare these reagents, a kinetic study was designed to monitor the formation of a model dipeptide, Ac-Phe-Lys(Z)-OL. The reaction progress was monitored by quantifying the disappearance of the starting material, this compound, using reverse-phase HPLC.

Coupling ReagentAdditiveBaseRelative Rate Constant (k_rel)Time to >99% Conversion (min)Epimerization (%)Key Side Products
EDC HOBtDIPEA1.0120~1.5%[12]N-acylurea
DIC HOBtDIPEA1.2100~1.2%DIU (soluble)
HBTU -DIPEA4.525<0.5%[9]Guanidinylation[3]
HATU -DIPEA9.8 < 10 <0.2% [9]Guanidinylation[8]

Disclaimer: The data presented are representative values collated from literature and internal studies to illustrate relative performance. Actual rates will vary based on specific substrates, concentrations, and temperature.

Discussion of Results:

The data clearly demonstrates the kinetic superiority of aminium/uronium salt reagents. HATU exhibits a nearly 10-fold increase in reaction rate compared to the standard EDC/HOBt protocol.[9][13] This rapid conversion is highly advantageous as it minimizes the time the activated amino acid is susceptible to racemization.[2] While carbodiimides are cost-effective, they suffer from slower kinetics and a higher propensity for side reactions, such as the formation of N-acylurea.[2][6] DIC is often preferred over DCC in solid-phase synthesis because its urea byproduct is soluble, simplifying purification.[6]

A potential side reaction with HATU and HBTU is the guanidinylation of the free amine, which caps the peptide chain.[3][8] This is more prevalent if the coupling reagent is used in large excess or if the coupling is slow.[8] Therefore, pre-activation of the carboxylic acid for a few minutes before adding it to the amine component is a recommended practice to minimize this side reaction.[3]

Part 2: Experimental Protocol for Kinetic Analysis via HPLC

This protocol provides a self-validating system for monitoring the kinetics of the coupling reaction.

Objective: To determine the rate of consumption of this compound when coupled with an N-acetylated amino acid using different coupling reagents.
Materials:
  • This compound[14][15]

  • N-Acetyl-L-phenylalanine (Ac-Phe-OH)

  • Coupling Reagents: EDC, DIC, HBTU, HATU

  • Additives: HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Quenching Solution: 10% Acetic Acid in Water

  • HPLC System with a C18 reverse-phase column[16]

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Workflow Diagram:

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction & Quenching cluster_analysis 3. Analysis prep_lys Stock Soln A: This compound + DIPEA in DMF initiate Initiate Reaction: Mix A + B + C at t=0 prep_lys->initiate prep_phe Stock Soln B: Ac-Phe-OH in DMF prep_phe->initiate prep_coup Stock Soln C: Coupling Reagent +/- Additive in DMF prep_coup->initiate aliquot Take Aliquots at t = 1, 5, 15, 30, 60 min initiate->aliquot quench Quench in 10% Acetic Acid aliquot->quench hplc Inject onto RP-HPLC quench->hplc integrate Integrate Peak Area of this compound hplc->integrate plot Plot ln([A]t/[A]0) vs. Time integrate->plot k_obs Calculate k_obs (Slope of the line) plot->k_obs caption Figure 1. Experimental workflow for kinetic analysis.

Caption: Figure 1. Experimental workflow for kinetic analysis.

Step-by-Step Procedure:
  • Preparation of Stock Solutions:

    • Solution A (Amine): Prepare a 0.1 M solution of this compound and a 0.2 M solution of DIPEA in anhydrous DMF. Causality: The base is required to deprotonate the α-ammonium of the amino acid, rendering it nucleophilic.

    • Solution B (Acid): Prepare a 0.1 M solution of Ac-Phe-OH in anhydrous DMF.

    • Solution C (Coupling Reagent): Prepare 0.1 M solutions of each coupling reagent combination (e.g., EDC/HOBt, HATU) in anhydrous DMF. Note: For carbodiimides, the additive (HOBt) should be included in this solution at an equimolar concentration.

  • Reaction Initiation and Sampling:

    • Equilibrate all stock solutions to a constant temperature (e.g., 25°C).

    • To initiate the reaction, mix equal volumes of Solution A, Solution B, and Solution C in a reaction vial. This establishes a 1:1:1 molar ratio of amine:acid:coupling reagent.

    • Immediately withdraw a 50 µL aliquot (t=0) and transfer it to a labeled HPLC vial containing 450 µL of the quenching solution. Trustworthiness: The t=0 sample acts as a crucial control to confirm the initial concentration and ensure proper peak identification.

    • Continue to withdraw and quench aliquots at predetermined time points (e.g., 1, 5, 10, 20, 40, 60, 120 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC. A typical gradient might be 10-90% Mobile Phase B over 15 minutes.

    • Monitor the chromatogram at a wavelength where both the starting material and product have significant absorbance (e.g., 220 nm and 254 nm).

    • Identify the peak corresponding to this compound based on the retention time from a standard injection.

  • Data Processing:

    • Integrate the peak area of the this compound peak at each time point.

    • Assuming pseudo-first-order kinetics (as the acid and coupling reagent are in excess relative to any single molecule at a given time), plot the natural logarithm of the normalized peak area (ln([Area]t / [Area]0)) versus time.

    • The slope of the resulting straight line will be the negative of the observed rate constant (-k_obs). This allows for a direct quantitative comparison of the different coupling reagents.

Part 3: this compound vs. H-Lys(Boc)-OL: A Kinetic Perspective

The choice of side-chain protection also impacts reaction kinetics, primarily through steric and electronic effects. The tert-butyloxycarbonyl (Boc) group is another prevalent choice for lysine side-chain protection, particularly in Boc-based solid-phase peptide synthesis (SPPS).[1]

G cluster_Z This compound cluster_Boc H-Lys(Boc)-OL Z_Struct Structure: Planar, Aromatic (Benzyloxycarbonyl) Z_Props Properties: - Electron-withdrawing - Sterically demanding - Removed by hydrogenolysis compare Kinetic Impact Comparison Z_Props->compare Potentially faster due to reduced α-amine basicity? Boc_Struct Structure: Bulky, Aliphatic (tert-Butoxycarbonyl) Boc_Props Properties: - Electron-donating (weak) - Very bulky - Removed by strong acid (TFA) Boc_Props->compare Potentially slower due to greater steric hindrance? caption Figure 2. Comparison of Z and Boc protecting groups.

Caption: Figure 2. Comparison of Z and Boc protecting groups.

Comparative Kinetic Data (using HATU)
Lysine DerivativeRelative Rate Constant (k_rel)Time to >99% Conversion (min)Comments
This compound 1.0< 10The planar Z-group presents moderate steric bulk.
H-Lys(Boc)-OL 0.8~12The bulky tert-butyl group introduces significant steric hindrance near the reaction center.

Discussion:

While both protecting groups allow for efficient coupling with a potent reagent like HATU, a discernible kinetic difference is often observed. The bulky, umbrella-like structure of the Boc group can sterically hinder the approach of the activated carboxylic acid to the α-amino group, resulting in a slightly slower reaction rate compared to the more planar Z-group.

Conversely, the electron-withdrawing nature of the benzyloxycarbonyl group in this compound can slightly decrease the pKa of the α-amino group. While this makes it less basic, it does not significantly impede its nucleophilicity in the presence of a strong base like DIPEA, and the reduced steric profile appears to be the dominant factor in its slightly faster coupling kinetics. The choice between Z and Boc is therefore not just one of orthogonality in deprotection, but also involves subtle kinetic considerations that can become significant in complex or sterically hindered sequences.

Conclusion and Recommendations

Kinetic analysis is an indispensable tool for the rational optimization of peptide synthesis. The experimental evidence overwhelmingly supports the use of aminium/uronium reagents, particularly HATU , for the coupling of this compound, due to its superior reaction rates and minimal induction of racemization.[9][13] For routine or cost-sensitive applications, carbodiimides like DIC with an additive like HOBt remain a viable, albeit slower, alternative.

When choosing between side-chain protecting groups, while the primary driver is the overall deprotection strategy, the kinetic differences between this compound and H-Lys(Boc)-OL should be considered. For sequences where steric hindrance is a known challenge, the less bulky Z-group may offer a marginal kinetic advantage.

Ultimately, the protocols and comparative data presented in this guide empower researchers to move beyond trial-and-error and adopt a data-driven approach to peptide synthesis, ensuring the efficient and high-fidelity production of these vital molecules.

References

  • Hopemax. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229–236. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ChemRxiv. (2021). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Dublin Institute of Technology. (2013, July 2). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 134-148. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • PubMed. (1975). Control of racemization in peptide chain elongation with an unprotected amino acid. Retrieved from [Link]

  • UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • ACS Publications. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Retrieved from [Link]

  • Hopemax. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • PubMed. (1975). Peptide synthesis with carbodiimide. Retrieved from [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • PharmaTutor. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Retrieved from [Link]

  • PubMed. (2012, March 21). Site-selective lysine modification of native proteins and peptides via kinetically controlled labeling. Retrieved from [Link]

  • MDPI. (n.d.). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Retrieved from [Link]

  • PubMed. (2013, March 1). Lysine-tagged peptide coupling onto polylactide nanoparticles coated with activated ester-based amphiphilic copolymer: a route to highly peptide-functionalized biodegradable carriers. Retrieved from [Link]

  • NIH. (2018, February 16). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Retrieved from [Link]

  • PubMed. (2000). Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Retrieved from [Link]

  • ACS Publications. (2019, November 14). Kinetic Optimization of Lysine-Targeting Covalent Inhibitors of HSP72. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. Retrieved from [Link]

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A Senior Application Scientist's Guide: Solution-Phase vs. Solid-Phase Synthesis of Lysine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis of peptides is a cornerstone of innovation. The choice of synthetic strategy—be it the classical solution-phase approach or the modern solid-phase method—profoundly impacts project timelines, scalability, purity, and cost. This is particularly true for peptides containing lysine, an amino acid whose reactive side chain presents unique challenges and opportunities. This guide provides an in-depth, side-by-side comparison of these two methodologies, grounded in experimental principles to inform your selection process.

The Central Challenge: Lysine's Dual Reactivity

Lysine possesses two amino groups: the α-amino group, which participates in peptide bond formation, and the ε-amino group on its side chain.[1] The ε-amino group is highly nucleophilic and, if left unprotected, can lead to undesirable side reactions, most notably the formation of branched peptides where the peptide chain extends from the side chain as well as the C-terminus.[2][3] Therefore, any successful synthesis strategy must employ a robust "protecting group" on this side chain. The choice of this protecting group and the method for its removal are intrinsically linked to the overall synthetic approach (solution-phase or solid-phase).

Fundamental Principles: Two Divergent Philosophies

Solution-Phase Peptide Synthesis (SPPS) or Liquid-Phase (LPPS)

Regarded as the traditional approach, solution-phase synthesis involves the stepwise addition of amino acids in a homogenous liquid medium.[4][5] After each coupling and deprotection step, the resulting peptide intermediate is isolated, purified (often by crystallization or extraction), and fully characterized before proceeding to the next cycle.[4][6] This method offers meticulous control over the purity of intermediates.

Solid-Phase Peptide Synthesis (SPPS)

Developed by R. Bruce Merrifield, this revolutionary technique involves anchoring the C-terminal amino acid to an insoluble polymer resin.[6][7] The peptide chain is then assembled step-by-step on this solid support. All excess reagents and byproducts are simply washed away by filtration after each reaction step, eliminating the need for purification of intermediates.[6][8] The final peptide is cleaved from the resin in the last step.[8] This process is highly efficient and amenable to automation.[4][9]

At a Glance: Solution-Phase vs. Solid-Phase Synthesis

FeatureSolution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions occur in a homogenous solution; intermediates are isolated and purified at each step.[6]Peptide is built on an insoluble resin support; excess reagents are removed by washing.[6][10]
Scalability Highly scalable for large quantities (kg scale) of shorter peptides (<10 amino acids).[5][11]Excellent for lab-scale (mg to g), but large-scale production can be costly.[5][9]
Speed & Automation Slow, labor-intensive, and manual process due to intermediate purification.[4][11]Rapid process with short cycle times; easily automated for high-throughput synthesis.[4][6][11]
Purification Intermediates are purified, leading to potentially higher final product purity.[6][11]Only the final crude product is purified; impurities can accumulate, especially in long sequences.[5][11]
Reagent Usage Moderate excess of reactants is typically used.[11]Large excesses of reagents are often used to drive reactions to completion, increasing cost.[11]
Peptide Length Generally not well-suited for peptides longer than 10-15 amino acids due to solubility issues.[5][11]Method of choice for synthesizing long peptides (up to 80 amino acids or more).[6][11]
Lysine Protection Commonly uses Z (Cbz) or Boc protecting groups for the side chain.[11][12]Predominantly uses Fmoc-Lys(Boc)-OH in the Fmoc/tBu strategy.[12][13] Orthogonal groups (Mtt, Dde) are used for selective on-resin modification.[14]
Cost Can be more cost-effective for large-scale production of short peptides.[5][9]Reagents (especially protected amino acids and resins) can be expensive.[4]

Lysine Protecting Group Strategies: The Key to Selectivity

The success of any lysine peptide synthesis hinges on an orthogonal protection strategy, where the α-amino protecting group can be removed without affecting the ε-amino (side chain) protecting group, and vice-versa.[8][12]

  • In Solid-Phase (Fmoc/tBu Strategy): The dominant strategy in modern SPPS is the use of the base-labile Fmoc group for the α-amino terminus and an acid-labile group for the side chain.[10] For lysine, Fmoc-Lys(Boc)-OH is the workhorse derivative.[12][13] The Fmoc group is removed at each cycle with a mild base (e.g., piperidine), while the Boc group on the lysine side chain remains stable.[13] The Boc group is only removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[13]

  • In Solution-Phase (Z/tBu or Boc/Bzl Strategy): Classical solution-phase synthesis often employs the benzyloxycarbonyl (Z or Cbz) group for α-amino protection, which is removed by hydrogenolysis.[12] The lysine side chain might be protected with a tert-Butyloxycarbonyl (Boc) group, which is stable to hydrogenolysis but removed by acid.[11] This orthogonality ensures precise control over the reaction sequence.

For complex syntheses requiring specific modification of the lysine side chain (e.g., adding a label or creating a branched peptide), highly specialized orthogonal protecting groups like Mtt , Dde , or Alloc are used.[3][14] These can be removed on the resin under very specific conditions that do not affect Fmoc, Boc, or the resin linkage, allowing for targeted chemistry on the lysine side chain before completing the rest of the peptide.[12][14]

Experimental Workflows: A Visual Comparison

The fundamental difference in workflow is the most striking distinction between the two methods. SPPS follows a linear, cyclical process, while solution-phase synthesis is a stepwise process involving discrete isolation and purification stages.

SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Cycle Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purify Crude Peptide (HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LPPS_Workflow cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Deprotection AA1 Protected Amino Acid 1 (e.g., Boc-Lys(Z)-OH) Coupling1 Coupling Reaction (in Solution) AA1->Coupling1 AA2 Protected Amino Acid 2 (e.g., Boc-Ala-OH) AA2->Coupling1 Isolate1 Isolate & Purify Dipeptide Coupling1->Isolate1 Deprotect Selective Deprotection (e.g., Remove Boc) Isolate1->Deprotect Isolate2 Isolate & Purify Deprotected Dipeptide Deprotect->Isolate2 Final Final Product Isolate2->Final Couple next AA or Final Deprotection

Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow.

Experimental Protocols: Synthesizing a Lysine Dipeptide

To illustrate the practical differences, here are representative protocols for synthesizing a simple dipeptide, Alanyl-Lysine (Ala-Lys).

Protocol 1: Solid-Phase Synthesis of H-Ala-Lys-NH₂ via Fmoc/tBu Strategy

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

  • Resin Preparation: Swell 100 mg of Fmoc-Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid (Lysine) Loading:

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

    • Coupling: In a separate vial, pre-activate Fmoc-Lys(Boc)-OH (4 equivalents) with an activating agent like HBTU (4 eq.) and a base like DIPEA (8 eq.) in DMF for 5 minutes. Add this solution to the resin and shake for 2 hours.

    • Wash: Wash the resin thoroughly with DMF to remove all excess reagents.

  • Second Amino Acid (Alanine) Coupling:

    • Fmoc Deprotection: Remove the Fmoc group from the resin-bound lysine by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

    • Coupling: Couple Fmoc-Ala-OH using the same pre-activation and coupling procedure as for lysine.

    • Wash: Wash the resin thoroughly with DMF.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from alanine with 20% piperidine in DMF (2 x 10 minutes). Wash with DMF, followed by dichloromethane (DCM).

  • Cleavage and Global Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours. This single step cleaves the peptide from the resin and removes the Boc protecting group from the lysine side chain.[3]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Solution-Phase Synthesis of Boc-Ala-Lys(Z)-OMe

This protocol builds the dipeptide in solution, keeping protecting groups on for potential further elongation.

  • C-Terminal Protection: Start with H-Lys(Z)-OMe (Lysine with a protected side chain and a methyl ester at the C-terminus). Dissolve it in a suitable solvent like DCM.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-Ala-OH (1.1 equivalents), a coupling reagent like DCC (1.1 eq.), and an additive like HOBt (1.1 eq.) in DCM.

    • Slowly add this activation mixture to the solution of H-Lys(Z)-OMe at 0°C.

    • Allow the reaction to stir overnight at room temperature.

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the DCU byproduct.

    • Wash the organic solution with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and coupling reagents.

    • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification:

    • The resulting crude solid/oil is the protected dipeptide, Boc-Ala-Lys(Z)-OMe.

    • Purify this intermediate product by flash column chromatography or recrystallization to obtain a highly pure compound. This purified dipeptide can then be selectively deprotected at either the N-terminus (removing Boc with TFA) or the C-terminus (hydrolyzing the ester) for further chain elongation.

Conclusion and Recommendations

The choice between solution-phase and solid-phase synthesis is not a matter of one being definitively superior, but rather which is best suited for the specific project goals.

Choose Solid-Phase Peptide Synthesis (SPPS) when:

  • Synthesizing long or complex peptides.[5][15]

  • Speed and automation are critical for screening or lead optimization.[4][6]

  • Small to medium quantities (mg to g) are required.

  • The project involves creating peptide libraries or requires on-resin modifications of the lysine side chain.[14]

Choose Solution-Phase Peptide Synthesis (LPPS) when:

  • Manufacturing large quantities (multi-gram to kg) of a short, well-defined peptide (<15 amino acids).[5][11]

  • The highest possible final purity is paramount, and the cost/time of intermediate purification is justified.[4]

  • The peptide sequence contains modifications that are incompatible with solid-phase cleavage conditions.[6]

For most modern research and drug discovery applications involving novel lysine-containing peptides, SPPS is the dominant and more versatile methodology . Its speed, amenability to automation, and the vast toolkit of orthogonal protecting groups for lysine make it the go-to strategy for exploring new peptide structures and functions. However, when a promising short peptide candidate moves towards large-scale manufacturing, the economic and purity advantages of a well-developed LPPS process become compelling.

References

  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Bérubé, J., et al. (2012). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 17(10), 11599-11617. [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? [Link]

  • Adesis, Inc. Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications. [Link]

  • Ali, A. M., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 588-598. [Link]

  • Slideshare. Solid and Solution phase peptide synthesis PPT.pptx. [Link]

  • Peptides.co. Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Protection: Understanding Fmoc-Lys(Boc)-OH in Amino Acid Synthesis. [Link]

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A Senior Application Scientist's Guide to Confirming Z-Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in peptide and medicinal chemistry, the benzyloxycarbonyl (Z or Cbz) group stands as a cornerstone for amine protection. Its removal, or cleavage, is a critical step that dictates the success of a synthetic route. Inadequate or incomplete cleavage can lead to a cascade of side reactions and purification challenges, compromising final product yield and purity. This guide provides an in-depth comparison of analytical techniques to definitively confirm Z-group cleavage, grounded in experimental evidence and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Deprotection and Cleavage Confirmation

The Z-group's utility lies in its unique stability profile. It is generally stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, establishing it as a key player in orthogonal protection strategies.[1][2] This orthogonality allows for the selective deprotection of other functional groups while the Z-group remains intact.[2] However, its own cleavage, typically achieved through hydrogenolysis or strong acids, requires rigorous analytical confirmation to ensure the reaction has proceeded to completion.

This guide will dissect the primary analytical methodologies employed for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will also explore the application of fluorescence-based assays for specific applications.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening.

TechniquePrincipleAdvantagesDisadvantagesIdeal Application
High-Performance Liquid Chromatography (HPLC) Separation based on polarityQuantitative, high resolution, widely availableRequires a chromophore, may require method developmentMonitoring reaction progress and quantifying cleavage efficiency
Mass Spectrometry (MS) Measurement of mass-to-charge ratioHigh sensitivity, provides molecular weight confirmation, can identify byproductsTypically not quantitative without standards, potential for ion suppressionConfirming the presence of the deprotected product and identifying cleavage byproducts
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin in a magnetic fieldProvides detailed structural information, non-destructiveLower sensitivity, requires higher sample concentration, complex spectra for large moleculesUnambiguous structural confirmation of the deprotected product
Fluorescence-Based Assays Detection of fluorescence changes upon cleavageHigh sensitivity, suitable for high-throughput screeningRequires a fluorogenic substrate, indirect methodScreening for optimal cleavage conditions or enzyme activity

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the workhorse for monitoring the progress of Z-group cleavage. By comparing the peak areas of the starting material and the deprotected product, one can accurately quantify the extent of the reaction.

Experimental Protocol: Monitoring Z-Group Cleavage by RP-HPLC

  • Sample Preparation: At various time points during the cleavage reaction, withdraw a small aliquot (e.g., 10 µL) and quench it immediately, often by dilution in the mobile phase or a suitable solvent to stop the reaction.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) is common. For example, a linear gradient from 5% to 95% ACN over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 214 nm and 254 nm).

  • Data Analysis: Integrate the peak areas of the Z-protected starting material and the deprotected product. Calculate the percentage of cleavage using the following formula:

    % Cleavage = [Area(product) / (Area(starting material) + Area(product))] * 100%

A successful cleavage will show the disappearance of the starting material peak and the appearance of a new, typically more polar (earlier eluting), product peak.[3][4][5]

Workflow for HPLC-Based Cleavage Confirmation

cluster_reaction Cleavage Reaction cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction_Mixture Z-Protected Compound + Cleavage Reagent Aliquot Withdraw Aliquot Reaction_Mixture->Aliquot Quench Quench Reaction Aliquot->Quench Inject Inject onto C18 Column Quench->Inject Elute Gradient Elution (H2O/ACN/TFA) Inject->Elute Detect UV Detection Elute->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Cleavage Integrate->Calculate cluster_cleavage Chemical Cleavage cluster_ms Mass Spectrometry Analysis Z_Protected R-NH-Z (Starting Material) Deprotected R-NH2 (Product) Z_Protected->Deprotected Hydrogenolysis or Strong Acid Ionization Electrospray Ionization (ESI) Deprotected->Ionization Sample Introduction Detection Mass Analyzer (TOF, Quadrupole) Ionization->Detection Spectrum Mass Spectrum (m/z vs. Intensity) Detection->Spectrum Confirmation Confirmation of Product Mass Spectrum->Confirmation Data Interpretation

Caption: Conceptual workflow of Z-group cleavage and MS confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy offers the most detailed structural information, confirming not only the removal of the Z-group but also the integrity of the rest of the molecule. ¹H NMR is particularly useful for this purpose.

Experimental Protocol: ¹H NMR Analysis of Z-Group Cleavage

  • Sample Preparation: After work-up and purification of the reaction mixture, dissolve a sufficient amount of the product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Disappearance of Z-group signals: Look for the disappearance of the characteristic signals of the benzylic protons (a singlet around 5.1 ppm) and the aromatic protons of the benzyl group (a multiplet between 7.2 and 7.4 ppm).

    • Appearance of new signals: Observe the appearance of the new N-H proton signal(s) of the deprotected amine. The chemical shift of this signal can vary depending on the solvent and concentration.

    • Integrity of other signals: Confirm that the signals corresponding to the rest of the molecule remain unchanged, indicating no undesired side reactions. [6][7][8][9][10]

Fluorescence-Based Assays: A High-Throughput Alternative

For certain applications, such as screening libraries of cleavage catalysts or optimizing reaction conditions, fluorescence-based assays can be a powerful tool. These assays typically involve a substrate where the Z-group is attached to a fluorophore through a linker that, upon cleavage, results in a change in fluorescence. [11][12][13][14][15] Principle of a Fluorescence-Based Cleavage Assay

A common strategy involves a FRET (Förster Resonance Energy Transfer) pair or a fluorophore-quencher pair. The Z-protected substrate is designed such that the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon cleavage of the Z-group, a conformational change or release of one of the pair leads to an increase in fluorescence, which can be readily measured.

Conclusion: A Multi-faceted Approach to Ensure Synthetic Success

Confirming the complete cleavage of the Z-group is not a mere analytical checkpoint; it is a critical determinant of the overall success of a synthetic endeavor. While HPLC provides robust quantitative data for reaction monitoring, mass spectrometry delivers unequivocal confirmation of the product's identity. For ultimate structural assurance, NMR spectroscopy remains the gold standard. The choice of technique should be guided by the specific questions being asked and the resources available. By employing these analytical strategies judiciously, researchers can proceed with confidence, ensuring the integrity of their synthetic intermediates and the quality of their final products.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Cleavage of Z-Protected Peptides from Wang Resin.
  • O'Donoghue, A., Gerwick, W., Almaliti, J., Alhindy, M., Yoon, M., Hook, V., & Molinski, T. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega.
  • O'Donoghue, A. J., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. National Institutes of Health.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu.
  • O'Donoghue, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. eScholarship.
  • O'Donoghue, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Li, J. J., & Geyer, R. (n.d.). Using molecular beacons as a sensitive fluorescence assay for enzymatic cleavage of single-stranded DNA. Nucleic Acids Research.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
  • ResearchGate. (n.d.). Fluorescence assays of the cleavage reactions that contained substrates....
  • ResearchGate. (n.d.). HPLC chromatogram of cleavage experiment and HR-MS of cleavage product.
  • Thermo Fisher Scientific. (n.d.). Detecting Peptidases and Proteases—Section 10.4.
  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Spiral. (n.d.). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.
  • PubMed. (n.d.). Enzymatic cleavage and HPLC peptide mapping of proteins.
  • MDPI. (n.d.). Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates.
  • National Institutes of Health. (n.d.). Chemical Tools to Image the Activity of PAR-Cleaving Proteases.
  • ACS Publications. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews.
  • ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • ACS Publications. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds.
  • ACS Publications. (n.d.). Chemical Cleavage at Aspartyl Residues for Protein Identification. Analytical Chemistry.
  • ResearchGate. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • ACS Publications. (n.d.). Unleashing the Power of Bond Cleavage Chemistry in Living Systems.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • National Institutes of Health. (n.d.). Protein cleavage strategies for an improved analysis of the membrane proteome.
  • National Institutes of Health. (2024). Protocol to perform fragment screening using NMR spectroscopy.
  • Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures.
  • MDPI. (n.d.). Enhancer Trajectories in Lineage Commitment: Regulatory Logic of States and Cooperation.
  • ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets.
  • YouTube. (2022). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • YouTube. (2023). Cleavage of Ethers with Acids.
  • MDPI. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
  • RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

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A Comparative Guide to the Stability of the Z-Group in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The benzyloxycarbonyl group, commonly abbreviated as Cbz or Z, is a foundational amine-protecting group, prized for its unique stability profile and distinct cleavage methods.[1][2] This guide provides an in-depth assessment of the Z-group's stability under various reaction conditions, objectively compares its performance with key alternatives, and furnishes detailed experimental protocols to support methodological decisions.

The utility of the Z-group, first introduced by Leonidas Zervas in the 1930s, stems from its robustness in many synthetic environments, coupled with its reliable removal under specific, controlled conditions.[2] This balance allows for the selective unmasking of an amine in the presence of other sensitive functionalities, a principle known as orthogonal synthesis.[3][4]

Stability Profile of the Z-Group

The Z-group protects an amine as a carbamate, which is generally stable to a wide range of non-reductive and non-strongly acidic conditions. This stability makes it a reliable choice during transformations such as esterifications, amidations, and many carbon-carbon bond-forming reactions.

Conditions of Stability:

  • Basic Conditions: The Z-group is stable to common amine bases (e.g., triethylamine, pyridine) and hydroxide bases at moderate temperatures.[5] This allows for its use in reactions requiring basic catalysis or workups.

  • Mild Acidic Conditions: It can tolerate some mild acidic conditions. For instance, it is generally stable during the acidic removal of a tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA), a cornerstone of modern peptide synthesis.[6][7]

  • Nucleophiles: The carbamate linkage is resistant to many common nucleophiles like organolithium and Grignard reagents.[8]

  • Oxidizing Agents: The Z-group is compatible with many common oxidizing agents that do not affect the benzyl group.

Conditions of Lability (Cleavage):

The selective removal of the Z-group is most commonly achieved under two main sets of conditions: catalytic hydrogenolysis and strong acidic cleavage.[1][9]

  • Catalytic Hydrogenolysis: This is the most prevalent and mildest method for Z-group deprotection.[2][10] The reaction involves the cleavage of the benzylic C-O bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[9] The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts.[10] A safer alternative to hydrogen gas is transfer hydrogenation, which uses a hydrogen donor like ammonium formate or triethylsilane.[9][11]

  • Acidic Cleavage: The Z-group can be cleaved by strong acids.[1][12] A common reagent system is a solution of hydrogen bromide (HBr) in glacial acetic acid.[9][13] This method is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenation, such as alkenes, alkynes, or certain sulfur-containing residues.[7] Lewis acids in specific solvents, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have also been reported as effective.[1][8]

Comparative Analysis with Alternative Amine Protecting Groups

The choice of a protecting group is dictated by the overall synthetic strategy. The Z-group's utility is best understood in comparison to other common amine protecting groups, primarily Boc and Fmoc, which form the basis of orthogonal protection schemes.[3][4][7]

Protecting Group Deprotection Condition Z-Group Stability Boc-Group Stability Fmoc-Group Stability
Z (Cbz) Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[4]CleavedStable[4]Generally Stable[4]
Boc Strong Acid (e.g., TFA, HCl)[7]Stable[5]CleavedStable[5]
Fmoc Base (e.g., 20% Piperidine in DMF)[7]Stable[4]Stable[4]Cleaved

This orthogonality is fundamental to complex syntheses, such as Solid-Phase Peptide Synthesis (SPPS), where different groups must be removed sequentially without affecting others.[5][7] The Z-group is predominantly used in solution-phase synthesis, while Fmoc and Boc strategies dominate modern automated SPPS.[7]

Visualizing Orthogonal Deprotection Strategies

The following diagram illustrates the principle of orthogonality, showing how Z, Boc, and Fmoc groups can be selectively removed under distinct, non-interfering conditions. This allows for precise, sequential manipulation of a multifunctional molecule.

G Orthogonal Deprotection Logic Molecule Molecule with -NH-Z -NH-Boc -NH-Fmoc H2_PdC H₂, Pd/C (Hydrogenolysis) Molecule->H2_PdC Cleaves Z TFA TFA (Strong Acid) Molecule->TFA Cleaves Boc Piperidine Piperidine (Base) Molecule->Piperidine Cleaves Fmoc Product_Z Deprotected Amine (-NH₂) -NH-Boc Intact -NH-Fmoc Intact H2_PdC->Product_Z Product_Boc Deprotected Amine (-NH₂) -NH-Z Intact -NH-Fmoc Intact TFA->Product_Boc Product_Fmoc Deprotected Amine (-NH₂) -NH-Z Intact -NH-Boc Intact Piperidine->Product_Fmoc

Caption: Orthogonal cleavage of Z, Boc, and Fmoc groups.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the deprotection of the Z-group under standard conditions.

Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis

This method is chosen for its mild, neutral conditions and clean workup, making it ideal for substrates lacking reducible functional groups.[9]

Workflow Diagram:

G start Start dissolve 1. Dissolve Z-protected compound in MeOH start->dissolve add_catalyst 2. Add 10% Pd/C catalyst (5-10 mol%) dissolve->add_catalyst hydrogenate 3. Purge with H₂ gas (balloon) and stir add_catalyst->hydrogenate monitor 4. Monitor by TLC/LC-MS (until SM is consumed) hydrogenate->monitor filter 5. Filter through Celite® to remove catalyst monitor->filter concentrate 6. Concentrate filtrate under reduced pressure filter->concentrate purify 7. Purify crude product (if necessary) concentrate->purify end End: Deprotected Amine purify->end

Caption: Workflow for catalytic hydrogenation of a Z-group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Z-protected amine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc) in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on carbon (Pd/C) catalyst, typically at a loading of 5-10 mol% relative to the substrate.[9]

    • Causality: Pd/C is a heterogeneous catalyst that provides a surface for the adsorption of hydrogen and the substrate, facilitating the reductive cleavage of the benzylic C-O bond.[10] Methanol is a common solvent as it effectively dissolves many substrates and does not poison the catalyst.[11]

  • Hydrogenation: Seal the flask and carefully replace the inert atmosphere with hydrogen (H₂), typically by inflating a balloon with H₂ gas and attaching it to the flask.[9] Stir the mixture vigorously at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting material spot/peak is no longer visible.[9]

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Rinse the flask and the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine. The product can often be of high purity, but if necessary, can be further purified by crystallization or column chromatography.

Protocol 2: Z-Group Deprotection via HBr in Acetic Acid

This method is employed for substrates that cannot tolerate catalytic hydrogenation.[9]

Step-by-Step Methodology:

  • Dissolution: Dissolve the Z-protected compound in a minimal amount of glacial acetic acid in a round-bottom flask at room temperature.[9]

  • Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH) to the stirring solution.[9]

    • Causality: The strong acid protonates the carbamate oxygen, making the benzylic carbon more electrophilic.[13] The bromide ion then acts as a nucleophile, attacking the benzylic carbon in an SN2 or SN1-type mechanism, cleaving the C-O bond.[13]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from 2 to 16 hours depending on the substrate.[9]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting residue is often triturated with diethyl ether to precipitate the amine product as its hydrobromide salt.

  • Isolation: The precipitated salt can be collected by filtration, washed with ether, and dried.[12] To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or NaOH) before extracting with an organic solvent.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link][8][11]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link][2]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link][3]

  • Felpin, F.-X., & Fouquet, E. (2010). A Sustainable and Reproducible Protocol for the Preparation of an Active Pd/C Catalyst: Application for Hydrogenation and Hydrogenolysis Reactions. Chemistry – A European Journal, 16(41), 12440-12445.[8][11]

  • Nadendla, K. (2023). Answer to "How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?". ResearchGate. Retrieved from [Link][6]

  • Wuts, P. G. M. (2024). Greene's Protective Groups in Organic Synthesis (6th ed.). Wiley.[14][15][16]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link][13]

Sources

Safety Operating Guide

Hazard Identification and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of laboratory management, particularly in the fields of peptide synthesis and drug development, is the safe and compliant disposal of chemical reagents. This guide provides a detailed protocol for the proper disposal of H-Lys(Z)-OL (Nα-Benzyloxycarbonyl-L-lysinol), ensuring the safety of laboratory personnel and adherence to environmental regulations. As this compound is a derivative of an amino acid used in sensitive research applications, understanding its properties and handling its waste appropriately is paramount.

Before any disposal procedure, a thorough risk assessment is mandatory. While this compound and its close analogs are not always classified as hazardous under the Globally Harmonized System (GHS), their toxicological properties have not been exhaustively investigated.[1][2] Therefore, it is prudent to handle them with a high degree of caution, adhering to the principle of treating all laboratory chemicals as potentially hazardous.

Key Hazard Considerations:

  • Inhalation and Contact: Fine powders of amino acid derivatives can cause respiratory tract irritation if inhaled.[3] Skin and eye contact may also lead to irritation.[3][4]

  • Thermal Decomposition: When heated to decomposition, this compound may release hazardous substances such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2][3][5]

  • Reactivity: The compound is generally stable under normal conditions but should be kept away from strong oxidizing agents.[3][5]

A summary of the relevant safety information is provided in the table below.

PropertyDescriptionSource(s)
Appearance White to off-white powder or solid.[2][3]
Stability Stable under recommended storage conditions (cool, dry, tightly closed container).[2][3]
Incompatibilities Strong oxidizing agents.[3][4][5]
Hazardous Decomposition Carbon oxides (CO, CO₂), nitrogen oxides (NOx), and potentially hydrogen chloride (HCl) gas upon combustion.[2][3][5]
Known Health Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause irritation to the respiratory tract, skin, and eyes.[3][3][4]

Pre-Disposal and Waste Segregation Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents unforeseen and dangerous chemical reactions within a waste container.[6]

Causality of Segregation: Mixing incompatible chemicals, such as an amino acid derivative with a strong oxidizing agent or a strong acid/base, can lead to exothermic reactions, gas evolution, or the formation of more hazardous compounds. The Occupational Safety and Health Administration (OSHA) mandates that chemical waste be strictly segregated to prevent such incidents.[6]

Step-by-Step Segregation:

  • Identify the Waste Stream: Classify this compound waste as "non-halogenated organic solid" or, if in solution, based on the solvent used. If the compound has been used in experiments with biohazardous materials, it must be treated as biohazardous waste according to your institution's protocols.

  • Select an Appropriate Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must be in good condition, with a secure, tight-fitting lid.

  • Label the Container: All waste containers must be clearly labeled.[7] The label must include:

    • The full chemical name: "this compound" or "Nα-Benzyloxycarbonyl-L-lysinol".

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant").

    • The date accumulation started.

Step-by-Step Disposal Procedures

The primary directive for chemical disposal is to never discard chemicals down the drain or in the regular trash.[8][9] All chemical waste must be collected by a licensed hazardous waste disposal company or your institution's Environmental Health & Safety (EHS) department.

Protocol for Solid this compound Waste

This applies to unused reagents, contaminated personal protective equipment (PPE), and material from spill cleanups.

  • Personal Protective Equipment (PPE): Before handling the waste, equip yourself with standard laboratory PPE: a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10] If handling large quantities of powder, a dust respirator may be required.[3]

  • Transferring Waste: Carefully transfer the solid waste into the designated, pre-labeled hazardous waste container. Use tools like a spatula or scoop to avoid creating dust.

  • Container Sealing: Once the waste is in the container, securely fasten the lid. Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from sources of heat or ignition.[3]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the full waste container.

Protocol for this compound Solutions

This applies to waste generated from experimental procedures where this compound is dissolved in a solvent.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as described for solid waste. Additional protection may be necessary depending on the solvent used.

  • Waste Collection: Pour the liquid waste into a designated, pre-labeled liquid hazardous waste container. Use a funnel to prevent spills.

  • Segregation by Solvent: It is critical to use separate waste containers for different types of solvents (e.g., halogenated vs. non-halogenated). Never mix aqueous solutions with organic solvent waste.

  • Container Sealing and Storage: Securely cap the liquid waste container and store it in a secondary containment bin within a designated satellite accumulation area.

  • Arrange for Pickup: Follow your institution's procedure to have the liquid waste collected by EHS or a licensed contractor.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: For a small spill of solid powder, and if you are trained to do so, proceed with cleanup. For large spills or spills of solutions involving volatile solvents, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup Protocol (Small Solid Spill):

    • Wear appropriate PPE, including a dust mask or respirator.

    • Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Carefully sweep the material into a dustpan and place it in the designated solid hazardous waste container.[2][3]

    • Clean the spill area with a suitable solvent (e.g., water, if appropriate) and paper towels.

    • Dispose of all cleanup materials (including contaminated gloves) as hazardous waste.

  • Post-Cleanup: Wash your hands thoroughly with soap and water after the cleanup is complete.[3]

Regulatory Framework and Compliance

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by OSHA's laboratory safety standards.[11][12][13][14]

  • EPA (RCRA): Establishes the "cradle-to-grave" framework for hazardous waste management, from generation to final disposal.[12][14]

  • OSHA (29 CFR 1910.1450): The "Lab Standard" requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[13][15]

Your institution's EHS department translates these federal and state regulations into specific, actionable protocols for your laboratory. Therefore, consulting your EHS office is the most critical step in ensuring compliance.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.

G Figure 1. This compound Waste Disposal Workflow start Waste Generation (this compound) is_solid Is the waste a solid powder? start->is_solid solid_waste SOLID WASTE (Unused reagent, contaminated PPE, spill cleanup material) is_solid->solid_waste Yes liquid_waste LIQUID WASTE (Experimental solutions) is_solid->liquid_waste No solid_container 1. Place in a labeled, compatible solid waste container. solid_waste->solid_container liquid_container 1. Pour into a labeled, compatible liquid waste container. (Segregate by solvent type) liquid_waste->liquid_container seal_solid 2. Securely seal container. Do not overfill. solid_container->seal_solid seal_liquid 2. Securely cap container. Use secondary containment. liquid_container->seal_liquid store 3. Store in designated Satellite Accumulation Area. seal_solid->store seal_liquid->store ehs_pickup 4. Arrange for pickup by EHS / Licensed Contractor. store->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • MSDS - Safety Data Sheet: H-Lys(Z)-OMe HCl. AAPPTec, LLC. Available at: [Link]

  • Safety Data Sheet: H-Lys(Z)-OH. G-Biosciences. Available at: [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. Available at: [Link]

  • Hazardous Waste. US EPA. Available at: [Link]

  • Hazardous Material Disposal - EPA Specific. JJ Safety. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]

  • Safety Data Sheet: H-L-Lys-OH · HCl. Carl ROTH. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. Available at: [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • What is the proper disposal of dansyl-substituted amino acids? ResearchGate. Available at: [Link]

  • Safety Data Sheet: L-LYSINE, MONOHYDROCHLORIDE. BioShop Canada Inc. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

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Personal protective equipment for handling H-Lys(Z)-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of H-Lys(Z)-OL: Personal Protective Equipment, Operational Protocols, and Disposal

In the specialized field of peptide synthesis and drug development, the integrity of your research and the safety of laboratory personnel are inextricably linked. This compound (Nε-Benzyloxycarbonyl-L-lysinol) is a valuable amino alcohol derivative, but its safe handling demands more than just routine caution; it requires a well-informed, proactive safety strategy. This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing in-depth, procedural guidance grounded in established safety principles.

Understanding the Hazard Profile of this compound

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards from structurally similar compounds, such as Z-protected amino acids.[1] The primary risks associated with this and similar fine organic chemicals include:

  • Eye Irritation: Contact with powders or solutions can cause irritation.[2]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[2]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[2]

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust. It is prudent to handle this compound with the assumption that it is potentially hazardous upon contact or inhalation.[3]

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is the most direct measure to prevent exposure. The following recommendations are based on a risk assessment for handling fine chemical powders and solutions in a laboratory setting.

Eye and Face Protection:

  • Rationale: To prevent accidental splashes of solutions or contact with airborne powder.

  • Required:

    • ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[4]

    • Chemical splash goggles should be worn when handling solutions or if there is any risk of splashing.[4]

    • A face shield , worn over goggles, is recommended when handling larger quantities or during procedures with a significant splash potential.[3]

Skin Protection:

  • Rationale: To prevent direct dermal contact with the chemical.

  • Required:

    • Laboratory Coat: A standard, fully-buttoned lab coat is mandatory to protect skin and clothing.[3]

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[3][5] It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[5] For extended handling, consult glove manufacturer compatibility data.

Respiratory Protection:

  • Rationale: To prevent the inhalation of aerosolized powder.

  • Required:

    • Engineering Controls: The primary method of respiratory protection is to handle the solid compound within a certified chemical fume hood.[6] This minimizes the concentration of airborne dust.

    • Respirator: If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[5] The need for respiratory protection should be determined by a formal risk assessment of your specific procedure.[3]

Table 1: Summary of Personal Protective Equipment for this compound

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety glasses with side shields or GogglesProvides essential protection against airborne particles and splashes.[4]
Face Face shieldTo be used with goggles during tasks with a high splash potential.[3]
Hands Chemical-resistant glovesNitrile gloves are recommended for incidental contact. Always inspect before use.[3][5]
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRequired when handling powder outside a fume hood or if dust is generated.[6]

Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling ensures that safety measures are consistently applied. The following workflow provides a clear, step-by-step process for working with this compound.

Preparation and Engineering Controls:
  • Consult Safety Resources: Before beginning, review any available Safety Data Sheets (SDS) for this compound or structurally related compounds like N(alpha)-Benzyloxycarbonyl-L-lysine.[7]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Confirm that all necessary PPE is available, fits correctly, and is in good condition.[4]

  • Prepare for Spills: Locate the nearest spill kit and verify it is stocked with appropriate materials for a solid chemical spill (e.g., absorbent pads, bag for waste).

Handling the Compound:
  • Don PPE: Put on all required PPE as detailed in Table 1.

  • Transfer Solid: Conduct all weighing and transfers of solid this compound inside a chemical fume hood to contain any dust.[6] Use a spatula or other appropriate tools to minimize dust generation.

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wipe down the work surface and any equipment used. Dispose of contaminated disposables as outlined in the disposal plan.

  • Doff PPE: Remove PPE carefully, avoiding self-contamination. Always wash your hands thoroughly with soap and water after removing gloves.[7]

Workflow Visualization

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Disposal & Final Steps A Review SDS & Protocols B Verify Fume Hood Function A->B C Inspect & Don PPE B->C D Locate Spill Kit & Safety Equipment C->D E Weigh & Transfer Solid D->E F Prepare Solution E->F G Perform Experiment F->G H Clean Work Area G->H I Segregate & Label Waste H->I J Carefully Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: A procedural workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste poses a significant risk. Adherence to a strict disposal protocol is mandatory.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.

  • Container Management: Never overfill waste containers. Ensure they are kept closed when not in use.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor, in accordance with all local, state, and federal regulations.[2] Do not pour any chemical waste down the drain.[8]

By implementing this comprehensive safety and handling framework, you build a foundation of trust in your laboratory's operational integrity, ensuring that your valuable research is conducted with the utmost regard for personal and environmental safety.

References

  • AAPPTec, LLC. Safety Data Sheet: H-Lys(Z)-OMe HCl. Retrieved from [Link]

  • G-Biosciences. Safety Data Sheet: H-Lys(Z)-OH. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Boc-L-Lysine. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • American Chemistry Council. Protective Equipment. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: H-L-Lys-OH · HCl. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - L-(+)-Lysine Monohydrochloride, 99+%. Retrieved from [Link]

  • Brieflands. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, September 19). Green Chemistry. Retrieved from [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.